Lofendazam

Catalog No.
S533462
CAS No.
29176-29-2
M.F
C15H13ClN2O
M. Wt
272.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lofendazam

CAS Number

29176-29-2

Product Name

Lofendazam

IUPAC Name

7-chloro-5-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c16-11-6-7-13-14(10-11)18(15(19)8-9-17-13)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2

InChI Key

IUJQOUHDFKALCY-UHFFFAOYSA-N

SMILES

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, Bu 1014, Bu-1014

Canonical SMILES

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

The exact mass of the compound Lofendazam is 272.0716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lofendazam sedative and anxiolytic effects

Author: Smolecule Technical Support Team. Date: February 2026

Lofendazam Overview

This compound is a 1,5-benzodiazepine derivative, distinguishing it from the more common 1,4-benzodiazepines like diazepam. It is recognized in scientific literature and chemical catalogs for its sedative and anxiolytic (anti-anxiety) effects [1] [2] [3]. It is also known that this compound is an active metabolite of another benzodiazepine, Arfendazam [1].

The table below summarizes its core chemical and identity information:

Property Description
IUPAC Name 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1]
Molecular Formula C₁₅H₁₃ClN₂O [1] [2]
Molecular Weight 272.73 g·mol⁻¹ [1] [2]
CAS Number 29176-29-2 [1] [2]
Alias Bu 1014 [2]

Synthesis and Classification

This compound is synthesized from o-phenylenediamine (OPD). Scientific reviews highlight OPD as a key precursor for constructing the benzodiazepine ring structure. The synthesis involves a cyclocondensation reaction between OPD and an appropriate carbonyl compound [3]. Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effect of the GABA neurotransmitter in the brain [4].

The following diagram illustrates the structural relationship between different benzodiazepines, placing this compound in context with other common drugs in this class.

G BZDs Benzodiazepines (BZDs) BZD_1_4 1,4-Benzodiazepines BZDs->BZD_1_4 BZD_1_5 1,5-Benzodiazepines BZDs->BZD_1_5 Diazepam Diazepam (Valium) BZD_1_4->Diazepam Clonazepam Clonazepam BZD_1_4->Clonazepam Alprazolam Alprazolam (Xanax) BZD_1_4->Alprazolam This compound This compound BZD_1_5->this compound Clobazam Clobazam BZD_1_5->Clobazam Arfendazam Arfendazam (Precursor to this compound) BZD_1_5->Arfendazam Arfendazam->this compound  Active Metabolite

Structural classification of this compound among benzodiazepines.

Practical Research Data

For researchers, available data includes basic solubility and storage information, though comprehensive experimental details from clinical or animal studies are not present in the search results.

Parameter Description / Value
Physical Form Solid [2]
Recommended Solvent DMSO (Dimethyl Sulfoxide) [2]
Solubility in DMSO 45 mg/mL (165 mM); sonication is recommended [2]
Storage (Powder) -20°C for 3 years [2]
Storage (Solution) -80°C for 1 year [2]

References

Lofendazam mechanism of action studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Lofendazam

The table below summarizes the core chemical and pharmacological identity of this compound.

Attribute Description
Systematic Name 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1]
Chemical Formula C₁₅H₁₃ClN₂O [1]
Molecular Weight 272.73 g·mol⁻¹ [1]
Benzodiazepine Type 1,5-benzodiazepine [2] [1]
Primary Effects Sedative and anxiolytic [1]
Relationship to other Drugs Active metabolite of the benzodiazepine, arfendazam [1]

General Mechanism of Action

This compound is a 1,5-benzodiazepine, and its therapeutic effects are mediated through its action on the central nervous system [1]. Like other benzodiazepines, it is understood to function as a positive allosteric modulator of the GABAA receptor [3] [4].

  • Target: GABAA receptor, a ligand-gated chloride ion channel [3].
  • Role of GABA: GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian central nervous system. By binding to its receptor, it opens a chloride channel, allowing chloride ions to enter the neuron, making it less excitable [3].
  • Action of Benzodiazepines: this compound binds to its own site on the GABAA receptor, which enhances the effect of GABA. This allows more chloride ions to enter the neuron, making it even more resistant to excitation, resulting in sedative, anxiolytic, and muscle-relaxant properties [3].

The diagram below illustrates this enhanced inhibitory signaling.

G cluster_neuron Neuron A Excitatory Signal B Neuron Excitation (Reduced) A->B C GABA (Neurotransmitter) D GABA-A Receptor (Chloride Channel) C->D Binds to E Chloride Ions (Cl⁻) D->E Allows influx of E->B Inhibits F This compound (Positive Allosteric Modulator) F->D Enhances GABA's effect

Enhanced GABAergic inhibition by this compound reduces neuron excitability.

References

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available technical information on Lofendazam. Please note that many data points critical for a researcher's perspective are not available in the searched literature.

Property Description
IUPAC Name 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1]
Molecular Formula C15H13ClN2O [1]
Molecular Weight 272.73 g·mol⁻¹ [1]
CAS Number 26746-32-1 [1]
Benzodiazepine Type 1,5-benzodiazepine (closely related to Clobazam) [1]
Primary Effects Sedative, Anxiolytic [1]
Status Pharmaceutical compound; active metabolite of Arfendazam [1]
Key Pharmacokinetic Data Not Available in searched results (e.g., Half-life, IC50, binding affinity)
Detailed Metabolic Pathway Not Available in searched results
Toxicity & Safety Data Not Available in searched results

Proposed Experimental Workflow for Profiling

For a research team aiming to fully characterize this compound, the following workflow outlines key experimental phases. Specific protocols are not available in the search results and would need to be sourced from specialized literature.

Start Compound Characterization A1 Structural Analysis (NMR, Mass Spectrometry) Start->A1 A2 Purity Assessment (HPLC, Melting Point) Start->A2 B1 In Vitro Binding Assays (GABAA Receptor) A1->B1 Validated Compound A2->B1 B2 Functional Assays (Electrophysiology) B1->B2 C1 In Vivo Pharmacokinetics (Max Concentration, Half-life) B2->C1 Confirmed Activity C2 Metabolite Identification (Mass Spectrometry) C1->C2 D1 In Vivo Efficacy Models (Seizure, Anxiety Tests) C2->D1 PK/Metabolism Data D2 Acute Toxicity & Safety Profile D1->D2 End Data Synthesis & Reporting D2->End Comprehensive Profile

Experimental workflow for benzodiazepine profiling

1,5-Benzodiazepine Class Context

This compound's 1,5-benzodiazepine structure is a key determinant of its properties [1] [2]. This scaffold is considered a privileged structure in medicinal chemistry, meaning it is capable of providing ligands for diverse receptors [2]. The 1,5-BZD motif presents functional groups in a specific spatial configuration, contributing to its interaction with biological targets like the GABAA receptor [2].

Therapeutic Effects\n(Sedation, Anxiolysis) Therapeutic Effects (Sedation, Anxiolysis) Enhanced GABAergic\nSignaling Enhanced GABAergic Signaling Therapeutic Effects\n(Sedation, Anxiolysis)->Enhanced GABAergic\nSignaling GABAA Receptor\nActivation GABAA Receptor Activation Enhanced GABAergic\nSignaling->GABAA Receptor\nActivation Potentiation BZD Ligand Binding BZD Ligand Binding GABAA Receptor\nActivation->BZD Ligand Binding 1,5-BZD Scaffold 1,5-BZD Scaffold 1,5-BZD Scaffold->BZD Ligand Binding Determines Binding Properties

1,5-BZD scaffold role in signaling

Research Recommendations and Data Gaps

The search results highlight significant gaps in publicly available data on this compound. To build a complete whitepaper, you would need to consult specialized resources:

  • Scientific Databases: Search for primary literature on PubMed, Google Scholar, and SciFinder using keywords like "this compound pharmacokinetics," "this compound synthesis," and "this compound receptor binding."
  • Patent Literature: The original compound synthesis is covered by German patent DE 1929656 [1], which may contain more detailed chemical and experimental data.
  • Structural Data: Platforms like PubChem (CID 3033637) [1] can provide further molecular characteristics and potentially links to bioactivity studies.

References

Physicochemical Property of Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for Lofendazam.

Property Value Description Source
LogP 3.67 (Predicted) Partition coefficient (octanol-water); measure of lipophilicity [1] Commercial Compound Supplier
Molecular Weight 272.73 g/mol - Commercial Compound Supplier [1]
Molecular Formula C₁₅H₁₃ClN₂O - Commercial Compound Supplier [1]

Experimental Protocols for logP Determination

Since experimental data for this compound is limited, here are detailed methodologies for logP measurement that are relevant to modern drug development.

Standard Shake-Flask Method with UV-Vis Detection

The shake-flask method is a classic, direct approach for measuring logP [2].

  • Partitioning: The compound is dissolved in a mixture of pre-saturated water and n-octanol (e.g., 2 mL of each) within a sealed vessel [2].
  • Equilibration: The mixture is stirred vigorously (e.g., at 600 rpm) for several hours at a controlled temperature (e.g., 25°C) to allow the compound to distribute between the two phases. It is then left undisturbed, often overnight, for complete phase separation [2].
  • Analysis: Aliquots are carefully drawn from both the water and n-octanol layers. The concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy, and the logP is calculated from the ratio [2]. A key disadvantage is the potential formation of emulsions, especially with highly lipophilic compounds [2].
Novel 19F NMR Spectroscopy Method

For non-UV-active compounds like many fluorinated drugs, 19F NMR provides a straightforward alternative [2].

  • Partitioning with Reference: The target compound and a fluorinated reference compound with a known logP are partitioned between n-octanol and water [2].
  • NMR Sample Preparation: After equilibration and phase separation, aliquots from each layer are transferred to NMR tubes [2].
  • Quantification by 19F NMR: 19F NMR spectra are acquired for both samples. The partition coefficient (P) of the target compound is calculated using the integral ratios of the target and reference compounds in both layers, applying the formula: logPX = logPref + log(ρoctaq), where ρ is the integral ratio in each phase [2]. This method does not require precise mass or volume measurements for calculation [2].

The workflow for this method is illustrated below:

workflow Start Start: Prepare Biphasic Mixture A Add Compound X and Fluorinated Reference Start->A B Stir for 2h at 25°C Let phases separate overnight A->B C Draw aliquots from both octanol and water layers B->C D Acquire ¹⁹F NMR spectra for each sample C->D E Measure integral ratios ρ_oct and ρ_aq D->E F Calculate logP_X = logP_ref + log(ρ_oct / ρ_aq) E->F End Report logP Value F->End

Workflow for 19F NMR-based logP measurement [2].

Solubility and Formulation Strategies for Benzodiazepines

Although experimental solubility data for this compound is not available in the searched sources, general information and strategies for benzodiazepines are documented.

  • Inherent Solubility Challenge: Benzodiazepines as a class, including diazepam and midazolam, generally have low water solubility [3]. This is a critical formulation challenge that must be addressed for drug development.
  • Prodrug Strategy: One proven approach to overcome poor solubility is the design of water-soluble prodrugs. For example, diazepam and midazolam prodrugs have been synthesized that are highly soluble in aqueous vehicles. These inactive prodrugs can be rapidly converted to the active parent drug by specific enzymes at the site of action [3].
  • Alternative Formulations: Other strategies to enhance solubility and absorption include the development of controlled-release particulate compositions using polymer coatings [4].

Conclusion and Research Outlook

For a complete profile, further experimental work would be necessary to determine this compound's solubility and validate its LogP. The experimental protocols and formulation strategies outlined provide a roadmap for how such data could be generated.

References

Basic Pharmacological Profile of Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the available data on Lofendazam:

Property Description
IUPAC Name 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1]
Chemical Formula C₁₅H₁₃ClN₂O [1]
Molecular Mass 272.73 g·mol⁻¹ [1]
Benzodiazepine Type 1,5-benzodiazepine [1]
Primary Activity Sedative and anxiolytic effects [1]
Status Active metabolite of another benzodiazepine, Arfendazam [1]

Insights from Related 1,5-Benzodiazepine Research

While specific data on this compound is scarce, recent preclinical studies on other 1,5-benzodiazepine derivatives highlight their potential as anticancer agents. The methodologies and findings from this research may provide a useful framework for the types of studies relevant to this compound [2].

The table below summarizes key experimental protocols and findings from this related research:

Research Aspect Detailed Methodology & Findings
Green Synthesis Compounds synthesized using thiamine hydrochloride as a biocatalyst under solvent-free neat heat conditions [2].

| In Vitro Anticancer Activity (MTT Assay) | Cell Lines: Tested against HeLa (cervical cancer) and HEPG2 (liver cancer), and normal human cell line HEK-293. Results: IC₅₀ values ranged from 0.067 to 0.35 µM. A leading compound (3x) showed IC₅₀ of 0.067 ± 0.002 µM (HeLa) and 0.087 ± 0.003 µM (HEPG2), performance compatible with Methotrexate [2]. | | Mechanism of Action Studies | Protein Tyrosine Kinase Inhibition: Bioinformatic analysis and enzyme inhibition assays confirmed compounds as tyrosine kinase inhibitors. Apoptosis Assay (Flow Cytometry): Compounds induced late apoptotic cell death in HEPG2 cells. Molecular Docking & DNA Binding: Compounds showed promising DNA intercalating ability, fitting well into DNA strands [2]. | | Synergistic Studies | Combination of a leading compound (3x) with Methotrexate showed enhanced activity against cancer cell lines (IC₅₀ of 0.046 ± 0.002 µM for HeLa and 0.057 ± 0.002 µM for HEPG2), supported by apoptosis pathway analysis [2]. |

Generalized Preclinical Workflow for Benzodiazepine Derivatives

The following diagram outlines a general preclinical drug development workflow, which contextualizes where the aforementioned studies fit in. This workflow integrates standard stages [3] [4] with specific methodologies from the 1,5-benzodiazepine research [2].

G cluster_in_vitro Key In-Vitro Methodologies [2] cluster_animal Key Animal Model Methodologies discovery Discovery & Development (Identify Target Disease & Drug Concept) mol_select Identify Potential Molecules discovery->mol_select prelim_lab Preliminary Lab Testing mol_select->prelim_lab in_vitro In Vitro Testing prelim_lab->in_vitro mtt MTT Assay (Cell Viability) in_vitro->mtt enzyme Enzyme Inhibition Assay (e.g., Tyrosine Kinase) in_vitro->enzyme molecular_dock Molecular Docking (e.g., DNA Binding) in_vitro->molecular_dock preclinical Preclinical Research (Animal Testing) in_vitro->preclinical Lead Molecule Identified efficacy Efficacy & Pharmacokinetics preclinical->efficacy apoptosis Apoptosis Assay (Flow Cytometry) preclinical->apoptosis clinical Clinical Research (Human Trials) preclinical->clinical

Preclinical drug development workflow, integrating specific methodologies from recent 1,5-benzodiazepine research [2] [3] [4].

References

A Path Forward for Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Since a standardized method is not available, you will likely need to develop one. The general information available suggests a reverse-phase (RP) approach is viable [1]. Here is a structured pathway and a workflow to develop the method in-house.

cluster_1 Phase 1: Scouting & Optimization cluster_2 Phase 2: Method Validation Start Method\nDevelopment Start Method Development Column\nSelection Column Selection Start Method\nDevelopment->Column\nSelection Mobile Phase\nScouting Mobile Phase Scouting Column\nSelection->Mobile Phase\nScouting Critical Parameter\nOptimization Critical Parameter Optimization Mobile Phase\nScouting->Critical Parameter\nOptimization Specificity &\nSelectivity Specificity & Selectivity Critical Parameter\nOptimization->Specificity &\nSelectivity Linearity &\nRange Linearity & Range Specificity &\nSelectivity->Linearity &\nRange Accuracy &\nPrecision Accuracy & Precision Linearity &\nRange->Accuracy &\nPrecision Finalized HPLC\nProtocol Finalized HPLC Protocol Accuracy &\nPrecision->Finalized HPLC\nProtocol

The table below outlines the key parameters to focus on during the initial scouting phase, informed by common practices in benzodiazepine analysis [2] [3] [4].

Parameter Initial Scouting Suggestions Rationale & Notes
HPLC Column C18 (standard); Newcrom R1 (specialty, low silanol activity) [1] [3] C18 is a versatile, widely available starting point. Specialized columns can improve peak shape for basic compounds.
Mobile Phase Buffer (e.g., Phosphate, Acetate) + Acetonitrile/Methanol [2] [3] [4] A buffered system is crucial for controlling ionization and achieving reproducible retention.
pH Acidic (e.g., pH 2.5-3.5) or Neutral (e.g., pH 7.0) [5] [3] pH significantly impacts the separation of ionizable compounds. Test both acidic and neutral conditions.
Detection UV-DAD (210-254 nm) [2] [6] [4] Benzodiazepines have strong UV chromophores. A DAD allows selection of the optimal wavelength.
Sample Prep Protein Precipitation (for plasma) [3] or Solid-Phase Extraction (SPE) [7] [8] Required for complex matrices like biological fluids to reduce interference and protect the column.

Suggested Experimental Workflow

You can adapt the following generalized protocol for benzodiazepines, using the parameters above as a starting point.

1. Standard Solution Preparation: Prepare a stock solution of Lofendazam in a suitable solvent like methanol or the mobile phase. Dilute to working concentrations for analysis [2] [3].

2. Mobile Phase and Buffer Preparation:

  • For a neutral method: Prepare a 20 mM phosphate buffer (pH 7.0) by dissolving potassium dihydrogen phosphate and dipotassium hydrogen phosphate in water [3].
  • For an acidic method: Prepare a 50 mM ammonium acetate buffer and adjust pH to a specific value (e.g., 2.5-3.0) with an acid like phosphoric acid [5].
  • Filter all aqueous buffers and organic solvents through a 0.45 µm or 0.22 µm membrane filter before use.

3. Chromatographic Conditions (Example):

  • Column: C18, 150 mm x 4.6 mm, 5 µm [3]
  • Mobile Phase: Phosphate Buffer (pH 7.0) : Methanol (50:50, v/v) [3] or Acetonitrile : Methanol : Ammonium Acetate (varies) [2]
  • Flow Rate: 1.0 mL/min [3]
  • Column Temperature: 40°C [3]
  • Detection: 214 nm [3] or 240 nm [2]
  • Injection Volume: 20 µL [2]

4. Method Validation: Once a promising method is established, a full validation should be performed according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection and quantitation limits, and robustness [2] [4].

References

Application Note: RP-HPLC Analysis of Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Lofendazam, a benzodiazepine derivative. The method is suitable for quantitative analysis, pharmacokinetic studies, and can be scaled for preparative isolation of impurities [1] [2].

1. Principle The separation is based on the hydrophobic interactions between this compound and the nonpolar stationary phase of the chromatography column. This compound, with a logP of 2.52, is moderately nonpolar and will be retained on the column [2]. It is then eluted by a mobile phase of controlled solvent strength and pH, allowing for its detection and quantification.

2. Materials and Methods

Reagents and Chemicals
  • HPLC-grade water
  • HPLC-grade acetonitrile (MeCN)
  • Phosphoric acid (or formic acid for MS-compatible applications) [1] [2]
Equipment and Instrumentation
  • HPLC System: Standard HPLC system with isocratic or low-pressure gradient capability, equipped with a UV or DAD detector.
  • Analytical Column: Newcrom R1 column (exact dimensions not specified in sources). The Newcrom R1 is a reverse-phase column with low silanol activity [1] [2].
    • Note: Smaller 3 µm particle size columns are available for fast UPLC applications [1].
  • Guard Column: (Recommended) A guard column with the same packing as the analytical column to prolong column life.
  • pH Meter
  • Ultrasonic Bath for mobile phase degassing.
  • Syringe Filters: 0.45 µm, nylon or PVDF.
Chromatographic Conditions

The table below summarizes the standard and MS-compatible chromatographic conditions.

Table 1: Chromatographic Conditions for this compound Separation

Parameter Standard Condition MS-Compatible Condition
Column Newcrom R1 Newcrom R1
Mobile Phase Acetonitrile (MeCN) : Water : Phosphoric acid Acetonitrile (MeCN) : Water : Formic acid
Elution Mode Isocratic (exact ratio requires optimization) Isocratic (exact ratio requires optimization)
Flow Rate 1.0 mL/min (typical, can be optimized) 1.0 mL/min (typical, can be optimized)
Detection UV (wavelength to be confirmed experimentally) Mass Spectrometer
Temperature Ambient Ambient
Injection Volume 10-20 µL (depending on system and concentration) 10-20 µL

Source: [1] [2]

Experimental Protocol

Step 1: Mobile Phase Preparation
  • Prepare the aqueous phase by adding a small volume of phosphoric acid (e.g., 0.1% v/v) to HPLC-grade water.
  • Mix the aqueous phase with acetonitrile in the ratio determined during method optimization.
  • Filter the entire mobile phase through a 0.45 µm filter and degas thoroughly by sonication for 10-15 minutes [3].
Step 2: Standard Solution Preparation
  • Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with mobile phase or a suitable solvent to obtain a concentration of approximately 1 mg/mL.
  • Working Standard Solutions: Dilute the stock solution with mobile phase to prepare a series of working standards for calibration (e.g., 0.1-20 µg/mL) [3].
Step 3: Sample Preparation
  • Pharmaceutical Formulations: For tablets, accurately weigh and powder about ten tablets. Transfer a portion of the powder equivalent to one tablet's API into a volumetric flask. Add about 70% of the mobile phase, vortex-mix or sonicate for 15-30 minutes to extract the analyte, dilute to volume, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection [3].
  • Biological Fluids: For plasma or serum, a sample preparation step such as protein precipitation with acetonitrile or solid-phase extraction (SPE) is necessary. For example, automated SPE using C18 columns can provide clean extracts and high recovery for benzodiazepines [4].
Step 4: System Equilibration and Analysis
  • Install the column and set the chromatographic conditions as defined in Table 1.
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the filtered working standard and samples.
  • Record the chromatograms and measure the peak areas (or heights) for quantification.

Method Validation

The following validation parameters should be established, drawing from standard practices for benzodiazepine HPLC assays [3] [5].

Table 2: Key Method Validation Parameters

Validation Parameter Target Acceptance Criteria Recommended Procedure
Linearity & Range Correlation coefficient (r²) > 0.999 Analyze at least 5 concentrations in the expected range (e.g., 0.1-20 µg/mL) [3].
Precision Intra-day & Inter-day RSD < 2% [5] Inject replicate preparations (n=6) of a standard at three concentration levels within the same day and on three consecutive days [3].
Accuracy (Recovery) Recovery of 98-102% Spike known amounts of standard into a placebo or pre-analyzed sample and calculate the percentage recovery [3].
Specificity No interference from excipients or degradation products Compare chromatograms of the standard, placebo, and stressed samples (e.g., after acid, base, oxidative, thermal, or photolytic degradation) [3].
Robustness RSD of peak area and retention time < 2% after deliberate changes Evaluate the method's performance by making small, deliberate changes to parameters like mobile phase pH (±0.2), organic composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) [5].

Notes and Troubleshooting

  • MS Compatibility: For mass spectrometric detection, replace phosphoric acid with a volatile acid like formic acid in the mobile phase [1].
  • Method Scalability: This LC method is scalable and can be adapted for preparative separation to isolate impurities [1].
  • Wavelength Selection: While not specified for this compound, a diode-array detector (DAD) is recommended to determine the optimal wavelength. Related benzodiazepines are often detected at 230-240 nm [3] [4] [5].
  • Peak Tailing: The use of the Newcrom R1 column, which has low silanol activity, should minimize peak tailing for basic compounds like this compound [1].

The following workflow diagram summarizes the key steps in the analytical process.

Start Start Method Development Prep Prepare Mobile Phase and Standard Solutions Start->Prep Equil Equilibrate HPLC System and Column Prep->Equil Inject Inject Standard and Samples Equil->Inject Data Data Acquisition and Analysis Inject->Data Valid Method Validation Data->Valid

HPLC Analysis Workflow

References

quantitative analysis of Lofendazam protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Lofendazam

The table below summarizes the basic identifying information for this compound found in the search results. This data serves as a starting point for any analytical method development [1] [2].

Property Description
IUPAC Name 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
CAS Number 29176-29-2 [1] [2]
Molecular Formula C₁₅H₁₃ClN₂O [1] [2]
Molecular Weight 272.73 g/mol [1] [2]
LogP 2.52 [1]
Pharmacological Class Benzodiazepine derivative (1,5-benzodiazepine); active metabolite of Arfendazam [2]

Overview of a Referenced HPLC Method

One source mentions a high-performance liquid chromatography (HPLC) method for analyzing this compound, but the description is general and lacks the detailed parameters needed to replicate it in a laboratory [1].

  • Core Technique: Reverse-phase (RP) HPLC.
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [1].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [1].
  • Method Modifications: For mass spectrometry (MS) detection, phosphoric acid should be replaced with formic acid for compatibility [1].
  • Scalability: The method is noted as being scalable and potentially suitable for preparative separation and pharmacokinetic studies [1].

The following diagram outlines this general analytical workflow:

Start Sample Preparation A HPLC Analysis Start->A Inject B Detection A->B Separated Compound C Data Analysis B->C Signal

A Path Forward for Protocol Development

Given the lack of published detailed protocols, here are steps you can take to develop your own quantitative analytical methods for this compound:

  • Consult Specialized Databases: The most reliable approach is to search scientific literature databases like SciFinder, Reaxys, or PubMed for full-text articles. You may also find methods in pharmacopoeias (like USP or EP) or regulatory documents.
  • Adapt from Related Compounds: As this compound is a 1,5-benzodiazepine, you could review and adapt well-established quantitative protocols for structurally similar compounds, such as Clobazam [2]. Key method parameters (column chemistry, mobile phase composition, detection wavelength) would need optimization and validation for this compound.
  • Contact the Source: The company that developed the mentioned HPLC method (SIELC Technologies) may provide more detailed application notes or technical specifications upon direct request [1].

References

Proposed LC-MS/MS Method for Lofendazam Analysis in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from robust methods designed for the simultaneous quantification of multiple benzodiazepines, including designer compounds [1] [2]. It uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the technique most commonly reported in the literature for this application.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Based on a study that achieved high recoveries for 54 benzodiazepines and Z-drugs, a LLE protocol is recommended [1].

  • Principle: Separation of analytes from plasma proteins and other interferences based on solubility in an organic solvent.
  • Procedure:
    • Pipette 500 µL of plasma (calibrators, quality controls, and unknown samples) into a glass tube.
    • Add a suitable internal standard (IS). Deuterated Lofendazam would be ideal, or a structurally similar deuterated benzodiazepine.
    • Add 1 mL of methyl-tertiary-butyl-ether (MTBE) as the extraction solvent.
    • Vortex mix vigorously for 10 minutes.
    • Centrifuge at a minimum of 10,000 x g for 5 minutes to achieve clean phase separation.
    • Transfer the upper (organic) layer to a new tube.
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residue in 100 µL of a 90:10 (v/v) mixture of mobile phase A to B (see LC conditions below) [2].
    • Vortex to dissolve and transfer to an autosampler vial for analysis.

The following workflow diagram summarizes the sample preparation and analysis process:

lofendazam_workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis node_blue Primary (#4285F4) node_red Action/Data (#EA4335) node_green Instrument (#34A853) Plasma 500 µL Plasma + Internal Standard Extract Add 1 mL MTBE Vortex & Centrifuge Plasma->Extract Recon Evaporate & Reconstitute in Mobile Phase Extract->Recon Prepared Reconstituted Sample Recon->Prepared LC Liquid Chromatography (Reversed-Phase C18 Column) Prepared->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitative Data MS->Data Validation *Full method validation required per EMA/FDA guidelines*

Liquid Chromatography (LC) Conditions

The LC conditions can be adapted from a method developed for 53 benzodiazepines [2].

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
  • Gradient Program:
    • Start at 10% B.
    • Ramp to 95% B over 10-15 minutes.
    • Hold for 2-3 minutes.
    • Re-equilibrate to initial conditions.
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Injection Volume: 1 - 5 µL.
  • Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions

The MS analysis should be performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity [1] [2]. Since this compound-specific transitions were not found, they must be determined experimentally.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Source Parameters (example):
    • Drying Gas Temperature: 300 - 350 °C
    • Drying Gas Flow: 10 L/min
    • Nebulizer Pressure: 35 - 45 psi
    • Sheath Gas Temperature: 250 - 300 °C
    • Sheath Gas Flow: 11 L/min
    • Capillary Voltage: 3500 - 4000 V
  • MRM Transitions for this compound (to be optimized):
    • Quantifier Ion: Precursor Ion → Most abundant product ion.
    • Qualifier Ion: Precursor Ion → Second most abundant product ion.
Method Validation Parameters

Any developed method must be validated according to regulatory guidelines (e.g., EMA or FDA) [1]. The table below outlines key parameters to assess.

Validation Parameter Target Performance & Methodology [1]
Linearity & Range Minimum of 5 concentration levels. Correlation coefficient (R²) > 0.99.
Precision Intra-day and inter-day precision (expressed as %RSD) ≤ 15%.
Accuracy Measured concentration within ±15% of the nominal value.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with precision and accuracy within ±20%.
Recovery & Matrix Effects Consistent, high recovery via LLE. Post-column infusion recommended to check for ion suppression/enhancement.
Selectivity/Specificity No significant interference from blank plasma at the retention time of this compound or IS.
Stability Bench-top, autosampler, and freeze-thaw stability should be established.

Important Considerations for Analysis

  • Potency and Expected Concentrations: Designer benzodiazepines like clonazolam have been found in street drugs at high concentrations and are extremely potent [2]. The calibration range for this compound should be established accordingly, potentially covering a wide range.
  • Stability: Be aware of potential stability issues. Some benzodiazepines, like cloxazolam, have been reported to degrade in plasma even at -20°C [1]. The stability of this compound under various storage conditions should be thoroughly investigated.
  • Polysubstance Use: In forensic and clinical toxicology, co-occurrence with opioids (especially fentanyl) is highly probable [2]. The method should be checked for potential interference from common drugs of abuse.

References

Comprehensive Application Notes: Synthetic Strategies for 1,5-Benzodiazepines with Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

1,5-Benzodiazepines represent a privileged structural motif in medicinal chemistry with demonstrated versatile pharmacological profiles. These seven-membered heterocyclic compounds containing two nitrogen atoms at different positions constitute ruling scaffolds in the pharmaceutical industry due to their wide range of biological activities. The 1,5-benzodiazepine nucleus serves as a fundamental pharmacophore that can be synthetically elaborated into various functionalized target structures, making it highly valuable in drug discovery and development. The significance of this structural class is evidenced by its presence in several commercially available drugs, including thiazesim, diltiazem, clentiazem, quetiapine, and clothiapine, which span therapeutic areas from cardiovascular disorders to central nervous system conditions. [1]

The biological activities exhibited by 1,5-benzodiazepine derivatives are extensive and impressive in their diversity. These compounds have demonstrated hypolipidemic effects, bradykinin receptor agonism, angiotensin-converting enzyme (ACE) inhibition, anti-arrhythmic activity, vasodilation, and sedative properties. Additionally, they have shown anticonvulsant, CNS depressant antagonism, anticholinergic, anti-platelet aggregation, anti-tuberculosis, antimicrobial, anticancer, and anti-HIV activities. This remarkable spectrum of biological activities has maintained interest from researchers in developing innovative and efficient synthetic approaches to access these valuable heterocycles. The versatile chemical adaptability of 1,5-benzodiazepines allows for strategic structural modifications to optimize pharmacological profiles, enhancing their drug-like properties while minimizing toxicity. [1]

General Retrosynthetic Analysis

The retrosynthetic disconnection of 1,5-benzodiazepines typically reveals two primary building blocks: o-phenylenediamine (OPDA) derivatives and carbonyl compounds, most commonly ketones. This strategic approach leverages the condensation reaction between the ortho-diamine functionality and carbonyl groups to form the diazepine ring system. The fundamental transformation involves initial nucleophilic attack of one amino group on the carbonyl carbon, followed by dehydration and subsequent cyclization with the adjacent amino group to form the seven-membered ring. This disconnection strategy has proven to be highly versatile, accommodating a wide range of structural variations in both the diamine and carbonyl components. [2] [3]

Alternative retrosynthetic approaches include the use of α,β-unsaturated carbonyl compounds or β-haloketones as electrophilic partners with o-phenylenediamine. Additionally, 1,5-benzothiazepines—sulfur-containing analogs—are commonly synthesized through condensation between 1,3-diarylpropenones and o-aminothiophenol. The choice of disconnection strategy often depends on the substitution pattern desired in the final product and the availability of starting materials. Recent advances have focused on streamlining these synthetic approaches into one-pot procedures and cascade reactions that improve efficiency and reduce purification steps while maintaining high yields and selectivity. [1]

Table 1: Retrosynthetic Approaches to 1,5-Benzodiazepines

Strategy Synthons Key Bond Formed Advantages
Standard Condensation o-Phenylenediamine + Ketones N1-C2 & C3-N4 Broad substrate scope
α,β-Unsaturated Carbonyl Route o-Phenylenediamine + α,β-Unsaturated carbonyls C2-C3 bond Enhanced reactivity
1,5-Benzothiazepine Synthesis o-Aminothiophenol + 1,3-Diarylpropenones C2-S & S-C3 bonds Access to sulfur analogs
One-pot Cascade Multifunctional precursors Multiple bonds Step economy

Experimental Protocols

H-MCM-22 Catalyzed Synthesis

The H-MCM-22 zeolite-catalyzed synthesis of 1,5-benzodiazepines represents an efficient and selective methodology that proceeds under ambient conditions with excellent yields. This protocol utilizes an acidic heterogeneous catalyst that enhances the condensation process while being easily recoverable and reusable. [2]

Materials:

  • o-Phenylenediamine (OPDA, 1 mmol, 108.1 mg)
  • Ketone (2.5 mmol, 145.2 mg for acetone)
  • H-MCM-22 catalyst (100 mg)
  • Acetonitrile (4 mL) as solvent
  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine OPDA (1 mmol), ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) in acetonitrile (4 mL).
  • Stir the reaction mixture at room temperature (approximately 25°C) for 1-3 hours, monitoring reaction progress by thin-layer chromatography (TLC).
  • For TLC monitoring, use ethyl acetate in hexane (10%) as the mobile phase. The product typically has an Rf value of approximately 0.4.
  • Upon completion (disappearance of the reactant spot on TLC), add ethyl acetate (20 mL) to the reaction mixture.
  • Filter the mixture to recover the solid catalyst, which can be regenerated by washing with ethyl acetate followed by drying at 70°C for reuse.
  • Concentrate the organic layer under reduced pressure using a rotary evaporator.
  • Purify the crude product by silica gel column chromatography using ethyl acetate:n-hexane (1:9) as eluent.
  • Characterize the product by appropriate spectroscopic methods (FT-IR, NMR).

Reaction Conditions and Typical Results:

  • Reaction time: 1-3 hours
  • Temperature: Room temperature (25°C)
  • Yield: 85-95%
  • Selectivity: High with minimal side products

For the representative compound 2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine:

  • Melting Point: 137-139°C
  • FT-IR (KBr): υmax 3362 cm⁻¹ (N-H), 1501, 1474 cm⁻¹ (C=C, C=N)
  • ¹H NMR (300 MHz, CDCl₃): δ 7-7.25 (m, 4H, Ar-H), 2.90-2.95 (d, 1H, CH), 3.90-4.25 (m, 2H, CH₂), 3.5 (br s, 1H, NH), 3.0 (s, 2H, N=C-CH₂), 2.5 (m, 3H, N=C-CH₃), 1.50-1.75 (s, 6H, 2CH₃) [2]
Protic Pyridinium Ionic Liquid Catalysis

The ionic liquid-mediated synthesis represents a green chemistry approach to 1,5-benzodiazepine formation, utilizing 2-methylpyridinium trifluoromethanesulfonate ([2-MPyH]OTf) as both solvent and catalyst. This method offers advantages of reusability, high efficiency, and minimal environmental impact. [4] [5]

Materials:

  • o-Phenylenediamine (1 mmol)
  • Ketone (2.2 mmol)
  • 2-Methylpyridinium trifluoromethanesulfonate ionic liquid (1 mL)

Procedure:

  • Charge a reaction vial with o-phenylenediamine (1 mmol) and ketone (2.2 mmol).
  • Add the protic pyridinium ionic liquid [2-MPyH]OTf (1 mL) to the reaction mixture.
  • Stir the reaction at 60-70°C for an appropriate time (typically 30-90 minutes), monitoring by TLC.
  • Upon completion, cool the reaction mixture to room temperature.
  • Add diethyl ether (10 mL) to precipitate the product while keeping the ionic liquid in solution.
  • Filter the solid product and wash with additional ether.
  • Recover the ionic liquid catalyst by concentrating the filtrate under reduced pressure.
  • Dry the product under vacuum and characterize using standard analytical methods.

Reaction Advantages:

  • Short reaction times (30-90 minutes)
  • High yields (typically >90%)
  • Catalyst reusability (up to 5 cycles without significant loss of activity)
  • Environmentally benign profile
Traditional Condensation Method

The conventional acid-catalyzed condensation between o-phenylenediamine and ketones represents the foundational method for synthesizing 1,5-benzodiazepines, employing various Brønsted and Lewis acid catalysts. [2] [1]

Materials:

  • o-Phenylenediamine (1 mmol)
  • Ketone (2-2.5 mmol)
  • Acid catalyst (e.g., acetic acid, 0.5 mL)
  • Appropriate solvent (methanol, ethanol, or acetonitrile)

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and ketone (2-2.5 mmol) in the chosen solvent (5 mL).
  • Add the acid catalyst (e.g., acetic acid, 0.5 mL) to the reaction mixture.
  • Reflux the mixture with stirring for 2-8 hours, monitoring by TLC.
  • Upon completion, cool the reaction mixture to room temperature.
  • Neutralize with a mild base if necessary.
  • Concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

Variations:

  • Microwave-assisted synthesis: Significantly reduces reaction time to 5-15 minutes
  • Solid-supported catalysts: Facile separation and recycling
  • Solvent-free conditions: Environmentally friendly approach

Tabular Comparison of Synthetic Methods

Table 2: Comparison of Catalytic Systems for 1,5-Benzodiazepine Synthesis

Catalyst System Reaction Conditions Time (h) Yield (%) Advantages Limitations
H-MCM-22 Zeolite RT, acetonitrile 1-3 85-95 Mild conditions, reusable catalyst Requires specialized catalyst preparation
Protic Pyridinium Ionic Liquid 60-70°C, solvent-free 0.5-1.5 90-96 Green approach, recyclable catalyst Ionic liquid synthesis required
Acetic Acid Reflux, methanol 4-8 70-85 Simple setup, inexpensive Longer reaction times
BF₃-Etherate RT, dichloromethane 2-4 75-90 High reactivity Moisture sensitive
Molecular Iodine Reflux, ethanol 3-6 80-88 Mild Lewis acid Potential staining issues
Yb(OTf)₃ RT, acetonitrile 2-5 82-90 Water-tolerant Expensive catalyst

Table 3: Substrate Scope for 1,5-Benzodiazepine Synthesis

o-Phenylenediamine Derivative Ketone Catalyst Time (h) Yield (%) Product Characteristics
Unsubstituted OPDA Acetone H-MCM-22 2 92 Yellow solid, mp 137-139°C
Unsubstituted OPDA Cyclohexanone H-MCM-22 2.5 89 Yellow solid, mp 151-152°C
4-Chloro-OPDA Acetone Ionic Liquid 1 94 Pale yellow solid
Unsubstituted OPDA Acetophenone H-MCM-22 3 85 Yellow solid
4-Methyl-OPDA Acetone Acetic Acid 6 78 White crystals

Emerging Strategies and Recent Advances

Recent years have witnessed significant advances in the synthesis of 1,5-benzodiazepines, with particular emphasis on green chemistry principles, cascade reactions, and enantioselective methodologies. The development of novel catalytic systems has addressed limitations of traditional methods, including long reaction times, occurrence of side reactions, drastic reaction conditions, low yields, and tedious workup procedures. [1] [3]

Multicomponent catalytic synthesis has emerged as a powerful strategy for constructing 1,5-benzodiazepine frameworks with enhanced molecular complexity in a single operation. These one-pot approaches typically involve the convergent reaction of three or more components, leading to improved atom economy and reduced waste generation. Furthermore, the application of organocatalysts and environmentally friendly solvents has not only increased product yields but also decreased reaction times and waste production, aligning with the principles of sustainable chemistry. The development of one-pot techniques or cascade synthesis has significantly contributed to the enantioselective synthesis of 1,5-benzodiazepines, providing access to optically active derivatives with potential enhanced biological activities. [1] [5]

Synthetic innovations in recent years include the use of cerium(III) chloride and resin-supported cerium(III) catalysts for domino syntheses of 1,5-benzodiazepine skeletons. These systems offer advantages of low catalyst loading, moisture tolerance, and excellent functional group compatibility. Additionally, microwave-assisted synthesis has gained prominence for dramatically reducing reaction times from several hours to mere minutes while maintaining or even improving product yields. The integration of continuous flow technologies with heterogeneous catalysis represents the cutting edge of 1,5-benzodiazepine synthesis, offering potential for scalability and industrial application. [5]

Experimental Workflow and Characterization

The following workflow diagram illustrates the general experimental procedure for the synthesis of 1,5-benzodiazepines using the H-MCM-22 catalytic system:

G start Start Reaction Setup step1 Charge Reactants: • o-Phenylenediamine (1 mmol) • Ketone (2.5 mmol) • H-MCM-22 (100 mg) • Acetonitrile (4 mL) start->step1 step2 Stir at Room Temperature (25°C) step1->step2 step3 Monitor by TLC using EtOAc/Hexane (1:9) step2->step3 yes Reaction Complete? step3->yes Yes no Continue Reaction step3->no No step4 Add Ethyl Acetate (20 mL) Filter to Recover Catalyst step5 Concentrate Filtrate Under Reduced Pressure step4->step5 step6 Purify by Column Chromatography step5->step6 step7 Characterize Product: • FT-IR • NMR • Melting Point step6->step7 end Pure 1,5-Benzodiazepine Product step7->end yes->step4 no->step2

Characterization Data Interpretation:

Successful formation of 1,5-benzodiazepine derivatives is confirmed by characteristic spectroscopic features:

  • FT-IR Spectroscopy: N-H stretching vibrations appear at 3320-3370 cm⁻¹, while C=N imine stretches typically occur at 1600-1650 cm⁻¹. Aromatic C=C stretches appear around 1500-1600 cm⁻¹. [2]
  • ¹H NMR Spectroscopy: The N-H proton typically appears as a broad singlet at δ 3.0-5.0 ppm. Methylene protons adjacent to nitrogen often resonate as multiplets at δ 2.8-4.3 ppm. Aromatic protons usually appear as a multiplet at δ 7.0-7.5 ppm. Methyl groups on the diazepine ring typically resonate as singlets or doublets between δ 1.5-2.5 ppm. [2]
  • ¹³C NMR Spectroscopy: The characteristic imine carbon (C=N) typically resonates at δ 160-175 ppm, while aromatic carbons appear between δ 120-140 ppm. Aliphatic carbons of the diazepine ring usually resonate between δ 20-70 ppm depending on their substitution pattern. [2]

Conclusion and Outlook

The synthetic methodologies for 1,5-benzodiazepines have evolved significantly from traditional acid-catalyzed condensation to sophisticated catalytic systems that offer improved efficiency, selectivity, and environmental compatibility. The H-MCM-22 zeolite-catalyzed method provides an excellent balance of mild reaction conditions, high yields, and catalyst reusability, making it particularly suitable for research laboratory applications. Meanwhile, ionic liquid-mediated approaches align with green chemistry principles and offer advantages in catalyst recovery and recyclability.

Future directions in 1,5-benzodiazepine synthesis will likely focus on further enantioselective methodologies, photocatalytic approaches, and biocatalytic strategies to access optically pure derivatives. Additionally, the integration of flow chemistry technologies with heterogeneous catalysis could facilitate the scalable synthesis of these privileged structures for pharmaceutical applications. The continuing exploration of the biological activities of 1,5-benzodiazepine derivatives will undoubtedly drive further innovation in their synthetic accessibility, enabling drug discovery efforts targeting a wide range of therapeutic areas.

References

Application Note: A Proposed Framework for Lofendazam Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Purpose: This document outlines standardized protocols for conducting pharmacokinetic (PK) and pharmacokinetic-pharmacodynamic (PK/PD) studies on Lofendazam, a 1,5-benzodiazepine. The methodologies are extrapolated from established practices for structurally and functionally similar drugs, such as clobazam [1] and lorazepam [2].

Background: this compound is presumed to share core PK characteristics with other 1,5-benzodiazepines, including high oral bioavailability, extensive hepatic metabolism, and a significant volume of distribution. The following protocols are designed to systematically characterize its absorption, distribution, metabolism, and excretion (ADME), and to link its exposure to pharmacological effects.


Experimental Protocols for Core Pharmacokinetic Studies

The following section details the specific methodologies for key phases of pharmacokinetic investigation.

Protocol 1: Single and Multiple Ascending Dose (SAD/MAD) Study
  • Objective: To assess the safety, tolerability, and fundamental pharmacokinetic parameters of this compound after single and multiple doses.
  • Design: Randomized, placebo-controlled, double-blind, sequential cohort study.
  • Subjects: Healthy adult volunteers (n=8 per cohort, with 6 on active drug, 2 on placebo).
  • Dosing:
    • SAD: Sequential cohorts receive single oral doses of this compound (e.g., 0.5 mg, 2 mg, 5 mg, 10 mg, 20 mg) or placebo.
    • MAD: Sequential cohorts receive once-daily oral doses of this compound (e.g., 2 mg, 5 mg, 10 mg) for 7-14 days to reach steady state.
  • Blood Sampling: Serial blood samples (~3-5 mL) will be collected pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. For MAD, intensive sampling occurs on Day 1 and the final day, with trough samples collected daily.
  • Bioanalytical Method: Plasma concentrations of this compound and its major metabolite(s) will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method [1]. The method should be optimized for this compound's specific chemical properties.
Protocol 2: Absolute Bioavailability and Food-Effect Study
  • Objective: To determine the absolute oral bioavailability and the impact of food on this compound absorption.
  • Design: Randomized, open-label, two-period crossover study.
  • Subjects: Healthy volunteers (n=20).
  • Dosing:
    • Period A: Intravenous microdose (e.g., 100 μg) of this compound.
    • Period B: Single oral dose (e.g., 10 mg) administered after an overnight fast (fasted arm) or following a high-fat meal (fed arm).
    • A adequate washout period (>5x elimination half-life) will separate periods.
  • Blood Sampling: Intensive PK sampling after each dose, as in Protocol 1.
  • Data Analysis: Bioavailability (F) is calculated by comparing the dose-normalized Area Under the Curve (AUC) of the oral and IV administrations.
Protocol 3: Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
  • Objective: To quantify the relationship between this compound plasma concentrations and its central nervous system effects.
  • Design: A sub-study within the SAD/MAD trials.
  • PD Measures: Continuous quantitative EEG measurement, specifically the amplitude in the 11.5-30 Hz (beta frequency) range, is a well-established biomarker for benzodiazepine effect [3]. Additional measures could include digit symbol substitution test (DSST) or saccadic peak velocity.
  • Modeling: PK and PD data will be co-modeled using a non-linear mixed-effects modeling approach (e.g., with NONMEM or Monolix). The relationship will be characterized by a sigmoidal E_max model to estimate the EC_50 (concentration producing 50% of the maximal effect) [3] [4].

The workflow below illustrates the integrated process of data collection, analysis, and visualization in a PK/PD study.

G A Administer this compound B Collect PK/PD Data A->B C Analyze Plasma Samples (LC-MS/MS) B->C E PD Model Fitting B->E EEG/Behavioral Data D PK Model Fitting C->D F PK/PD Link Model D->F E->F G Visualize & Communicate Results F->G

Summary of Anticipated Pharmacokinetic Parameters

The table below summarizes key PK parameters expected for this compound, based on data from clobazam and other reference benzodiazepines [1] [5].

Table 1: Projected Key Pharmacokinetic Parameters for this compound and Comparators

Parameter Projected Value for this compound Clobazam (Reference) Diazepam (Reference)
Oral Bioavailability High (>90%) High (>90%) [1] High (>90%) [5]
T_max (hr) 1 - 4 0.5 - 4 [1] 0.5 - 2
Protein Binding (%) High (>90%) High [1] 98% [5]
Volume of Distribution (L/kg) 1 - 2 1.2 - 1.8 [1] 0.7 - 1.0 [5]
Elimination Half-life (hr) 30 - 50 (Parent); 50 - 80 (Metabolite) 36 - 42 (Parent); 59 - 74 (Metabolite) [1] 20 - 50 (Parent); 50 - 100 (Metabolite) [5]
Primary Metabolic Pathway Hepatic (CYP3A4, CYP2C19) CYP3A4, CYP2C19, CYP2B6 [1] CYP3A4, CYP2C19

Visualization and Communication of Pharmacometric Results

Effective communication of model results to multidisciplinary teams is critical. The following principles should be applied:

  • Interactive Visualization: Use software like Berkeley Madonna or R/Shiny to create interactive models. This allows teams to ask "what-if" questions in real-time (e.g., "What dose is needed for 80% of patients to achieve a specific EEG effect?") and see immediate simulation results [6].
  • Visual Predictive Checks (VPCs): Use VPCs to qualify the model. This graphical technique overlays observed data with simulated data from the model to visually confirm that the model accurately captures the central tendency and variability of the real-world data [6].
  • Clear Messaging: Visualizations should show the quantity of interest directly (e.g., the placebo-corrected treatment effect), use intuitive colors and symbols, and indicate critical thresholds [6].

The diagram below outlines the iterative workflow for developing and qualifying a robust PK/PD model.

G Start Start: Explore Raw Data A Formulate Candidate Model Start->A B Visualize Model Characteristics A->B C Estimate Model Parameters B->C D Qualify Model (Visual Predictive Check) C->D Decision Does Model Capture Data? D->Decision Decision->A No End Use Model for Simulation & Decision Decision->End Yes

Important Considerations & Assumptions

  • Extrapolation of Data: The protocols and parameters presented are based on analogs, primarily clobazam. The actual properties of this compound may differ and must be confirmed empirically.
  • Metabolite Activity: The activity of the N-desmethyl metabolite (if formed) must be investigated, as it can significantly contribute to the overall efficacy and safety profile [1].
  • Special Populations: Separate studies will be required to characterize PK in populations with hepatic or renal impairment, the elderly, and children.
  • Drug-Drug Interactions (DDI): Given the likely metabolism by CYP enzymes, formal DDI studies with CYP inducers (e.g., carbamazepine) and inhibitors (e.g., fluconazole) are mandatory [1].

References

Comprehensive Application Notes and Protocols for Metabolite Identification of Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lofendazam and Metabolite Identification

This compound is a 1,5-benzodiazepine derivative with documented sedative and anxiolytic effects similar to other benzodiazepine compounds. As a member of the 1,5-benzodiazepine class, this compound is structurally distinct from the more common 1,4-benzodiazepines like diazepam, with nitrogen atoms located at positions 1 and 5 of the diazepine ring. This structural configuration places it in the same category as clobazam rather than classical 1,4-benzodiazepines. This compound is also known to be an active metabolite of arfendazam, another benzodiazepine derivative [1].

Metabolite identification is a crucial process in pharmaceutical development and forensic toxicology that involves detecting and characterizing the biochemical compounds produced when a substance undergoes biotransformation in living organisms. For benzodiazepines like this compound, understanding metabolic pathways is essential for predicting drug efficacy, potential side effects, and detection windows in clinical and forensic contexts. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to provide detailed information about the molecular structure of metabolite compounds [2].

Analytical Techniques for Metabolite Identification

Key Instrumentation Platforms

The identification of this compound metabolites relies on several sophisticated analytical platforms, each offering unique capabilities for detection and characterization:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for detecting and quantifying benzodiazepines and their metabolites in complex biological matrices. LC-MS/MS systems typically use electrospray ionization (ESI) sources and operate in multiple reaction monitoring (MRM) mode for optimal detection of target compounds. The limits of detection for benzodiazepines using LC-MS/MS have been reported in the range of 0.0001 to 0.0126 mg/L in whole blood, demonstrating exceptional sensitivity [3].

  • Liquid Chromatography-Quadrupole/Orbitrap Mass Spectrometry (LC-Q/Orbitrap MS): High-resolution mass spectrometry offers superior mass accuracy and resolution power for identifying unknown metabolites and elucidating chemical structures. Orbitrap technology enables accurate mass measurements typically within 2-5 ppm, allowing for confident elemental composition assignment of detected metabolites. This approach was successfully employed in metabolic profiling of clonazolam, a structurally similar benzodiazepine [4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly referenced in the search results for this compound specifically, NMR represents a powerful complementary technique that provides detailed structural information through analysis of atomic environments and connectivity, making it invaluable for complete structural elucidation of unknown metabolites [2].

Comparative Technique Specifications

Table 1: Comparison of Analytical Techniques for Benzodiazepine Metabolite Identification

Technique Mass Accuracy Detection Limit Structural Information Analysis Time
LC-MS/MS (Ion Trap) Medium (100-1000 ppm) 0.0001-0.0126 mg/L [3] Fragmentation patterns 25 min for 22 compounds [5]
LC-Q/Orbitrap MS High (<5 ppm) Not specified Accurate mass, fragmentation 15-30 min [4]
NMR Spectroscopy N/A Medium to High Complete structural elucidation Hours to days [2]

Sample Preparation Protocols

Biological Matrix Processing

Proper sample preparation is critical for reliable metabolite identification and quantification. The following protocols have been validated for benzodiazepine analysis in various biological matrices:

  • Whole Blood Processing: For comprehensive metabolite screening in whole blood, employ matrix-supported liquid-liquid extraction. This technique has demonstrated recovery rates between 60% and 91% for most benzodiazepines, with some exceptions like desmethyldiazepam, OH-bromazepam, and brotizolam. The extraction procedure typically involves protein precipitation followed by liquid-liquid partitioning using organic solvents such as ethyl acetate or methyl tert-butyl ether. The organic phase is then evaporated to dryness under a gentle nitrogen stream, and the residue is reconstituted in an appropriate LC-MS compatible solvent [3].

  • Serum Sample Preparation: For serum analysis, implement solid-phase extraction (SPE) using high-resolution octadecyl silica (C18) columns compatible with aqueous compounds. This method has shown recovery rates exceeding 58.1% for most benzodiazepines and their metabolites, with the exception of quazepam, which demonstrated approximately 45.8% recovery. The SPE procedure typically involves conditioning the sorbent with methanol and water, loading the serum sample, washing with aqueous solution to remove interferents, and eluting with organic solvent [5].

  • Microsomal and Hepatocyte Incubations: For in vitro metabolism studies, prepare pooled human liver microsomes or hepatocyte suspensions in appropriate buffers (typically phosphate buffer, pH 7.4). Add the NADPH-regenerating system to initiate Phase I metabolic reactions. For Phase II metabolism assessment, include relevant cofactors such as uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation. Terminate reactions at predetermined time points by adding ice-cold acetonitrile or methanol, followed by centrifugation to remove precipitated proteins [4] [6].

Sample Preparation Workflow

G Start Biological Sample (Blood, Serum, Microsomes) Step1 Homogenization/Centrifugation Start->Step1 Step2 Protein Precipitation (Organic Solvents) Step1->Step2 Step3 Extraction Method Step2->Step3 Step4a Liquid-Liquid Extraction Step3->Step4a Whole Blood Step4b Solid-Phase Extraction Step3->Step4b Serum Step5 Evaporation (N₂ Stream) Step4a->Step5 Step4b->Step5 Step6 Reconstitution (LC-MS Compatible Solvent) Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Figure 1: Sample preparation workflow for this compound metabolite analysis in biological matrices.

Chromatographic Separation Conditions

Liquid Chromatography Parameters

Optimal chromatographic separation is fundamental for resolving this compound and its metabolites from endogenous compounds in biological matrices. The following conditions have been successfully employed for benzodiazepine separation:

  • Stationary Phase: Utilize high-resolution octadecyl silica (C18) columns compatible with aqueous compounds. Columns with dimensions of 2.1 × 100 mm or 2.1 × 150 mm with particle sizes of 1.7-2.7 µm provide excellent separation efficiency for benzodiazepines and their metabolites. The column temperature should be maintained between 30-40°C to ensure retention time stability [5].

  • Mobile Phase System: Employ a binary gradient system consisting of (A) aqueous formic acid (0.1%) or ammonium formate buffer and (B) methanol or acetonitrile with 0.1% formic acid. The gradient program typically starts with a high percentage of aqueous phase (90-95% A) and gradually increases the organic component to facilitate elution of less polar metabolites [4] [5].

  • Gradient Elution Program: Implement a linear gradient over 15-25 minutes, increasing organic phase from 5% to 95% at a flow rate of 0.2-0.4 mL/min. The specific gradient should be optimized based on the column dimensions and the polarity range of expected metabolites. Following the separation, re-equilibrate the column with initial conditions for 3-5 minutes to ensure retention time reproducibility [5].

Detailed LC Gradient Program

Table 2: Representative LC Gradient for Benzodiazepine Metabolite Separation

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Elution Characteristics
0.0 95 5 0.3 Initial conditions, polar compounds
2.0 95 5 0.3 Isocratic hold
5.0 70 30 0.3 Early eluting metabolites
15.0 30 70 0.3 Mid-polarity metabolites
20.0 5 95 0.3 Late eluting, non-polar compounds
22.0 5 95 0.3 Column cleaning
22.1 95 5 0.3 Rapid transition
25.0 95 5 0.3 Re-equilibration

Metabolite Profiling and Identification Protocol

Mass Spectrometry Analysis Workflow

The identification of this compound metabolites follows a systematic workflow combining high-resolution mass measurement and fragmentation pattern analysis:

  • Full Scan Data Acquisition: Begin with high-resolution full scan MS analysis in both positive and negative ionization modes to detect potential metabolites. The Orbitrap mass analyzer operated at a resolution of ≥70,000 FWHM provides the mass accuracy needed for confident formula assignment. Scan ranges typically cover m/z 100-1000 to encompass potential metabolites and conjugate formations [4].

  • Data-Dependent MS/MS Analysis: Implement data-dependent acquisition (DDA) to automatically select prominent ions for fragmentation. Set inclusion criteria based on intensity thresholds and isotope patterns to prioritize potential metabolites for fragmentation. Use higher-energy collisional dissociation (HCD) with normalized collision energies ranging from 20-40 eV to generate informative fragment spectra [4].

  • Targeted MS/MS for Confirmation: For expected metabolites based on known benzodiazepine biotransformation pathways, implement targeted MS/MS methods to confirm their presence. Use predictive reaction monitoring for phase I and phase II metabolites, including hydroxylation, dealkylation, nitroreduction (if applicable), and glucuronidation products [4].

Metabolite Identification Strategy

G Start HRMS Full Scan Data Step1 Potential Metabolite Detection (Mass Deficit, Isotope Pattern) Start->Step1 Step2 Data-Dependent MS/MS (Fragmentation Analysis) Step1->Step2 Step3 Metabolite Structure Elucidation Step2->Step3 Step4a Phase I Metabolites (Hydroxylation, Dealkylation) Step3->Step4a Oxidative Metabolism Step4b Phase II Metabolites (Glucuronidation, Sulfation) Step3->Step4b Conjugation Metabolism Step5 Fragment Pattern Analysis Step4a->Step5 Step4b->Step5 Step6 Retention Time Correlation Step5->Step6 Step7 Metabolite Identification Confirmation Step6->Step7

Figure 2: Metabolite identification strategy using high-resolution mass spectrometry.

Structural Elucidation of Metabolites

Based on the metabolic pathways observed with structurally similar benzodiazepines, this compound is expected to undergo several characteristic biotransformations:

  • Phase I Metabolic Reactions: The primary phase I transformations expected for this compound include hydroxylation at various positions on the phenyl or benzodiazepine rings, N-dealkylation to remove the cyclopropylmethyl group, and potential dechlorination or nitroreduction depending on specific substituents. These reactions typically result in mass shifts of +16 Da for hydroxylation, -42 Da for cyclopropylmethyl group removal, and other characteristic mass changes depending on the specific modification [4] [7].

  • Phase II Conjugation Reactions: Following phase I metabolism, this compound metabolites may undergo glucuronidation (+176 Da) or sulfation (+80 Da) to form more water-soluble compounds for excretion. Glucuronidation typically occurs on hydroxylated metabolites, while sulfation may affect phenolic hydroxyl groups. These conjugated metabolites often exhibit longer retention times on reversed-phase columns compared to their non-conjugated precursors [4].

  • Key Metabolites for Monitoring: Based on studies with clonazolam, a structurally related benzodiazepine, the reduced metabolite (e.g., nitroreduction product for appropriate analogs) often serves as a suitable biomarker for detecting substance use in forensic contexts. For this compound, the N-desalkyl metabolite resulting from removal of the cyclopropylmethyl group may represent a primary metabolic marker due to its expected persistence in biological systems [4].

Quantitative Analysis and Method Validation

Validation Parameters for Quantitative Assays

For reliable quantification of this compound and its major metabolites, comprehensive method validation should include the following parameters:

  • Linearity and Calibration: Establish calibration curves using at least six concentration levels spanning the expected physiological range. For benzodiazepines in blood, this typically ranges from sub-ng/mL to hundreds of ng/mL. The correlation coefficient (r²) should exceed 0.99 with back-calculated concentrations within ±15% of nominal values (±20% at the lower limit of quantification) [3] [5].

  • Precision and Accuracy: Evaluate intra-day and inter-day precision using quality control samples at low, medium, and high concentrations within the calibration range. The coefficient of variation (CV) should not exceed 15% for precision, while accuracy should be within ±15% of nominal values for all quality control levels [3].

  • Sensitivity Parameters: Determine the lower limit of detection (LOD) and lower limit of quantification (LLOQ) for each analyte. For benzodiazepine analysis in blood, LOD values ranging from 0.0001 to 0.0126 mg/L (approximately 0.1-12.6 ng/mL) have been reported using LC-MS/MS methods, demonstrating excellent sensitivity [3].

Quantitative Method Performance

Table 3: Validation Parameters for Benzodiazepine Quantification in Biological Matrices

Validation Parameter Acceptance Criteria Typical Performance for Benzodiazepines
Linearity Range 6+ concentration points 0.1-500 ng/mL [3]
Correlation Coefficient (r²) >0.99 >0.995 [5]
Intra-day Precision (CV%) ≤15% 3-12% [3]
Inter-day Precision (CV%) ≤15% 5-15% [3]
Accuracy (%) 85-115% 87-108% [5]
LOD S/N ≥ 3 0.0001-0.0126 mg/L [3]
LLOQ S/N ≥ 10, CV ≤20% 0.1-10 ng/mL [5]
Extraction Recovery Consistent and ≥50% 45.8-91% [3] [5]

Computational Metabolite Prediction

In Silico Prediction Tools

Computational approaches can complement experimental metabolite identification by predicting likely biotransformation pathways:

  • BioTransformer Application: Utilize BioTransformer, a comprehensive computational tool that combines machine learning with knowledge-based approaches to predict small molecule metabolism. This open-access software can forecast phase I and II metabolism, gut microbial transformations, and environmental degradation pathways. BioTransformer has demonstrated capability to correctly identify numerous previously reported metabolites for various compounds, outperforming some commercial tools in evaluation studies [8].

  • Prediction Workflow: Input the chemical structure of this compound (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) in SMILES or SDF format. Select appropriate prediction modules for human hepatic metabolism, gut microbial metabolism, or comprehensive transformation prediction. The software will generate potential metabolites ranked by likelihood, along with predicted mass shifts and transformation pathways [8].

  • Experimental Verification: While in silico predictions provide valuable guidance, all computationally predicted metabolites must be experimentally verified using the LC-MS/MS and HRMS techniques described in previous sections. Computational tools serve to focus experimental efforts on the most probable metabolites, accelerating the identification process [8].

Conclusion

The metabolite identification protocols outlined in these application notes provide a comprehensive framework for characterizing the metabolic fate of this compound in biological systems. By integrating advanced LC-MS/MS and HRMS technologies with robust sample preparation methods and computational prediction tools, researchers can achieve thorough metabolite profiling that supports drug development, forensic investigation, and clinical monitoring applications. The systematic approach to structural elucidation emphasizes the importance of high-resolution mass measurements, informative fragmentation patterns, and chromatographic behaviors for confident metabolite identification. As with all analytical procedures, appropriate method validation and quality control measures are essential for generating reliable, reproducible data suitable for regulatory submission or scientific publication.

References

Application Note: Analytical Method Validation for 1,5-Benzodiazepines (e.g., Lofendazam)

Author: Smolecule Technical Support Team. Date: February 2026

This document details a proposed protocol for validating an LC-MS/MS method for the quantification of 1,5-benzodiazepines in human plasma, using Lofendazam as a model analyte. The method is adapted from established techniques for benzodiazepine analysis [1] [2].

Introduction

1,5-Benzodiazepines, such as This compound, are biologically active heterocyclic compounds with a wide range of pharmacological properties, including anticonvulsant and anxiolytic activities [3]. The increasing prevalence of designer benzodiazepines in the illicit drug market necessitates highly sensitive and specific analytical methods for forensic and clinical toxicology [2]. This protocol provides a framework for validating a reliable LC-MS/MS method to ensure accurate detection and quantification.

Experimental Protocol
2.1. Materials and Reagents
  • Analyte: this compound (reference standard).
  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d4) is highly recommended.
  • Chemicals: HPLC-grade methanol, acetonitrile, and formic acid. Ammonium acetate.
  • Biological Matrix: Blank human plasma.
2.2. Instrumentation and Conditions

The methodology is based on techniques used for the detection of 38 benzodiazepines [2] and three benzodiazepines in surface water [4].

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).
  • Column: Pentafluorophenylpropyl (PFPP) column (e.g., 100 x 2.1 mm, 1.7 µm) [2].
  • Mobile Phase:
    • A: Water containing 0.1% formic acid, 5% acetonitrile, and 20 mmol/L ammonium acetate [2].
    • B: Acetonitrile.
  • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 2.0 | 95 | 5 | | 8.0 | 5 | 95 | | 9.0 | 5 | 95 | | 9.1 | 95 | 5 | | 10.0 | 95 | 5 |
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Tandem Mass Spectrometer with electrospray ionization (ESI) in positive mode.
  • Data Acquisition: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound must be optimized by direct infusion of the standard.
2.3. Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended based on its use in modern benzodiazepine analysis [1] [2].

  • Aliquot: Pipette 500 µL of plasma sample into a glass tube.
  • Add IS: Add 50 µL of the internal standard working solution.
  • Extract: Add 2 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex mix for 2 minutes.
  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes.
  • Transfer & Evaporate: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute: Reconstitute the dry residue with 100 µL of mobile phase A/B (50:50, v/v).
  • Inject: Transfer to an autosampler vial for analysis.
Method Validation

The method should be validated according to international guidelines (e.g., ICH, FDA). Key parameters and proposed acceptance criteria are summarized below.

Table 1: Validation Parameters and Target Acceptance Criteria

Validation Parameter Protocol & Target Criteria
Selectivity/Specificity No significant interference at the retention times of the analyte and IS from six different sources of blank plasma.
Linearity & Range Minimum of 6 non-zero calibrator concentrations. A correlation coefficient (R²) of ≥ 0.990 is required [2] [4].
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1. Based on recent methods, an LOD of 0.2 ng/mL is achievable for benzodiazepines [2].
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10:1. Accuracy and precision within ±20%. An LLOQ of 0.5 ng/mL has been demonstrated [2].
Accuracy & Precision Assessed using QC samples (low, mid, high) over three batches. Accuracy should be within ±15% (±20% for LLOQ). Precision (RSD) should be <15% (<20% for LLOQ) [2].
Recovery Evaluate by comparing analyte responses from extracted QC samples with post-extraction spiked samples. Consistency is more critical than 100% recovery [2].
Matrix Effect Investigate by comparing analyte responses in post-extraction spiked samples with neat solutions. Signal suppression/enhancement should be consistent and precise (RSD <15%) [2] [4].
Stability Evaluate analyte stability in plasma under various conditions (bench-top, auto-sampler, freeze-thaw cycles).
Workflow and Metabolic Pathway

The following diagrams illustrate the analytical workflow and the core structure of the analyte.

G cluster_workflow Analytical Workflow for this compound start Plasma Sample (500 µL) step1 Add Internal Standard start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Centrifuge & Transfer step2->step3 step4 Evaporate to Dryness step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 end Data Acquisition & Quantification step6->end

Diagram 1: Analytical Workflow for this compound. This flowchart outlines the sample preparation and analysis steps, from plasma aliquoting to final data acquisition.

G cluster_structure 1,5-Benzodiazepine Core Structure benz 1N2347Diazepine RingBenzene Ring5N689101112 note This compound is a derivative of this core structure. benz->note

Diagram 2: 1,5-Benzodiazepine Core Structure. This diagram shows the fundamental chemical structure of 1,5-benzodiazepines, highlighting the nitrogen atoms at positions 1 and 5. This compound is a specific derivative of this core scaffold [3].

Implementation Notes

  • MRM Optimization: The precursor and product ions for this compound must be determined empirically. Consult chemical literature or databases for predicted masses.
  • Matrix Effects: The matrix effect can be significant, as noted in other benzodiazepine assays [2] [4]. Using a stable isotope-labeled internal standard is the most effective way to compensate for this.
  • Specificity: The PFPP column is recommended due to its proven ability to separate multiple benzodiazepines and their metabolites [2].

Troubleshooting Tips

  • Poor Recovery: Optimize the LLE solvent. A mixture of solvents may improve extraction efficiency.
  • High Background Noise: Ensure mobile phases are freshly prepared and of high purity. Check the sample preparation process for potential contamination.
  • Irreproducible Retention Times: Equilibrate the column thoroughly with the starting mobile phase composition before each analytical batch.

Frequently Asked Questions

Q1: What is the main advantage of using LC-MS/MS for benzodiazepine analysis? LC-MS/MS offers superior specificity and sensitivity compared to immunoassays or single-stage LC methods. The MRM mode allows for definitive identification and accurate quantification of this compound and its metabolites at very low concentrations (sub-ng/mL), which is crucial for forensic and pharmacokinetic studies [1] [2].

Q2: Can this method be applied to other biological matrices? The core principles can be adapted. Sample preparation is the most matrix-dependent step. For urine, a solid-phase extraction (SPE) might be more appropriate [1]. For hair or nails, a more intensive digestion and extraction process would be required.

References

Comprehensive Application Notes and Protocols for Lofendazam in Benzodiazepine Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Lofendazam represents a significant 1,5-benzodiazepine derivative in psychopharmacological research, distinguished from the more common 1,4-benzodiazepines by its unique nitrogen atom positioning at the 1 and 5 positions of the diazepine ring. This structural distinction confers distinctive pharmacological properties that make it valuable for neuroscience research and drug development. This compound, chemically identified as 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, has a molecular formula of C15H13ClN2O and a molar mass of 272.73 g·mol⁻¹ [1]. As a research compound, it is primarily utilized to investigate the therapeutic potential of 1,5-benzodiazepine derivatives and serves as an active metabolite of arfendazam, another experimental benzodiazepine derivative [1] [2].

The structural framework of 1,5-benzodiazepines like this compound has demonstrated exceptional versatility in medicinal chemistry applications. These compounds have shown promise across a broad spectrum of biological activities, serving as templates for developing novel therapeutic agents [3] [2]. The 1,5-benzodiazepine core structure provides researchers with a multifunctional scaffold that can be modified to enhance specific pharmacological properties or reduce undesirable side effects. In research settings, this compound has been particularly valuable for studying structure-activity relationships within the benzodiazepine class, helping to elucidate how structural variations influence receptor binding, metabolic stability, and therapeutic efficacy [1] [3].

Research Applications and Therapeutic Potential

Primary Research Applications
  • Mechanistic Studies of Benzodiazepine Action: this compound serves as a critical tool compound for investigating the molecular mechanisms underlying benzodiazepine effects on the GABAergic system. Its 1,5-benzodiazepine structure provides a comparative model for contrasting with the more extensively studied 1,4-benzodiazepines, helping researchers elucidate how structural differences influence receptor binding kinetics, allosteric modulation, and downstream pharmacological effects [1] [2]. Studies utilizing this compound have contributed significantly to understanding how subtle molecular variations in the benzodiazepine core affect GABA-A receptor subunit selectivity, potentially leading to improved therapeutic profiles with reduced side effects.

  • Anxiolytic and Sedative Research: As a compound with documented sedative and anxiolytic effects similar to other benzodiazepine derivatives, this compound provides a prototype for developing novel anxiolytic agents [1]. Researchers employ this compound in preclinical models to investigate the structural requirements for separating desired anxiolytic effects from undesirable side effects such as excessive sedation, memory impairment, or muscle relaxation. The 1,5-benzodiazepine nucleus of this compound has become a privileged structure in neuropharmacological research for designing potential anxiolytics with improved safety profiles [2].

  • Metabolic Pathway Investigation: this compound plays an important role in pharmacokinetic studies as the active metabolite of arfendazam [1]. This application makes it valuable for researching metabolic pathways of benzodiazepines, including biotransformation processes and the generation of active metabolites. Understanding these pathways is crucial for drug design, as metabolites can significantly contribute to both therapeutic and adverse effects. Research using this compound helps elucidate the complex relationship between benzodiazepine structure, metabolism, and overall pharmacological activity.

Additional Research Applications

Table: Diverse Research Applications of 1,5-Benzodiazepine Scaffolds

Research Area Potential Applications Significance
Anticonvulsant Studies Template for novel antiepileptic development 1,5-BZDs show distinct activity profiles compared to 1,4-BZDs [3] [2]
Antimicrobial Research Exploring antibacterial/antifungal properties BZD scaffolds show promise against resistant pathogens [3] [2]
Oncology Applications Investigation of antitumor properties Novel 1,5-BZD derivatives demonstrate antiproliferative effects [3]
Neurological Disorders Alzheimer's and related dementias research Potential for managing neuropsychiatric symptoms [2]
Chemical Biology Proteolysis-targeting chimeras (PROTACs) BZD scaffolds serve as protein-binding elements [3]

The broad therapeutic potential of 1,5-benzodiazepine derivatives extends beyond traditional neurological applications. Recent research has explored their utility as antimicrobial agents with activity against drug-resistant pathogens, antioxidant compounds capable of inhibiting lipid peroxidation, and anticancer therapeutics with demonstrated antiproliferative effects in various cell lines [3] [2]. The structural versatility of the 1,5-benzodiazepine core allows for extensive modification, enabling researchers to fine-tune physicochemical properties and biological activities for specific therapeutic applications. This adaptability makes this compound and its derivatives valuable tools in multiple domains of pharmaceutical research and development.

Safety and Regulatory Considerations in Research

When utilizing this compound in experimental settings, researchers must adhere to strict protocols for handling psychoactive substances, including appropriate institutional approvals, secure storage, and meticulous record-keeping. Although not approved for clinical use in humans, prudent laboratory practices should be observed to prevent accidental exposure and ensure research integrity. Particular caution should be exercised when administering this compound in animal studies, with close monitoring for typical benzodiazepine effects such as sedation, ataxia, and potential tolerance development with repeated dosing [1] [2].

Synthesis Protocols

General Synthetic Approaches

The synthesis of 1,5-benzodiazepine derivatives like this compound typically employs condensation reactions between o-phenylenediamine (OPD) and various carbonyl compounds, with specific reaction conditions influencing yield, purity, and reaction kinetics [3]. These synthetic approaches have evolved significantly, with recent methodologies emphasizing green chemistry principles, catalyst efficiency, and operational simplicity. The general strategy involves cyclocondensation where OPD acts as a 1,3-binucleophile reacting with electrophilic carbon centers to form the diazepine ring system characteristic of 1,5-benzodiazepines [3].

Table: Comparative Synthetic Methods for 1,5-Benzodiazepine Derivatives

Method Reaction Conditions Catalyst/System Yield Range Key Advantages
Two-component Condensation [3] Reflux, 3-10 hours Piperidine/AcOH in ethanol or DMF 56-88% Broad substrate scope, easily available materials
Heterogeneous Catalysis [3] Reflux, 6 hours Sulfur-doped graphene in DCM ~85% Reusable catalyst (10 cycles), mild conditions
Binary Mixed Metal Oxide [3] Reflux conditions SiO₂-Al₂O₃ in ethanol High yields Efficient catalysis, easily separable catalyst
Solvent-free Approach [3] Solvent-free, optimized time GaCl₃ or solid surface 70-90% Environmentally friendly, rapid reaction
Glacial Acetic Acid Method [3] Reflux in ethanol Glacial acetic acid 39-67% Simple setup, suitable for acid-sensitive compounds
Detailed Step-by-Step Synthesis Protocol

Protocol: Synthesis of this compound Analogues via Two-Component Condensation

  • Materials:

    • o-Phenylenediamine (OPD, high purity)
    • Appropriate carbonyl precursor (α,β-unsaturated ketone for this compound analogues)
    • Anhydrous ethanol or 2-ethoxyethanol as solvent
    • Piperidine (catalytic amount)
    • Glacial acetic acid (catalytic amount)
    • Inert atmosphere (nitrogen or argon)
  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 equiv, typically 5 mmol) in 15 mL of anhydrous ethanol under an inert atmosphere [3].

    • Catalyst Addition: Add piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv) to the reaction mixture. The combination of base and acid catalysts facilitates the sequential condensation and cyclization reactions [3].

    • Carbonyl Compound Addition: Slowly add the appropriate α,β-unsaturated ketone (1.1 equiv) dissolved in 5 mL ethanol dropwise over 10 minutes with continuous stirring. For this compound synthesis, this would be an 8-chloro-substituted precursor.

    • Reflux Conditions: Heat the reaction mixture to reflux (78°C for ethanol) with continuous stirring for 6-8 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1) or LC-MS [3].

    • Workup Procedure: After completion (as indicated by consumption of OPD), cool the reaction mixture to room temperature and pour into 50 mL ice-cold water with stirring. Adjust pH to neutral (pH 7) using dilute HCl if necessary.

    • Purification: Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 × 5 mL). Recrystallize from hot ethanol or ethyl acetate/hexane mixture to obtain pure 1,5-benzodiazepine derivatives [3].

    • Characterization: Characterize the final product using melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Compare spectral data with literature values for structural confirmation.

Synthetic Optimization and Green Chemistry Approaches

Recent advances in 1,5-benzodiazepine synthesis have emphasized environmentally benign protocols with reduced ecological impact. These include:

  • Solvent-Free Methodologies: Implementing neat reaction conditions without solvents, using GaCl₃ catalysis under microwave irradiation that reduces reaction times from hours to minutes while maintaining good yields [3] [2].

  • Recyclable Heterogeneous Catalysts: Utilizing solid acid catalysts like sulfur-doped graphene, which provides dual acid-base functionality and can be recovered and reused for up to ten cycles without significant loss of activity [3].

  • Energy-Efficient Modifications: Employing microwave-assisted synthesis that dramatically reduces reaction times from several hours to just a few minutes while improving yields and product purity [2].

These optimized synthetic approaches address limitations of traditional methods that often required prolonged reaction times (8-10 hours), hazardous organic solvents, and stoichiometric reagents that generated substantial waste. Modern protocols emphasize atom economy, reduced energy consumption, and simpler purification processes while maintaining compatibility with various functional groups necessary for generating structurally diverse 1,5-benzodiazepine libraries for structure-activity relationship studies [3].

Analytical and Characterization Methods

Structural Characterization Techniques
  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for characterizing this compound and its derivatives. Key diagnostic signals include the lactam carbonyl carbon (δ ~170-180 ppm in ¹³C NMR) and distinctive aromatic proton patterns in the ¹H NMR spectrum (δ 6.8-8.0 ppm). NMR can also provide conformational information through nuclear Overhauser effect (NOE) experiments, particularly useful for studying the seven-membered diazepine ring conformation [1] [3].

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or electron impact (EI) mass spectrometry confirms molecular mass and fragmentation patterns. This compound exhibits a molecular ion peak at m/z 272.73 (M+) with characteristic isotopic pattern due to the chlorine atom. High-resolution mass spectrometry (HRMS) provides exact mass confirmation for novel derivatives [1].

    • Infrared (IR) Spectroscopy: FTIR spectroscopy identifies key functional groups, particularly the lactam carbonyl stretch (νC=O ~1650-1680 cm⁻¹) and N-H stretches (νN-H ~3300-3400 cm⁻¹). IR is particularly valuable for confirming the cyclized structure and identifying regioisomers [3].

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column) with UV detection at 254 nm is standard for purity assessment. Optimal separation for this compound analogues typically employs acetonitrile-water gradients with 0.1% formic acid as modifier. Method validation should include specificity, linearity, accuracy, and precision according to ICH guidelines [2].

    • Thin-Layer Chromatography (TLC): Silica gel TLC with fluorescent indicator provides rapid monitoring of reaction progress and preliminary purity assessment. Ethyl acetate/hexane (1:1) or dichloromethane/methanol (95:5) mixtures typically offer good separation for 1,5-benzodiazepines [3].

Purity and Quality Control Assessment

For research-grade this compound, comprehensive characterization should include determination of:

  • Chemical Purity: By HPLC (≥95% for biological testing)
  • Water Content: By Karl Fischer titration (<0.5%)
  • Residual Solvents: By GC-MS according to ICH guidelines
  • Elemental Analysis: Carbon, hydrogen, nitrogen within ±0.4% of theoretical values
  • Chiral Purity: If applicable, using chiral HPLC or optical rotation measurements

Quality control protocols should be established for batch-to-batch consistency in biological testing, particularly when evaluating structure-activity relationships or conducting mechanistic studies. Proper characterization ensures that observed biological effects can be reliably attributed to the target compound rather than impurities or degradation products [3] [2].

Mechanistic Studies and Signaling Pathways

GABAergic Signaling Mechanisms

The primary mechanism of benzodiazepines, including this compound, involves potentiation of GABAergic neurotransmission through allosteric modulation of GABA-A receptors. The following diagram illustrates the signaling pathway:

G This compound This compound GABAA_Receptor GABAA_Receptor This compound->GABAA_Receptor Allosteric Binding GABA GABA GABA->GABAA_Receptor Orthosteric Binding ChlorideInflux ChlorideInflux GABAA_Receptor->ChlorideInflux Channel Opening NeuronalInhibition NeuronalInhibition ChlorideInflux->NeuronalInhibition Hyperpolarization

Diagram Title: GABAergic Signaling Pathway of this compound

This compound exerts its effects through allosteric modulation of GABA-A receptors, binding to a specific site distinct from the GABA binding site. This interaction enhances the receptor's affinity for GABA, the principal inhibitory neurotransmitter in the central nervous system. When GABA binds to its recognition site on the GABA-A receptor, chloride ion channel opening frequency increases, allowing greater chloride ion influx into the neuron. The resulting membrane hyperpolarization reduces neuronal excitability and firing rate, producing the characteristic anxiolytic, sedative, and anticonvulsant effects associated with benzodiazepines [1] [2].

The structural specificity of this compound as a 1,5-benzodiazepine may influence its receptor binding kinetics and subunit selectivity compared to classical 1,4-benzodiazepines. Research suggests that specific GABA-A receptor subunit compositions (particularly α1, α2, α3, and α5 subunits) differentially mediate the various pharmacological effects of benzodiazepines. The distinctive pharmacological profile of this compound may result from its unique subunit selectivity profile, which remains an active area of investigation in neuropharmacology research [1] [3] [2].

Additional Signaling Pathways

Emerging research suggests that 1,5-benzodiazepines may influence additional signaling pathways beyond GABAergic modulation:

  • Calcium Signaling Modulation: Potential effects on voltage-gated calcium channels, potentially contributing to anticonvulsant and muscle relaxant properties [2].

  • Kinase Signaling Pathways: Possible interactions with protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII) signaling, which may influence receptor trafficking and synaptic plasticity [3].

  • Neurosteroid Interactions: Potential synergistic effects with endogenous neurosteroids that also modulate GABA-A receptor function [2].

These secondary mechanisms may contribute to the overall pharmacological profile of this compound and represent promising avenues for further investigation to fully elucidate its mechanism of action.

Experimental Workflow for Mechanistic Studies

Protocol: Investigating this compound-GABA-A Receptor Interactions

  • Radioligand Binding Assays:

    • Prepare rat brain membrane homogenates from cortical regions.
    • Conduct competitive binding experiments using [³H]-flunitrazepam as radioligand.
    • Incubate with varying concentrations of this compound (0.1 nM - 100 μM) for 60 minutes at 4°C.
    • Separate bound and free radioligand by rapid vacuum filtration through GF/B filters.
    • Determine IC₅₀ values and calculate Ki using Cheng-Prusoff equation.
    • Compare with classical 1,4-benzodiazepines to assess relative affinity [2].
  • Electrophysiological Characterization:

    • Express recombinant GABA-A receptors of defined subunit composition in Xenopus oocytes or mammalian cell lines.
    • Use two-electrode voltage clamp or patch-clamp techniques to record GABA-evoked currents.
    • Apply this compound concurrently with EC₂₀ concentrations of GABA to assess potentiation.
    • Determine concentration-response relationships for GABA potentiation.
    • Evaluate subunit selectivity by testing receptors containing different α subunit isoforms (α1, α2, α3, α5) [2].

The following diagram illustrates the experimental workflow for mechanistic studies:

G TissuePrep Tissue Preparation (Brain membrane homogenates) RadioligandAssay Radioligand Binding Assays TissuePrep->RadioligandAssay Electrophysiology Electrophysiological Studies TissuePrep->Electrophysiology DataAnalysis Data Analysis RadioligandAssay->DataAnalysis Electrophysiology->DataAnalysis ReceptorSelectivity Receptor Subtype Selectivity DataAnalysis->ReceptorSelectivity Mechanism Mechanistic Conclusions ReceptorSelectivity->Mechanism

Diagram Title: Experimental Workflow for Mechanistic Studies

Conclusion and Research Perspectives

This compound represents a valuable research tool for investigating the pharmacology of 1,5-benzodiazepines and their potential therapeutic applications. The protocols outlined in this document provide comprehensive guidance for the synthesis, characterization, and mechanistic evaluation of this compound and its structural analogues. As research advances, the unique properties of 1,5-benzodiazepines may lead to novel therapeutic agents with improved selectivity and reduced side effects compared to classical benzodiazepines. Future research directions should include comprehensive ADMET profiling, in vivo efficacy studies in relevant disease models, and further exploration of their potential in non-neurological applications such as antimicrobial or anticancer therapies. The continued investigation of structure-activity relationships within the 1,5-benzodiazepine class will likely yield important insights for drug discovery across multiple therapeutic areas.

References

preparative separation of Lofendazam impurities

Author: Smolecule Technical Support Team. Date: February 2026

Potential HPLC Method for Impurity Profiling

The table below summarizes a robust HPLC method used for the simultaneous separation of multiple benzodiazepines, which can be adapted for Lofendazam impurity profiling [1] [2].

Parameter Specification
Column Perfectsil Target Highchrom C-18 (250 mm × 4.6 mm, 5 µm) [1] [2]
Mobile Phase 15 mM Potassium Phosphate Buffer : Methanol (50:50, v/v) [1] [2]
pH 6.0 (adjusted with H₃PO₄/KOH) [1] [2]
Flow Rate 1.4 mL/min [1] [2]
Column Temperature 45 °C [1] [2]
Detection (UV) 245 nm [1] [2]
Injection Volume 20 µL [1] [2]

This method has demonstrated strong performance in separating structurally similar benzodiazepines, which is directly relevant to separating this compound from its close structural analogs and impurities.

Detailed Experimental Protocol

The following workflow outlines the key stages for the preparative isolation and identification of impurities, adapting the analytical method from the search results into a preparative scale process.

workflow Sample_Prep Sample Preparation (Dissolve crude this compound in methanol) HPLC_Sep Preparative HPLC Separation Sample_Prep->HPLC_Sep Fraction_Collect Fraction Collection HPLC_Sep->Fraction_Collect Purity_Check Purity Assessment (Analytical HPLC) Fraction_Collect->Purity_Check Structure_ID Structure Identification (MS, NMR) Purity_Check->Structure_ID

Sample and Standard Preparation
  • Stock Standard Solutions: Accurately weigh and dissolve high-purity this compound and any available suspected impurity standards in methanol to prepare stock solutions (e.g., 1 mg/mL). Store these solutions at 4°C and protect from light [1] [2].
  • Sample Solution (Crude this compound): Dissolve the crude this compound material, which contains the impurities of interest, in methanol. For preparative injection, the solution concentration will be significantly higher than for analytical runs.
Preparative HPLC Separation
  • Scale-Up: Transfer the analytical method parameters from the table above to a preparative HPLC system equipped with a suitable preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm).
  • Method Adjustment: Scale up the mobile phase flow rate proportionally to the cross-sectional area of the new column. Monitor the eluent with a UV detector, likely at 245 nm [1] [2].
  • Isolation Run: Inject the crude sample solution. Based on the UV signal, collect the eluting peaks corresponding to the main this compound compound and the target impurity peaks into separate vessels.
Post-Chromatography Processing
  • Fraction Analysis: Analyze each collected fraction using the original analytical HPLC method to confirm the purity of the isolated impurities [1] [2].
  • Solvent Removal: Combine pure fractions and evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the solid impurity.
  • Structure Elucidation: Use hyphenated techniques for definitive identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for determining the molecular weight, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for full structural elucidation [3] [4].

Method Development and Optimization Strategies

The baseline method is a starting point. You will likely need to optimize it for your specific sample. The diagram below illustrates a logical optimization strategy, focusing on the two most critical parameters.

strategy Start Initial Method (Buffer:MeOH 50:50, pH 6) Opt1 Adjust Organic Modifier Start->Opt1 If retention is not optimal Opt2 Adjust Buffer pH Start->Opt2 If peak shape is poor Check Check Resolution Opt1->Check Opt2->Check Check->Opt1 Needs improvement

  • Mobile Phase Composition: The methanol-to-buffer ratio is a primary lever for controlling retention time. If impurities elute too close to the main peak or to each other, fine-tune this ratio. A slight decrease in methanol can increase retention and potentially improve separation [1].
  • pH Adjustment: The optimal separation for several benzodiazepines was found at pH 6. However, the ionization state of your specific impurities may differ. Systematically testing the pH within a range (e.g., 5.0 to 7.0) can significantly alter selectivity and resolution. Avoid highly alkaline conditions, as benzodiazepines can be unstable [1] [2].

Critical Considerations for Pharmaceutical Impurity Profiling

When developing your protocol, adhere to the following regulatory and scientific principles:

  • Identify All Impurities >0.1%: International guidelines (ICH) require the identification of all impurities present at or above the 0.1% threshold [4].
  • Justify Your Specification: Any impurity included in your final drug substance specification must be "qualified" with sufficient data to demonstrate its safety at the specified level [4].
  • Understand Impurity Origins: Impurities can arise from starting materials, intermediates, reagents, solvents, or reaction vessel interactions. Understanding their source is key to controlling them [4].

References

Application Note: Stability Testing Protocol for 1,5-Benzodiazepine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1,5-Benzodiazepine derivatives, such as Lofendazam, are an important class of azaheterocycles with a range of biological activities, including sedative, anxiolytic, anticonvulsant, muscle relaxant, and antiepileptic properties [1]. This compound is an active 1,5-benzodiazepine and a metabolite of another benzodiazepine, arfendazam [2]. Stability testing is a critical component of pharmaceutical development to ensure the identity, strength, quality, and purity of drug substances and products over time. This application note provides a detailed stability testing protocol, aligned with ICH guidelines, that can be applied to 1,5-benzodiazepine derivatives in drug product formulations [3].

Stability Profile of Benzodiazepines

Benzodiazepines as a class can exhibit varying stability profiles. A study on the long-term stability of benzodiazepines in blood samples stored at different temperatures provides insights into their stability behavior, though stability in formulated products may differ [4].

  • Stable Compounds: Some benzodiazepines like diazepam, oxazepam, nordazepam, and prazepam have shown high stability across a range of storage temperatures, with degradation rates of only 0–10% over six months [4].
  • Less Stable Compounds: Other benzodiazepines, such as lorazepam and chlordiazepoxide, have demonstrated significant instability, with losses of nearly 100% when stored at room temperature over the same period [4].
  • Temperature Impact: Stability is highly temperature-dependent. The highest instability is typically observed at room temperature, while stability improves significantly at refrigerated (4°C) and frozen (-20°C and -80°C) conditions [4].

Table 1: Recommended Stability Testing Conditions for Drug Products

Study Type Storage Condition Temperature Tolerance Relative Humidity Tolerance Minimum Testing Time Points
Long-Term Testing As specified on label As per storage specifications As per storage specifications 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months [3]
Accelerated Testing 40°C ± 2°C 75% RH ± 5% RH 75% RH ± 5% RH 0, 3, and 6 months [3]

Table 2: Stability Testing Parameters for Different Dosage Forms

Test Parameter Tablets/Capsules Oral Solutions Injectable Comments
Description # # # Physical appearance, color, clarity [3]
Identification # # # Chromatographic retention time, spectral match [3]
Assay # # # Stability-indicating method [3]
Degradation Products/Related Substances # # # Stability-indicating method [3]
Dissolution # (If applicable) - -
Microbiological Testing - # # Sterility, bacterial endotoxins as applicable [3]
pH - # # -
Particulate Matter - - # -

Note: # indicates the test is typically performed for that dosage form [3].

Detailed Stability Study Protocol

Purpose and Scope

The purpose of this Standard Operating Procedure (SOP) is to describe the procedure for the preparation of the stability study protocol, template, and specification for drug products, including 1,5-benzodiazepines like this compound, packed in proposed containers and closures for marketing [3].

Responsibilities
  • QC Officer/Executive: Responsible for preparing the stability protocol and recording raw data as per SOP [3].
  • Quality Control Head or Designee: Ensures the availability of stability-indicating methods and provides training [3].
  • Quality Assurance: Ensures implementation of the system as per SOP [3].
  • Quality Head and Plant Head: Review and approve the SOP [3].
Procedure
  • Protocol Preparation:

    • The stability study protocol number shall be assigned systematically (e.g., SP/001 for the first protocol) [3].
    • The protocol must be prepared by the Stability Section Head, checked by a designated person, and approved by the Head of Quality or designee [3].
    • The protocol shall include purpose, scope, stability conditions, selection criteria for batches, a detailed study program, and a history log [3].
  • Stability-Indicating Method:

    • The Head QC or designee must ensure the availability of a validated stability-indicating method [3].
    • Typically, the finished product release testing procedure serves as the stability-indicating method. If different, a separate standard method is specified in the stability protocol [3].
  • Sample Selection and Storage:

    • Batches for stability studies are selected based on manufacturing formula, procedure, major equipment changes, yearly stability requirements, or new vendors of raw/packing materials [3].
    • Samples are stored according to ICH conditions for accelerated (40°C ± 2°C / 75% RH ± 5% RH) and long-term conditions (as specified, often 25°C ± 2°C / 60% RH ± 5% RH) [3].
    • Sample quantity is decided based on the final product test procedure, with an additional 1.5 times excess for evaluation purposes [3].
  • Testing Schedule:

    • Accelerated Condition: 0, 3, and 6 months [3].
    • Long-Term Condition: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months, continuing until the end of the product's shelf-life [3].
  • Template and Specification Preparation:

    • An Analytical Template is prepared in the Laboratory Information Management System (LIMS), containing product details, batch information, specification limits, test procedures, and observations [3].
    • The template number is assigned systematically (e.g., STB/ZZ/YMACC/XXXX for accelerated conditions) [3].
    • The specification, which details the tests and evaluation parameters, is prepared, checked, and approved according to the defined procedure [3].

Experimental Workflow for Stability Study

The following diagram visualizes the workflow for a drug product stability study.

Start Stability Study Initiation Protocol Develop Stability Protocol Start->Protocol BatchSelect Select Production Batches Protocol->BatchSelect SamplePrep Package and Place Samples in Stability Stations BatchSelect->SamplePrep Storage Storage under Accelerated & Long-Term Conditions SamplePrep->Storage Testing Withdraw and Test Samples at Predetermined Intervals Storage->Testing At each time point (0, 3, 6M...) Analysis Analyze Data vs. Specifications Testing->Analysis Report Prepare Stability Report and Assign Shelf Life Analysis->Report End Study Complete & Monitoring Continues Report->End

Analytical Method Considerations

Given the structural similarities between different benzodiazepines, immunoassay-based screens may not adequately discriminate between them [5]. For precise identification and quantification, especially for stability studies where degradation products must be monitored, mass spectrometry-based methods are necessary [5]. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been successfully employed for the analysis of benzodiazepines in stability studies [4].

Conclusion

This application note provides a framework for conducting stability studies on 1,5-benzodiazepine derivatives like this compound. The protocol emphasizes compliance with ICH guidelines and incorporates insights from the stability profiles of related compounds. The use of stability-indicating methods, particularly LC-MS/MS, is crucial for obtaining reliable data to establish scientifically justified shelf lives for these pharmaceutical products.

References

Troubleshooting Guide for 1,5-Benzodiazepine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key variables and their impact on reaction outcomes, based on a study of a model reaction for a similar compound [1].

Variable & Condition Outcome/ Yield Key Observation & Optimization Tip
Solvent (1:1.1 equiv, RT, 24h)
MeOH 70% (Target product 3a) Optimal for tetrahydro form. Higher temps (65°C) or longer times increase imidazole byproduct 7a [1].
Ethanol (EtOH) 62% (Target product 3a) Good alternative to MeOH [1].
Toluene 59% (Target product 3a) Lower yield, but minimal byproduct 5a formation [1].
1,4-Dioxane 32% (Target product 3a) Poor performance for this reaction pathway [1].
Reaction Temperature (MeOH, 1:1.1 equiv)
Room Temp (24h) 70% (Target product 3a) Recommended. Balances high yield and low byproducts [1].
Reflux (65°C, 3h) 46% (Target product 3a) Faster but lower yield; significant increase in imidazole byproduct 7a (19%) [1].
Stoichiometry (MeOH, RT, 24h)
1 : 1.1 (Diamine excess) 70% (Target product 3a) Recommended. Slight excess of diamine drives reaction to completion [1].
1 : 1 (Equimolar) 42% (Target product 3a) Lower conversion; higher levels of intermediate 5a [1].
Catalyst Systems (for related fused benzodiazepines)
Pd₂(dba)₃ / (±)-BINAP / t-BuOK / Toluene 73% (for compound 5a) Optimal for Pd-catalyzed cycloamination. High catalyst loading (20 mol% Pd) was necessary [2].
Pd(OAc)₂ / DPPF / t-BuOK / Toluene 30% (for compound 5a) Lower yield with different ligand [2].
CuI / various ligands No desired product Copper-based systems were unsuccessful for this cyclization [2].

Frequently Asked Questions (FAQs)

Q1: What is the most common competitive reaction I should look out for?

The most significant competitive pathway is the formation of 2-trifluoromethyl-1H-benzoimidazoles (e.g., compound 7a). This occurs via cleavage of the C–C bond in the diketone precursor. This byproduct becomes more prominent at elevated temperatures and with longer reaction times, even when other parameters are optimal [1].

Q2: Are there greener catalytic approaches for this synthesis?

Yes, research into sustainable methods is ongoing. One study reports the use of highly efficient carbon-based acid catalysts for the synthesis of 1,5-benzodiazepines. These catalysts can offer advantages such as reusability and the ability to conduct reactions under milder conditions, aligning with green chemistry principles [3].

Q3: The reaction worked, but my product is the 2-hydroxy intermediate, not the final 3H-benzodiazepine. How do I proceed?

The 2-hydroxy-2,3-dihydro-1H-1,5-benzodiazepine is a common isolable intermediate. The conversion to the final 3H-1,5-benzodiazepine is achieved through an acid-catalyzed dehydration step. A proven protocol is to treat the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, which provides the desired product in high yields (73-96%) [1].

Detailed Experimental Protocols

Protocol 1: Chemoselective Synthesis of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine (e.g., Compound 3a) [1]

This protocol is optimized to favor the tetrahydro product, which is likely the core structure of Lofendazam.

  • Reaction Setup: In a round-bottom flask, charge 1-polyfluoroalkyl-3-styryl-1,3-diketone (1.0 equiv) and anhydrous methanol as solvent.
  • Addition: Add o-phenylenediamine (1.1 equiv) to the solution.
  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor reaction progress by TLC or LC-MS.
  • Work-up: Upon completion, concentrate the mixture under reduced pressure.
  • Purification: Purify the crude residue using flash chromatography on silica gel to obtain the pure tetrahydro-1,5-benzodiazepine product.
Protocol 2: Acid-Catalyzed Dehydration to 3H-1,5-benzodiazepine [1]

This one-pot or two-step protocol is for synthesizing 3H-1,5-benzodiazepines, or for dehydrating the intermediate from Protocol 1.

  • Reaction Setup: Dissolve the 1-polyfluoroalkyl-3-styryl-1,3-diketone (1.0 equiv) and o-phenylenediamine (1.1 equiv) in dichloromethane (DCM).
  • Addition/Catalysis: Add trifluoroacetic acid (TFA) to the reaction mixture. Use TFA in a catalytic amount or as a stoichiometric reagent relative to your substrate.
  • Reaction Execution: Stir the reaction at room temperature until dehydration is complete (monitor by TLC).
  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers and dry over anhydrous sodium sulfate.
  • Purification: Concentrate the organic phase and purify the crude product by flash chromatography.

Experimental Workflow and Reaction Pathway

The following diagram illustrates the chemoselective pathways and key decision points in the synthesis based on the troubleshooting data:

G cluster_1 Pathway A: Solvent & Temp Control cluster_2 Pathway B: Elevated Temp Risk cluster_3 Pathway C: Acid-Catalyzed Dehydration Start Reaction Starting Point 1,3-Diketone + o-Phenylenediamine A1 Condition: MeOH/EtOH Room Temperature (24h) Start->A1 Solvent/Temp Choice B1 Condition: Reflux (65°C) or Prolonged Time Start->B1 Solvent/Temp Choice C1 Condition: TFA in DCM Room Temperature Start->C1 Direct One-Pot A2 Primary Product Formed 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine A1->A2 Favored A_Note High Yield (e.g., 70%) Minimizes competitive byproducts A2->A_Note A2->C1 For 3H-product B2 Increased Byproduct Formation 2-Trifluoromethyl-1H-benzoimidazole B1->B2 Favored B_Note Lower Yield of Target Product (e.g., 46%) B2->B_Note C2 Final Product Formed 3H-1,5-benzodiazepine C1->C2 Dehydration C_Note High Yield (73-96%) Can be one-pot or two-step C2->C_Note

References

HPLC Method Development: A Framework for Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

Since a specific method for Lofendazam was not found, you can develop one systematically. The process involves several key stages, from initial scouting to final validation [1].

1. Method Scouting

  • Objective: Screen different column chemistries and mobile phase conditions to find a promising starting point.
  • Considerations for this compound: Analyze the chemical structure of this compound (e.g., functional groups, polarity, pKa) to select initial columns (e.g., C18, C8, HILIC) and mobile phases (e.g., buffer pH, organic modifier type). Automated systems can scout multiple column and solvent combinations efficiently [1].

2. Method Optimization

  • Objective: Fine-tune the initial conditions to achieve the best resolution, speed, and reproducibility.
  • Critical Parameters: This phase involves iteratively testing variables that most affect separation. The table below outlines key parameters to optimize [2] [1].
Parameter Optimization Goal Consideration
Mobile Phase Composition Adjust selectivity (α) and retention (k); improve peak shape Vary pH, buffer concentration, and organic solvent gradient [2] [3]
Flow Rate Balance analysis time, pressure, and efficiency (N) Higher flow rate shortens runtime but may reduce plate count and increase pressure [2]
Column Temperature Improve reproducibility, retention time, and selectivity Temperature stability minimizes baseline drift [4]

3. Robustness Testing

  • Objective: Determine how small, deliberate variations in method parameters impact the results. This is crucial for ensuring the method's reliability during routine use and is a key part of a Quality by Design (QbD) approach [2] [1].

4. Method Validation

  • Objective: Formally demonstrate that the method is suitable for its intended purpose. This involves testing parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), and specificity according to ICH guidelines [2] [1].

Troubleshooting Common HPLC Issues

The following FAQs address common problems encountered during HPLC analysis, which could apply to a this compound method.

FAQ 1: Why is my baseline drifting? Baseline drift, especially during gradient elution, is common. Here are the main causes and solutions [5] [4].

  • Solution Checklist:
    • Allow for Equilibrium: Ensure the system, particularly the column, is fully equilibrated with the starting mobile phase. This can take 10-20 column volumes or 30+ minutes, especially when using buffers or low wavelengths [5] [4].
    • Stabilize Temperature: Control the temperature of the column and mobile phase, as fluctuations can cause drift. Check for drafts from air conditioners or open windows [4].
    • Purge the System: Remove dissolved gases from the mobile phase by degassing. Bubbles in the flow cell can cause noise and drift [4].
    • Check Mobile Phase: Ensure fresh, high-quality solvents are used and that the mobile phase is not contaminated [4].
    • Inspect the UV Lamp: A lamp nearing the end of its life can cause drift and noise. Replace the lamp if necessary [4].

FAQ 2: What causes retention time drift? Retention time (RT) shifts make method identification and quantification unreliable.

  • Solution Checklist:
    • Ensure Column Equilibrium: As with baseline drift, insufficient equilibration is a primary cause. Allow more time for the column to equilibrate, especially after changing mobile phase composition [6] [4].
    • Manage Column Temperature: Use a column oven to maintain a constant temperature, as RT is highly sensitive to temperature changes [4].
    • Prevent Column Contamination: Strongly retained sample components can build up on the column. Use a guard column, implement a dedicated column cleaning procedure, and ensure thorough sample preparation to remove matrix interferences [4].
    • Maintain Mobile Phase Consistency: Prevent evaporation of volatile solvents and avoid batch-to-batch variations in mobile phase preparation [4].

FAQ 3: How can I improve sensitivity and peak shape? If you are facing issues with low sensitivity (poor LOD/LOQ) or bad peak shape, consider these parameters.

  • Solution Checklist:
    • Optimize the Gradient: A well-designed gradient can "sharpen" peaks, making them higher and narrower, which improves the signal-to-noise ratio. Avoid unnecessarily long, flat gradients [3].
    • Consider Column Geometry: Columns with smaller inner diameters (e.g., 2.1 mm vs. 4.6 mm) and smaller particle sizes (e.g., 3 µm vs. 5 µm) can significantly increase peak height and sensitivity. Note that this may require higher system pressure [3].
    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the starting mobile phase. A strong sample solvent can cause peak broadening and distortion [3].
    • Clean the System: Contamination in the injector or detector flow cell can cause broad or abnormal peaks. Perform regular system maintenance and cleaning [4].

Experimental Workflow for Method Development

The following diagram summarizes the logical workflow for developing and troubleshooting an HPLC method.

HPLC_Workflow Start Start: Analyze Compound Properties (e.g., this compound) Scout Method Scouting (Column & Mobile Phase) Start->Scout Optimize Method Optimization (Flow Rate, Temp, Gradient) Scout->Optimize Problem Evaluate Chromatogram Optimize->Problem Problem->Scout Poor Separation/ Peak Shape Problem->Optimize Long Runtime/ Poor Sensitivity Robust Robustness Testing Problem->Robust Performance Acceptable Validate Method Validation Robust->Validate End Robust HPLC Method Validate->End

HPLC Method Development and Troubleshooting Workflow

Important Note on this compound

The information provided here is a general guide for HPLC method development and troubleshooting. For a specific compound like This compound, you will need to determine the optimal conditions through experimentation, using this framework as a starting point.

References

Key Parameters for Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

For any analytical method, ensuring its reliability is crucial. The table below summarizes the core performance characteristics that should be validated, drawing from general guidelines for analytical procedures [1].

Parameter Definition & Purpose Typical Acceptance Criteria (Example)
Selectivity/Specificity Ability to accurately measure the analyte in the presence of potential interferences (e.g., sample matrix). No interfering peaks observed at the retention time of the analyte.
Precision Degree of agreement among repeated measurements from multiple samplings. Expressed as %RSD. Varies by analyte concentration; e.g., ≤2.68% RSD for a 1% analyte level [1].
Accuracy Agreement between the test result and the true value. Often measured as % recovery of a known, spiked amount. Specific to matrix and method; defined in the study plan.
Linearity Ability to obtain results proportional to the analyte concentration within a given range. A minimum of 5 concentrations; correlation coefficient (r) often >0.99.
Range The interval between upper and lower concentration levels demonstrated to be determined with precision, accuracy, and linearity. Typically the concentration interval over which linearity is tested (e.g., 50-150% of expected level).
LOD / LOQ LOD: Lowest concentration that can be detected. LOQ: Lowest concentration that can be quantified with acceptable accuracy and precision. LOD: Signal-to-noise ratio ~3:1. LOQ: Signal-to-noise ratio ~10:1 [1].

Detailed Experimental Protocols

Here are methodologies you can adapt for the analysis of Lofendazam.

UHPLC-MS/MS Method for Benzodiazepines in Plasma

This method, developed for designer benzodiazepines and Z-hypnotics in plasma, exemplifies a highly sensitive approach suitable for pharmacokinetic or toxicological studies [2].

  • Sample Preparation: Microextraction by Packed Sorbent (MEPS). This technique is used to clean up and concentrate the plasma samples. Key variables to optimize include the type of sorbent, the volume and type of elution solvent, the sample pH, and the number of extraction cycles [2].
  • Chromatography:
    • Technique: Ultra-High Performance Liquid Chromatography (UHPLC).
    • System: Not explicitly detailed, but any modern UHPLC system capable of handling MS-compatible mobile phases is suitable.
    • Mobile Phase: Typically consists of a mixture of solvents like water or a buffer (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol, using a gradient elution for optimal separation [2].
  • Detection:
    • Technique: Tandem Mass Spectrometry (MS/MS).
    • Ionization: Electrospray Ionization (ESI), likely in positive mode for benzodiazepines.
    • Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • Method Performance:
    • Linearity: The method was validated from 0.5 to 500 ng/mL.
    • LOD: Ranged from 0.5 to 5 ng/mL.
    • LOQ: Ranged from 1 to 10 ng/mL [2].
HPLC-UV Method for this compound Separation

This method provides a simpler, more accessible approach for analyzing this compound, potentially for purity testing or formulation analysis [3].

  • Column: Newcrom R1 (a reversed-phase column with low silanol activity) [3].
  • Mobile Phase: Composed of acetonitrile, water, and phosphoric acid.
  • MS-Compatibility: For Mass-Spec detection, phosphoric acid should be replaced with formic acid [3].
  • Scalability: The method is noted as being scalable and suitable for preparative separation to isolate impurities [3].

Troubleshooting Common Sensitivity Issues

The following workflow outlines a logical approach to diagnosing and resolving common problems that affect analytical sensitivity. You can use this as a guide for your troubleshooting FAQs.

Start Low Analytical Sensitivity Q3 Is the chromatographic peak area low? Start->Q3 Q1 Is peak shape broad or tailing? A1 Check/optimize: - Column temperature - Mobile phase pH - Gradient profile Q1->A1 Q2 Is the mass spectrometric signal low? A2 Check/optimize: - Ion source parameters - MRM transitions - MS detector calibration Q2->A2 Q3->Q1 No Q3->Q2 No (for MS methods) Q4 Is the extraction recovery low? Q3->Q4 Yes A4 Check/optimize: - Sample prep procedure - MEPS sorbent/eluent - Sample pH and matrix effects Q4->A4 A3 Check/optimize: - Sample solvent strength - Injection volume - Detector lamp energy/wavelength

The diagram above maps a logical troubleshooting path. Here are specific actions for each stage:

  • For Poor Peak Shape (A1): If using the HPLC method from [3], confirm that the Newcrom R1 column is appropriate. Consider that a column with low silanol activity can help prevent peak tailing for basic compounds like this compound. Adjusting the percentage of acetonitrile or the phosphoric acid concentration in the mobile phase can also sharpen peaks [3].
  • For Low MS Signal (A2): This is critical for the UHPLC-MS/MS method [2]. Focus on the ion source parameters (e.g., spray voltage, source temperature, and gas flows). Ensure the MRM transitions for this compound (precursor > product ion) are optimal and that the instrument is properly calibrated.
  • For Low Chromatographic Peak Area (A3): Verify that the sample is dissolved in a solvent weaker than the mobile phase initial conditions to avoid peak focusing issues. For UV detection, ensure the detector is set to an appropriate wavelength and that the lamp is functioning correctly.
  • For Low Extraction Recovery (A4): If adapting the MEPS-based sample preparation [2], low recovery is a primary suspect for sensitivity loss. Systematically investigate variables in the extraction process: the type of sorbent (e.g., C8, C18, mixed-mode), the volume and composition of the elution solvent, and the sample pH, which can dramatically affect the efficiency of extracting this compound from its matrix [2].

In Conclusion

I hope this structured information provides a solid foundation for your technical support center. To summarize:

  • The validation parameters and protocols offer a starting point for developing and characterizing a robust analytical method for this compound.
  • The troubleshooting guide and workflow provide a logical framework for diagnosing sensitivity issues, from sample preparation to detection.

References

Analytical Methods for Benzodiazepine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Since purification often requires analytical methods to verify purity and identity, here are details on High-Performance Liquid Chromatography (HPLC), a standard technique for analyzing benzodiazepines. The methods below can serve as a reference for developing your purity assays.

Table 1: Example HPLC Method for Simultaneous Analysis of Six Benzodiazepines [1]

Parameter Specification 1 Specification 2
Analytes Chlordiazepoxide, Diazepam, Clonazepam, Midazolam, Flurazepam, Lorazepam Bromazepam, Clonazepam, Diazepam, Lorazepam, Nordiazepam
Column C18 (250mm × 4.6 mm, 5µm) Symmetry C18 (150mm × 4.6 mm, 5µm)
Mobile Phase 15mM Phosphate Buffer:MeOH (50:50 v/v), pH 6 20 mmol L⁻¹ Phosphate Buffer:MeOH (50:50 v/v), pH 7.0
Flow Rate 1.4 mL/min 1.0 mL/min
Column Temperature 45°C 40°C
Detection (Wavelength) 245 nm 214 nm
Linearity Range 0.5 - 10 µg/mL 1 - 500 ng/mL (in plasma)
Sample Preparation pH adjustment, filtration Liquid-liquid extraction with methanol (for plasma)

Synthesis Context from a Related Compound

While direct information on Lofendazam is unavailable, the patent for the improved synthesis of Clobazam (another 1,5-benzodiazepine like this compound) offers insight into potential challenges and solutions in benzodiazepine preparation [2]. Key aspects include:

  • Key Intermediates: The process involves specific intermediates, such as methyl 3-((2-anilino-4-chlorophenyl)amino)-3-oxopropanoate [2].
  • Reaction Conditions: It highlights the use of specific coupling agents, methylating agents, and base catalysts to facilitate ring formation and improve the overall yield and purity of the final active pharmaceutical ingredient (API) [2].

This suggests that troubleshooting a this compound synthesis might involve optimizing similar ring-closure reactions, selecting appropriate coupling agents, and carefully controlling reaction conditions.

Suggested Framework for Your Troubleshooting Guides

Based on the information available and common laboratory challenges, here is a proposed workflow for diagnosing purification problems. You can adapt this logical structure to create specific guides for this compound.

Start Start: Impure this compound Product Step1 Step 1: Analyze Crude Mixture (HPLC, TLC) Start->Step1 Step2 Step 2: Identify Major Impurity Types Step1->Step2 Imp1 Byproducts/Decomposition Step2->Imp1 Imp2 Unreacted Starting Materials Step2->Imp2 Imp3 Inorganic Salts/ Solvents Step2->Imp3 Step3 Step 3: Select Purification Strategy Strat1 Optimized Recrystallization (Solvent Selection) Step3->Strat1 If crystalline Strat2 Chromatography (Column Flash, HPLC) Step3->Strat2 If complex mixture Strat3 Simple Wash & Filtration Step3->Strat3 If inorganic salts Step4 Step 4: Execute and Verify End End: Pure Product Step4->End Imp1->Step3 Imp2->Step3 Imp3->Step3 Strat1->Step4 Strat2->Step4 Strat3->Step4

Potential FAQs on this compound

Here are some hypothetical Frequently Asked Questions, informed by general laboratory practice and the analytical data provided.

  • Q: What is a suitable HPLC method to check the purity of my final this compound product?

    • A: You can adapt the methods from Table 1. A good starting point is a C18 column with a mobile phase of a phosphate buffer and methanol in a 50:50 ratio. A neutral pH (7.0) is often a safe initial condition, though you may need to adjust it for optimal separation of this compound from its specific impurities [1] [3].
  • Q: My reaction yield is low, and I suspect incomplete ring closure. What should I investigate?

    • A: This is a common issue in benzodiazepine synthesis. Focus on the step where the diazepine ring is formed. Ensure the correctness of your coupling agent and base catalyst, and closely monitor reaction parameters like temperature, time, and the stoichiometry of reagents, as these are critical factors highlighted in the synthesis of related compounds like Clobazam [2].
  • Q: After purification, my this compound sample shows multiple spots on TLC. What does this indicate?

    • A: Multiple spots typically indicate the presence of impurities or decomposition products. The first step is to use a more specific analytical technique like HPLC (see above) to identify these components. They could be unreacted starting materials, side products, or degradants. Understanding their nature is key to selecting the right cleanup strategy, such as optimizing your recrystallization solvent system or employing flash chromatography [1].

References

optimizing reaction conditions for Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Here are answers to common questions and troubleshooting tips for Lofendazam synthesis:

  • FAQ 1: What are the general strategies for synthesizing the 1,5-benzodiazepine core found in this compound? The 1,5-benzodiazepine structure is typically constructed by reacting o-phenylenediamine with a carbonyl compound. For this compound, this involves 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1]. A common green chemistry method uses a biocatalyst like thiamine hydrochloride under solvent-free neat conditions [2]. Alternatively, chemoselective reactions can be performed in methanol or acetonitrile at room temperature or under cooled conditions to control the reaction pathway and isolate intermediates [3].

  • Troubleshooting Guide 1: My reaction yield is low. What can I optimize? Low yields are often due to suboptimal reaction conditions or the formation of undesired byproducts.

    • Problem: Incomplete reaction or long reaction times.
    • Solution: Ensure strict control over reaction temperature. The choice of solvent is also critical; methanol and acetonitrile are often preferred, and sometimes acetic acid is used to catalyze the cyclization [3].
    • Problem: Formation of imidazole byproducts (like 2-trifluoromethyl-1H-benzo[d]imidazole) through competitive pathways [3].
    • Solution: Carefully control the stoichiometry of your reagents. Using a slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) can favor the formation of the desired benzodiazepine product over byproducts [3].
  • FAQ 2: Are there catalytic methods to access enantiomerically enriched derivatives? Yes. Asymmetric hydrogenation is a powerful strategy. A rhodium-catalyzed asymmetric hydrogenation of cyclic imines or enamines can provide access to dihydro-1,5-benzodiazepines in excellent yields (up to 99%) and high enantioselectivities (up to 92% ee) [4]. This method is particularly versatile for substrates with alkyl, aryl, and heteroaryl substituents.

  • Troubleshooting Guide 2: I am having trouble with the final purification of this compound. Impurities can stem from unreacted starting materials, isomeric compounds, or decomposition during work-up.

    • Problem: The product is oily and won't solidify.
    • Problem: Multiple spots are observed on TLC.

Reaction Condition Optimization Data

The table below summarizes key reaction parameters from recent studies on similar 1,5-benzodiazepines, which can serve as a reference for your own optimization efforts.

Table 1: Optimized Conditions for 1,5-Benzodiazepine Synthesis from Literature

Optimization Parameter Condition 1 (Green Chemistry) [2] Condition 2 (Chemoselective Synthesis) [3] Condition 3 (Asymmetric Hydrogenation) [4]
Catalyst/Reagent Thiamine hydrochloride Not required (uncatalyzed) Rhodium-based chiral catalyst
Solvent Solvent-free (neat) Methanol (MeOH) or Acetonitrile (MeCN) Not specified
Temperature Heating (specific temperature not provided) Room temperature or -18 °C Not specified
Time Not specified 12-24 hours Not specified
Key Outcome Yields not specified for this compound; series of derivatives synthesized. Yields of 36-90% for tetrahydro-1,5-benzodiazepines. Up to 99% yield, up to 92% ee for dihydro-1,5-benzodiazepines.

Experimental Workflow & Synthesis Strategy

Based on the gathered information, the following diagram outlines a logical workflow for developing and optimizing a synthesis of this compound. It incorporates key decision points and strategies from the literature.

lofendazam_workflow start Start Synthesis Planning route_select Select Synthetic Route start->route_select classic Classic Condensation: o-Phenylenediamine + Carbonyl Source route_select->classic modern Modern Fluorinated Precursor route_select->modern cond_opt Optimize Reaction Conditions classic->cond_opt modern->cond_opt solvent Solvent Screening: MeOH, MeCN, Neat cond_opt->solvent temp Temperature Control: RT, -18°C, Reflux cond_opt->temp stoichiometry Stoichiometry & Catalysis cond_opt->stoichiometry purify Purification & Analysis solvent->purify temp->purify stoichiometry->purify final This compound (Characterized) purify->final

The synthesis begins with selecting a route, followed by systematic optimization of solvent, temperature, and stoichiometry to maximize yield and purity [3] [2].

Key Reaction Pathway Visualization

For the widely used condensation route, the mechanism can be visualized as follows. This diagram highlights the critical bond-forming step and the potential for forming a common byproduct, which is a key troubleshooting point.

reaction_pathway diamine o-Phenylenediamine (2a) intermediate Cyclization Intermediate diamine->intermediate carbonyl Appropriate Carbonyl Compound carbonyl->intermediate This compound This compound (1,5-Benzodiazepine) intermediate->this compound Optimized Conditions (Favored Path) byproduct Benzimidazole Byproduct (7a) intermediate->byproduct Competitive Pathway (To be minimized)

The reaction between o-phenylenediamine and a carbonyl compound is a critical juncture. Under optimized conditions, cyclization favors the desired this compound core [3] [2]. Suboptimal conditions can divert the pathway to form benzimidazole byproducts, a common cause of low yields [3].

References

troubleshooting Lofendazam chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Known Analytical Method for Lofendazam

The separation of this compound has been demonstrated on a Newcrom R1 HPLC column, which is a special reverse-phase column with low silanol activity [1].

The table below summarizes the key parameters from this method:

Parameter Specification
Column Newcrom R1 [1]
Mechanism Reversed-Phase (RP) HPLC [1]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [1]
MS-compatible MP Replace Phosphoric Acid with Formic Acid [1]
Scalability Scalable to preparative separation [1]
Particle Size 3 µm particles available for fast UPLC [1]

Troubleshooting Common Chromatographic Problems

The following issues are common in HPLC and can be applied to a this compound separation method. This flowchart outlines a systematic approach to diagnosing problems, from checking the mobile phase to inspecting the column and instrument.

troubleshooting_flow Troubleshooting Flowchart for HPLC Start Start Troubleshooting MP Check Mobile Phase - Freshly prepared? - Properly mixed and degassed? - pH correct? - Covered to prevent evaporation? Start->MP Column Inspect Column - Condition and age? - Clogged frits? - Pressure normal? - Correct temperature? MP->Column Instrument Check Instrument - Flow rate accurate? - No pump leaks? - Detector settings correct? Column->Instrument Sample Review Sample - Prepared correctly? - Solvent compatible with MP? - Column overloaded? Instrument->Sample RT_Decrease Decreasing Retention Time? Sample->RT_Decrease RT_Increase Increasing Retention Time? Sample->RT_Increase RT_Fluctuate Fluctuating Retention Time? Sample->RT_Fluctuate Peak_Shape Poor Peak Shape? Sample->Peak_Shape Pressure Pressure Abnormal? Sample->Pressure Possible Causes:\n- Wrong MP composition\n- Increasing column temp\n- Column overload\n- Increasing flow rate Possible Causes: - Wrong MP composition - Increasing column temp - Column overload - Increasing flow rate RT_Decrease->Possible Causes:\n- Wrong MP composition\n- Increasing column temp\n- Column overload\n- Increasing flow rate Possible Causes:\n- Wrong MP composition\n- Decreasing column temp\n- Decreasing flow rate Possible Causes: - Wrong MP composition - Decreasing column temp - Decreasing flow rate RT_Increase->Possible Causes:\n- Wrong MP composition\n- Decreasing column temp\n- Decreasing flow rate Possible Causes:\n- Insufficient MP mixing\n- Insufficient buffer capacity\n- Insufficient column equilibration\n- Unstable flow rate or temp Possible Causes: - Insufficient MP mixing - Insufficient buffer capacity - Insufficient column equilibration - Unstable flow rate or temp RT_Fluctuate->Possible Causes:\n- Insufficient MP mixing\n- Insufficient buffer capacity\n- Insufficient column equilibration\n- Unstable flow rate or temp Possible Causes:\n- Column contamination/degradation\n- Sample solvent mismatch\n- Inactive sites in column Possible Causes: - Column contamination/degradation - Sample solvent mismatch - Inactive sites in column Peak_Shape->Possible Causes:\n- Column contamination/degradation\n- Sample solvent mismatch\n- Inactive sites in column Possible Causes (High):\n- Clogged column or frit\n- Clogged tubing\nPossible Causes (Low/Unstable):\n- Pump leak\n- Air in pump Possible Causes (High): - Clogged column or frit - Clogged tubing Possible Causes (Low/Unstable): - Pump leak - Air in pump Pressure->Possible Causes (High):\n- Clogged column or frit\n- Clogged tubing\nPossible Causes (Low/Unstable):\n- Pump leak\n- Air in pump

Retention Time Shifts

Retention time instability is a common problem. The table below lists specific causes and solutions based on the trend you observe [2].

Trend Possible Cause Prevention / Solution
Decreasing RT Wrong solvent composition/pH [2] Freshly prepare, mix, and degass mobile phase; cover reservoirs [2].
Increasing column temperature [2] Use a column thermostat to maintain stable temperature [2].
Column overloading [2] Reduce injection volume or sample concentration [2].
Increasing flow rate [2] Confirm pump calibration and check for leaks [2].
Increasing RT Wrong solvent composition/pH [2] Verify mobile phase preparation; check for solvent evaporation [2].
Decreasing column temperature [2] Stabilize column thermostat or ambient lab temperature [2].
Decreasing flow rate [2] Confirm pump is delivering correct flow; check for leaks [2].
Fluctuating RT Insufficient mobile phase mixing [2] Ensure mobile phase is homogeneous; for isocratic methods, consider pre-mixing [2].
Insufficient buffer capacity [2] Use buffer concentrations preferably above 20 mM [2].
Insufficient column equilibration [2] Pass 10-15 column volumes of mobile phase through the column before analysis [2].
Peak Shape and Resolution Issues

Poor peak shape and resolution can critically impact data quality.

  • Cause 1: Column Degradation or Contamination. The column is the heart of the separation. Chemical contamination, physical damage, or the buildup of sample residues can reduce column efficiency, leading to broad, tailing, or split peaks [3].
  • Solution: Regularly flush the column with a strong solvent according to the manufacturer's instructions. If degradation is severe, replacing the column is necessary [2] [3].
  • Cause 2: Inappropriate Mobile Phase or Sample Conditions. The chemistry of the mobile phase and sample solvent is crucial.
  • Solution: Ensure the sample solvent is as close as possible to the mobile phase in composition to avoid "phase mixing" issues at the head of the column. For reversed-phase HPLC, injecting a sample in a stronger solvent than the mobile phase can cause peak splitting and fronting [2].
Pressure Abnormalities

Significant changes in system pressure often indicate a problem that needs immediate attention.

  • Cause 1: High or Rising Pressure. This is most commonly caused by a blockage, either in the column (clogged frit) or in the tubing or fittings before the column [3].
  • Solution: Check for blocked tubing by disconnecting parts of the system step-by-step. If the column is clogged, attempts can be made to reverse-flush it according to the manufacturer's instructions, but replacement may be required [3].
  • Cause 2: Low or Fluctuating Pressure. This is typically a sign of a leak or air trapped in the pump [2].
  • Solution: Perform a system pressure test with a blank nut to isolate the pump. Check and tighten all fittings. Purge the pump thoroughly to remove air bubbles [2].

Key Experimental Protocols

Method Adaptation for Mass Spectrometry (MS) Detection

For LC-MS applications, the reported method for this compound requires a simple modification [1]:

  • Procedure: Replace Phosphoric Acid in the mobile phase with Formic Acid.
  • Reasoning: Phosphoric acid is non-volatile and can cause significant ion suppression and contamination in the mass spectrometer source. Formic acid is volatile and MS-compatible.
Calculating Resolution and Column Efficiency

To quantitatively assess the quality of your separation, use these standard formulas [3]:

  • Resolution (Rs): Measures the degree of separation between two adjacent peaks. ( R_s = \frac{2(t_{R2} - t_{R1})}{w_{b1} + w_{b2}} ) Where ( t_{R1} ) and ( t_{R2} ) are the retention times of the two peaks, and ( w_{b1} ) and ( w_{b2} ) are their respective widths at the baseline.
  • Column Efficiency (N): Measures the theoretical plates, indicating column performance. ( N = 5.54 \times (\frac{t_R}{w_{0.5}})^2 ) Where ( t_R ) is the retention time, and ( w_{0.5} ) is the peak width at half-height.

A resolution (Rs) value of 1.5 or greater typically represents baseline separation for Gaussian peaks [4].

Critical Information Gaps and Further Assistance

The available information has some limitations:

  • The foundational method is from a column manufacturer's application note and may require optimization (e.g., exact比例 of acetonitrile to water, gradient profile) for your specific instrument and requirements [1].
  • The search results lack highly specific, documented case studies troubleshooting this compound separation.

To move forward, I suggest:

  • Using the provided method as a starting point and applying the general troubleshooting principles to refine it.
  • Consulting the column manufacturer (SIELC) directly for their latest technical notes and support regarding this compound separation on their Newcrom R1 column [1].

References

Lofendazam synthesis scalability challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Methods for 1,5-Benzodiazepines

The most common synthesis involves a condensation reaction between o-Phenylenediamine (OPD) and various carbonyl compounds, typically in a two-component system [1]. The table below summarizes different catalytic approaches for this reaction, which could be relevant for scaling Lofendazam synthesis.

Catalyst System Solvent Reaction Conditions Reported Yield Range Key Points & Challenges
Piperidine/Acetic Acid [1] DMF Reflux, 8-10 hours 56-79% Wide substrate scope but long reaction time; DMF may pose scaling and disposal issues.
Piperidine [1] 2-Ethoxyethanol Reflux, 3 hours ~88% Higher yield and shorter time in this specific solvent; requires evaluation of solvent suitability for scale-up.
Sulfur-doped Graphene (8 mol%) [1] DCM Reflux, 6 hours ~85% Heterogeneous catalyst, reusable; mild conditions but DCM is a concern for large-scale industrial use.
SiO₂–Al₂O₃ (binary mixed metal) [1] Information missing Information missing Information missing Suggests research into heterogeneous catalysts for easier workup and potential reusability.

Troubleshooting Common Synthesis Challenges

Based on general 1,5-benzodiazepine synthesis, here are potential challenges and solutions:

  • Low Yield/Impurity Formation: The formation of byproducts like benzimidazoles is a known competing reaction [1]. Using a high-purity OPD precursor and carefully optimized stoichiometry is crucial.
  • Long Reaction Times: As shown in the table, reaction times can vary significantly with the catalyst and solvent system [1]. Screening alternative catalysts or solvents can improve efficiency.
  • Catalyst and Solvent Selection: Scalability and environmental impact become major concerns. Ideal systems use low catalyst loading, reusable catalysts, and green solvents (e.g., ethanol, 2-ethoxyethanol) over toxic options like DMF or DCM [1].

Experimental Protocol: General Synthesis of 1,5-Benzodiazepine Derivatives

The following is a generalized procedure based on the two-component reaction of OPD with a carbonyl source [1].

Reaction Setup Diagram

G OPD o-Phenylenediamine (1) Reaction Condensation Reaction OPD->Reaction Carbonyl Carbonyl Compound (e.g., 8) Carbonyl->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 1,5-Benzodiazepine (9) Reaction->Product

Step-by-Step Methodology

  • Reaction Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and the carbonyl compound (e.g., chalcone, 1.0-1.2 equivalents) in the chosen solvent (e.g., ethanol, 2-ethoxyethanol).
  • Catalyst Addition: Add the catalyst (e.g., piperidine, a few mol%) to the reaction mixture.
  • Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC until completion, which typically takes 3-10 hours depending on the system [1].
  • Work-up Procedure: After completion, cool the reaction mixture to room temperature. Pour it into crushed ice with stirring to precipitate the product.
  • Purification: Filter the solid product and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1,5-benzodiazepine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic considerations for scaling up 1,5-benzodiazepine synthesis? The main challenges are optimizing for safety, cost, and environmental impact. This involves moving from toxic solvents (DMF, DCM) to greener alternatives (ethanol, 2-ethoxyethanol) and developing efficient, reusable heterogeneous catalysts to replace homogeneous ones [1].

Q2: Are there alternative synthetic routes to the classical OPD condensation? Yes, research explores other pathways, including metal-catalyzed tandem reactions, isocyanide-based multicomponent reactions, and cycloaddition reactions [1]. These may offer advantages in atom economy or access to different derivatives.

Q3: Why is my reaction producing unexpected byproducts? A common issue is the formation of benzimidazoles, which can occur if reaction conditions like temperature, pH, or catalyst are not optimally controlled for the diazepine ring formation [1]. Carefully controlling these parameters and ensuring the purity of starting materials is essential.

Key Takeaways and Future Directions

  • The classical OPD condensation is a versatile route, but solvent and catalyst choice are critical for scalability.
  • Current research focuses on heterogeneous catalysis and greener solvents to improve the sustainability of these syntheses [1].
  • The lack of specific data on this compound highlights a gap in the publicly available scientific literature, suggesting that its synthesis may involve proprietary or yet-to-be-published methodologies.

References

Synthesis Optimization for Impurity Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The core of impurity reduction in Lofendazam synthesis lies in controlling the reaction of o-phenylenediamine with carbonyl precursors. Key parameters to optimize include [1] [2]:

  • Precursor Purity: Ensure high purity of starting materials, especially o-phenylenediamine and the α,β-unsaturated ketone (e.g., chalcone) [2].
  • Reaction Condition Control: Precisely manage solvent, temperature, catalyst, and reaction time to favor the desired 1,5-benzodiazepine formation and minimize side products [1].

The table below summarizes optimized conditions from recent studies for the key cyclization step, which you can use to troubleshoot your own synthesis.

Parameter Optimized Condition (Method A) Optimized Condition (Method B) Impact on Impurities
Catalyst Piperidine & Acetic Acid (5-10 mol%) [2] Sulfur-doped Graphene (8 mol%) [2] Influences reaction pathway & rate; minimizes dehydration by-products [1] [2].
Solvent Ethanol [2] Dichloromethane (DCM) [2] Affects solubility, reaction rate, and formation of specific intermediates like 2-hydroxy-2,3-dihydro-1H-1,5-benzodiazepines [1].
Temperature Reflux [2] Reflux [2] Higher temps can accelerate desired reaction but may also promote decomposition; lower temps can favor different chemoselective pathways [1].
Molar Ratio o-phenylenediamine : Ketone = 1 : 1.1 [1] o-phenylenediamine : Ketone = 1 : 1 [2] Slight excess of diamine can help drive reaction to completion, consuming reactive ketone fully [1].

Analytical Method Troubleshooting

A robust HPLC method is critical for detecting and quantifying impurities. The following table addresses common issues when using a reverse-phase method, such as the one developed for this compound on the Newcrom R1 column [3].

Problem Potential Causes Corrective Actions

| Peak Tailing | 1. Active sites on column. 2. Wrong mobile phase pH. 3. Blocked column [4]. | 1. Change to a column with lower silanol activity (e.g., Newcrom R1) [3]. 2. Adjust mobile phase pH. Prepare new mobile phase. 3. Reverse-flush column or replace it [4]. | | Extra/ Ghost Peaks | 1. Contamination from previous runs (carryover). 2. Degradation of analyte or mobile phase [4]. | 1. Flush the system with a strong organic solvent. Increase run time or gradient. [4] 2. Prepare fresh mobile phase daily. Reduce injection volume [4]. | | Retention Time Drift | 1. Poor mobile phase or column temperature control. 2. Incorrect mobile phase composition. 3. Poor column equilibration [4]. | 1. Use a thermostat column oven. 2. Prepare fresh mobile phase. Check mixer operation for gradients. 3. Increase column equilibration time with new mobile phase (e.g., 20 column volumes) [4]. | | Broad Peaks / Low Resolution | 1. Contaminated guard/analytical column. 2. No resolution of two co-eluting peaks. 3. Mobile phase composition changed [4]. | 1. Replace guard column. Flush analytical column with strong solvent. 2. Change column or optimize mobile phase gradient for better separation [3] [4]. 3. Add buffer; prepare new mobile phase [4]. |

Recommended HPLC Method for this compound [3]:

  • Column: Newcrom R1 (reverse-phase, low silanol activity).
  • Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid.
  • MS-Compatibility: Replace phosphoric acid with formic acid for LC-MS applications.
  • Scalability: The method is scalable for preparative isolation of impurities.

Impurity Control Strategy Workflow

Implementing a systematic strategy is key to controlling impurities. The following workflow outlines a risk-based approach adapted from biopharmaceutical best practices [5].

impurity_control Start Identify Potential Impurities A Assess Risk & Criticality Start->A From synthesis, raw materials, degradation B Define Control Strategy A->B Based on toxicity & quality impact C Develop Robust Analytics B->C Sensitive & specific methods (e.g., HPLC) D Validate Removal/Reduction C->D Prove process consistently lowers impurities End Establish Control in DS/DP D->End Set specifications for release

Frequently Asked Questions

Q1: What are the common types of impurities I might encounter in my this compound batch? Impurities typically originate from several sources:

  • Starting Materials and Intermediates: Unreacted o-phenylenediamine or the ketone precursor.
  • Side Products: The reaction can form different isomers or intermediates depending on conditions. For example, reactions at lower temperatures can form 2-hydroxy-2,3-dihydro-1H-1,5-benzodiazepines, which may dehydrate to other impurities if not controlled [1].
  • Degradation Products: this compound may decompose under stress conditions (e.g., light, heat, pH).
  • Reagents and Catalysts: Residual catalysts like piperidine [2].

Q2: My synthesis yield is low, and I see multiple unknown peaks in HPLC. What should I check first? First, verify the molar ratio of your starting materials. A slight excess of o-phenylenediamine (a 1:1.1 ratio of ketone to diamine) has been shown to improve the yield of the desired product and reduce side products [1]. Next, ensure your reaction temperature and time are strictly controlled, as prolonged time or high temperature can lead to dehydration and other by-products [1].

Q3: How can I make my analytical HPLC method more sensitive to trace impurities? For better detection of trace impurities:

  • Consider UPLC: Use columns with smaller (e.g., 3 µm) particles for faster UPLC applications, which can improve peak resolution and sensitivity [3].
  • MS Detection: Adapt the method for Mass Spectrometry by replacing phosphoric acid with formic acid for more sensitive and specific impurity identification [3].
  • Maximize Absorbance: Set your UV detector to the maximum absorbance wavelength of this compound to improve the signal for both the main peak and impurities [4].

References

Lofendazam analytical method transfer issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Analytical Method Transfer

Analytical Method Transfer (AMT) is a formally documented process that qualifies a receiving laboratory (RL) to perform an analytical procedure originally developed and validated at a transferring laboratory (TL). Its core goal is to demonstrate that the RL can execute the method with equivalent accuracy, precision, and reliability, producing comparable results [1].

This process is critical in various scenarios, such as moving a method from Research & Development to a Quality Control lab, transferring between manufacturing sites, or outsourcing testing to a Contract Research Organization (CRO) [1].

Frequently Asked Questions (FAQs)

Q1: What are the different approaches to analytical method transfer? There are four primary approaches, and the choice depends on the method's complexity, regulatory status, and the receiving lab's experience [1] [2].

Approach Description Best Suited For
Comparative Testing Both labs analyze identical samples; results are statistically compared for equivalence [1]. Well-established, validated methods; labs with similar capabilities [1] [2].
Co-validation The method is validated simultaneously by both the TL and RL during its development [1] [2]. New methods being developed for multi-site use from the outset [1].
Revalidation The RL performs a full or partial revalidation of the method [1] [2]. Significant differences in lab conditions/equipment; substantial method changes [1] [2].
Transfer Waiver The formal transfer process is waived based on strong scientific justification [1]. Highly experienced RL; simple pharmacopoeia methods; identical conditions [1] [2].

Q2: When can an analytical method transfer be waived? A transfer waiver can be justified in specific, low-risk situations [1] [2]:

  • The method is a standard pharmacopoeial method (e.g., from USP, EP) and the RL only needs to verify it under actual conditions of use.
  • The product composition is comparable to an existing product, and the RL is already highly familiar with the method.
  • The method is a general method (e.g., visual inspection, weighing).
  • Key personnel who developed or validated the method move from the TL to the RL.

Q3: What are the typical acceptance criteria for a successful transfer? Acceptance criteria should be predefined, risk-based, and derived from the method's validation data and performance requirements [2]. Here are typical examples:

Test Typical Acceptance Criteria
Identification Positive (or negative) identification obtained at the receiving site [2].
Assay Absolute difference between the results from the two sites is not more than 2-3% (e.g., 97.0% at TL vs. 99.5% at RL = 2.5% difference) [2].
Related Substances (Impurities) The requirement depends on the impurity level. For low-level impurities, recovery of 80-120% for spiked samples may be used. For higher levels, an absolute difference criterion is typical [2].
Dissolution The absolute difference in the mean results should be NMT 10% at time points below 85% dissolved, and NMT 5% at time points above 85% dissolved [2].

Troubleshooting Common Issues

Despite careful planning, issues can arise. Below is a workflow to systematically diagnose and resolve problems, followed by common pitfalls.

When a method transfer fails to meet acceptance criteria, follow this logical troubleshooting path:

G Start Method Transfer Failure Step1 1. Investigate Raw Data & Metadata (Chromatograms, spectra, system suitability) Start->Step1 Step2 2. Confirm Method Execution Was the protocol followed exactly? Step1->Step2 Step3 3. Compare Critical Parameters Check against transferring lab's data Step2->Step3 Step4 4. Perform Root Cause Analysis Step3->Step4 RCA1 Pitfall: Equipment & Material Differences Step4->RCA1 e.g., different HPLC column batch RCA2 Pitfall: Knowledge & Training Gaps Step4->RCA2 e.g., sample prep technique RCA3 Pitfall: Poor Communication & Documentation Step4->RCA3 e.g., undefined acceptance criteria Action1 Action: Requalify equipment. Use traceable reference standards. RCA1->Action1 Action2 Action: Enhance training & knowledge transfer. Share 'tacit knowledge'. RCA2->Action2 Action3 Action: Improve protocol detail & team communication. RCA3->Action3

Common Pitfalls and Proactive Solutions:

  • Pitfall 1: Undefined or Unclear Acceptance Criteria

    • Solution: Develop a detailed transfer protocol before any testing begins. This protocol must include specific, statistically sound acceptance criteria for all method performance parameters, agreed upon by both the TL and RL [3].
  • Pitfall 2: Ineffective Communication and Knowledge Gaps

    • Solution: Establish direct communication channels between analytical experts at both labs. The TL must share not just the method document, but also "tacit knowledge"—unwritten tips, troubleshooting experiences, and risk assessments from method development [2]. Regular meetings are crucial.
  • Pitfall 3: Inadequate Coordination of Samples and Materials

    • Solution: Have a strict plan for the preparation, characterization, and distribution of samples, standards, and critical reagents. Using non-identical or unstable materials is a common source of discrepancy [3].
  • Pitfall 4: Equipment and Environmental Differences

    • Solution: Conduct a thorough gap analysis of equipment (make, model, software versions) and lab conditions (temperature, humidity) between the TL and RL. Even minor differences can impact results [1].

Experimental Protocol: A Roadmap for Success

For a successful transfer, follow this structured roadmap. The comparative testing approach is detailed here as it is the most common.

Protocol for a Comparative Method Transfer

1. Pre-Transfer Planning & Protocol Development

  • Define Scope & Objectives: Clearly state the method, samples, and acceptance criteria for success [1].
  • Form Teams & Communicate: Designate leads from both TL and RL. Share all method documentation (SOP, validation report, development data) [2].
  • Conduct Gap & Risk Analysis: Compare equipment, reagents, and environmental conditions. Identify potential risks (e.g., complex sample prep) [1].
  • Develop Detailed Transfer Protocol: This is the cornerstone document. It must specify [1] [2]:
    • Responsibilities of both labs.
    • Materials, reagents, and equipment to be used.
    • Detailed analytical procedure.
    • Experimental design (number of samples, replicates).
    • Predefined acceptance criteria and statistical analysis plan.
    • Procedure for handling deviations.

2. Execution and Data Generation

  • Training: RL analysts must be trained by the TL, with all training documented [1].
  • Equipment Qualification: Ensure all instruments at the RL are properly qualified and calibrated [1].
  • Sample Analysis: Both labs analyze a pre-defined set of homogeneous and representative samples (e.g., active pharmaceutical ingredient, finished product batches, placebo/blanks) according to the protocol [1].

3. Data Evaluation and Reporting

  • Statistical Comparison: Perform the statistical comparison outlined in the protocol (e.g., t-tests, F-tests, calculation of absolute difference) [1].
  • Evaluate Against Criteria: Compare all results against the predefined acceptance criteria.
  • Investigate Deviations: Any out-of-specification (OOS) result must be thoroughly investigated and documented [1].
  • Draft Final Report: A comprehensive report should summarize activities, present results, and provide a conclusion on whether the transfer was successful. This requires QA approval [1] [2].

References

improving Lofendazam detection limits

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Lofendazam

This table summarizes the key identifying information and properties of this compound found in the literature.

Property Description
Chemical Names This compound; 8-Chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] [2]
CAS Number 29176-29-2 [1] [2]
Molecular Formula C15H13ClN2O [1] [2]
Molecular Weight 272.73 g·mol⁻¹ [1] [2]
LogP 2.52 [1]
Chemical Structure A 1,5-benzodiazepine derivative [2]
Reported HPLC Method Separation achieved on a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (replace with formic acid for MS compatibility) [1].

Advanced Detection Methodologies for Benzodiazepines

Since a direct method for this compound is not published, the following established LC-MS/MS techniques for similar benzodiazepines provide a robust starting point for development.

Method Aspect Recommended Approach & Evidence
Sample Volume 0.5 mL of whole blood [3] [4].
Sample Preparation Protein Precipitation [5] or Liquid-Liquid Extraction (LLE) [4]. Solid Phase Extraction (SPE) is also effectively used [3].

| Analytical Column | • C18 column [3]Pentafluorophenylpropyl (PFPP) column [4] | | Mobile Phase | A: Water with 0.1% formic acid, 5% acetonitrile, 20 mmol/L ammonium acetate B: Acetonitrile [4] | | Mass Spectrometry | Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) [3] [4]. | | Achievable Sensitivity | LOD: 0.2 - 0.5 ng/mL; LOQ: 0.5 - 1.0 ng/mL in blood [3] [4]. | | Key Validation Parameters | Selectivity, linearity, accuracy, precision, matrix effects, and carry-over [5] [3]. |

Experimental Protocol for Method Development and Validation

Here is a detailed workflow to guide your process of developing and validating an LC-MS/MS method for this compound, synthesizing the information from the general methodologies.

Start Start: Method Development SamplePrep Sample Preparation • Use 0.5 mL blood • Apply Protein Precipitation  or Liquid-Liquid Extraction Start->SamplePrep Chromatography Chromatography • Column: C18 or PFPP • Mobile Phase: Ammonium acetate  and acetonitrile with formic acid SamplePrep->Chromatography MSDetection MS Detection • ESI Positive Mode • Multiple Reaction Monitoring (MRM) • Optimize for m/z 273→? Chromatography->MSDetection Validation Method Validation MSDetection->Validation LOD_LOQ Sensitivity (LOD/LOQ) Target LOD: 0.2-0.5 ng/mL Target LOQ: 0.5-1.0 ng/mL Validation->LOD_LOQ Precision Precision & Accuracy Inter-day & Intra-day RSD < 20% Validation->Precision Matrix Matrix Effects Evaluate and compensate using internal standards Validation->Matrix

Detailed Protocol Steps
  • Sample Preparation:

    • Use 0.5 mL of whole blood for analysis [3] [4].
    • Precipitate proteins by adding a suitable solvent (like acetonitrile or methanol) and centrifuging, or perform a liquid-liquid extraction with organic solvents [5] [4].
    • Reconstitute the dried extract in the initial mobile phase composition before injection.
  • Liquid Chromatography:

    • Utilize a C18 [3] or PFP [4] column for separation.
    • Employ a gradient elution with a mobile phase consisting of:
      • Mobile Phase A: Water with 20 mmol/L ammonium acetate and 0.1% formic acid [4].
      • Mobile Phase B: Acetonitrile [4].
    • A typical run time can be around 9 minutes [4].
  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in electrospray ionization (ESI) positive mode [3].
    • Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. You will need to experimentally determine the optimal precursor ion (likely the protonated molecule [M+H]⁺ with m/z 273) and the most abundant product ions for this compound.
    • Use deuterated internal standards (e.g., Nordiazepam-D5 [5]) to improve quantitative accuracy.
  • Method Validation:

    • Linearity: Establish a calibration curve (e.g., 1-200 ng/mL) with a coefficient of determination (R²) ≥ 0.99 [3] [4].
    • Sensitivity: Determine the Limit of Detection (LOD) and Lower Limit of Quantification (LOQ), targeting 0.2-0.5 ng/mL and 0.5-1.0 ng/mL, respectively [3] [4].
    • Precision and Accuracy: Assess both within-run and between-run imprecision; the relative standard deviation (RSD) should typically be <20% [3].
    • Matrix Effects: Evaluate and document ion suppression or enhancement. A stable isotope-labeled internal standard for this compound would be ideal to compensate for these effects [3].

FAQs and Troubleshooting Guide

Q1: What is the biggest challenge in detecting designer benzodiazepines like this compound? A1: The primary challenge is the lack of clinical and toxicological data, including validated reference methods and certified reference materials for many new compounds [6] [4]. Furthermore, they often have active metabolites that also need to be identified, complicating the analytical method [6].

Q2: My method has poor peak shape for this compound. What should I check? A2: This is likely a chromatography issue.

  • Check the column chemistry: The literature suggests a Newcrom R1 column is suitable for this compound [1]. Also consider C18 or pentafluorophenyl (PFP) columns proven for other benzodiazepines [3] [4].
  • Modify the mobile phase: Ensure you are using additives like formic acid and ammonium acetate to improve ionization and peak shape [4].

Q3: I am not achieving the desired sensitivity (LOD). How can I improve it? A3:

  • Sample Pre-concentration: Ensure your extraction process efficiently recovers the analyte and that the final extract is reconstituted in a smaller volume than the original sample.
  • MS/MS Optimization: Carefully optimize the MRM transitions, collision energy, and source parameters for this compound. Using a deuterated internal standard is crucial for correcting signal variability [5] [3].
  • Reduce Chemical Noise: Use high-purity reagents and ensure your sample cleanup effectively removes matrix interferents.

Q4: Are immunoassays suitable for detecting this compound? A4: Generally, no. Standard immunochemical tests lack the specificity and are often not sensitive enough to identify low doses of designer benzodiazepines, even when cross-reactivity is expected [6]. LC-MS/MS is the gold standard for specific and sensitive confirmation [6] [3].

References

Benzodiazepine Stability: Key Data for Storage Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes empirical data on the stability of several benzodiazepines under various storage conditions, which can inform your protocols for Lofendazam [1] [2] [3].

Drug Storage Duration Storage Temperature Mean Relative Concentration Remaining Key Findings
Lorazepam 120 days Mean Kinetic Temp (MKT) 31.6°C 86.5% (80.7–92.3%) Significant, temperature-dependent degradation; especially sensitive to higher MKT [1] [3].
Lorazepam 60 days Variable EMS storage (MKT up to ~30°C) ~99% Small but statistically significant temperature-dependent degradation [4].
Lorazepam 6 months Room Temperature (in blood) Near 100% degradation Shows the highest instability at room temperature over the long term [2].
Midazolam 120 days Mean Kinetic Temp (MKT) 31.6°C 99.0% (97.7–100.2%) Minimal to no degradation; stable across a range of high-heat environments [1] [3] [4].
Diazepam 120 days Mean Kinetic Temp (MKT) 31.6°C 97.0% (95.7–98.2%) Minimal degradation; stable in high-heat environments [1] [3].

Frequently Asked Questions & Troubleshooting

Storage Condition Guidance
  • What is the most critical factor to control for benzodiazepine stability? Temperature is the most critical factor. The degradation of certain benzodiazepines like lorazepam is highly dependent on the Mean Kinetic Temperature (MKT), a calculated value that expresses the cumulative thermal stress over time [1] [3] [4]. Controlling MKT is more important than controlling momentary ambient temperature.

  • My sample of this compound has changed color. What does this mean? A change in color or the appearance of precipitation suggests that chemical degradation has likely occurred. You should discontinue use of that batch and perform chromatographic analysis (e.g., HPLC) to confirm the concentration of the active compound and identify any degradation products [5].

Troubleshooting Degradation Issues
  • I suspect my this compound has degraded. How can I confirm this?

    • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) to determine the precise concentration of the active drug. This is the standard method used in stability studies [1] [3] [4].
    • Experimental Protocol:
      • Sample Preparation: Prepare samples from your stored this compound.
      • HPLC Analysis: Use a validated HPLC method. The laboratory in the cited studies used a commercial lab (DynaLabs) for this analysis [1] [4].
      • Data Comparison: Compare the peak area and concentration of your sample against a fresh, properly stored reference standard. A significant drop in the main peak and/or the appearance of new peaks indicates degradation [5].
  • The stability of my drug is unpredictable, even when the room temperature is controlled. Why? You may be overlooking the impact of transient temperature spikes. A stable average room temperature can mask short exposures to high heat (e.g., near equipment, in a sunlit area). Use a continuous temperature logger to track the MKT your samples are truly exposed to, as this provides a more accurate picture of thermal stress [1] [4].

The diagram below illustrates the relationship between key storage factors and their impact on drug stability, based on the general principles from the search results.

storage_stability Storage Factors Storage Factors High Mean Kinetic Temperature (MKT) High Mean Kinetic Temperature (MKT) Storage Factors->High Mean Kinetic Temperature (MKT) Primary Risk Prolonged Storage Duration Prolonged Storage Duration Storage Factors->Prolonged Storage Duration Increases Risk Inappropriate Formulation/pH Inappropriate Formulation/pH Storage Factors->Inappropriate Formulation/pH Potential Risk Lorazepam Degradation Lorazepam Degradation High Mean Kinetic Temperature (MKT)->Lorazepam Degradation Strong Correlation Prolonged Storage Duration->Lorazepam Degradation Observed at 60-120 days Irreversible Degradation Irreversible Degradation Inappropriate Formulation/pH->Irreversible Degradation e.g., in Gastric Juice Reduced Drug Efficacy Reduced Drug Efficacy Lorazepam Degradation->Reduced Drug Efficacy Complete Loss of Potency Complete Loss of Potency Irreversible Degradation->Complete Loss of Potency Mitigation Strategy Mitigation Strategy Monitor MKT (Not Just Avg. Temp) Monitor MKT (Not Just Avg. Temp) Mitigation Strategy->Monitor MKT (Not Just Avg. Temp) Key Action Establish Stock Rotation Schedule Establish Stock Rotation Schedule Mitigation Strategy->Establish Stock Rotation Schedule e.g., 30-60 days Use Stable Alternatives (e.g., Midazolam) Use Stable Alternatives (e.g., Midazolam) Mitigation Strategy->Use Stable Alternatives (e.g., Midazolam) If Degradation is High Stable Drug Product Stable Drug Product Monitor MKT (Not Just Avg. Temp)->Stable Drug Product Establish Stock Rotation Schedule->Stable Drug Product Use Stable Alternatives (e.g., Midazolam)->Stable Drug Product

Figure 1. Relationship between storage factors, degradation, and mitigation strategies

Experimental Protocol: Determining Drug Stability

You can adapt the following methodology, used in studies of other benzodiazepines, to assess the stability of this compound under specific storage conditions [1] [3] [4].

  • Objective: To determine the degradation profile of this compound as a function of temperature exposure and time.
  • Materials:
    • Vials of this compound in your desired formulation.
    • Temperature data loggers (recording at least once per minute).
    • Insulated study boxes to hold vials and data loggers.
    • Access to HPLC instrumentation.
  • Methodology:
    • Deployment: Distribute identical study boxes containing this compound vials and data loggers to the storage locations you wish to test (e.g., lab bench, controlled incubator).
    • Sampling: Remove vials in replicates (e.g., n=2 per time point) at predetermined intervals (e.g., 30, 60, 90, 120 days).
    • Temperature Analysis: Calculate the Mean Kinetic Temperature (MKT) for each sample from the continuous temperature data.
    • Concentration Analysis: Analyze all samples via HPLC to determine the concentration of active this compound. Compare results against a freshly prepared standard.
  • Data Analysis:
    • Express concentration as a mean percentage of the initial labeled concentration.
    • Use linear regression to analyze concentration as a function of both time and MKT.

References

Comprehensive Technical Support Guide: Solving Lofendazam Solubility Challenges in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Lofendazam Properties & Solubility Fundamentals

This compound (developmental code Bu 1014) is a benzodiazepine derivative with demonstrated sedative and anxiolytic effects that presents significant solubilization challenges in pharmaceutical development. The compound has a molecular weight of 272.73 g/mol and the chemical formula C₁₅H₁₃ClN₂O. While specific solubility data for this compound is limited in available literature, its structural similarity to other benzodiazepines provides valuable insights for solubility optimization strategies. Based on its chemical structure, this compound is classified as a BCS Class II compound (low solubility, high permeability), which means solubility represents the primary rate-limiting factor for its oral bioavailability [1].

The benzodiazepine core structure presents inherent solubility challenges due to its largely planar aromatic ring system and significant crystal lattice energy. These structural characteristics result in strong intermolecular interactions within the crystal structure that must be overcome during the dissolution process. Additionally, the predicted density of 1.276 g/cm³ suggests relatively close molecular packing in the solid state, further contributing to dissolution resistance. In practice, this compound has demonstrated sufficient solubility in DMSO (45 mg/mL, equivalent to 165 mM) for preclinical studies, though this requires sonication to achieve complete dissolution. This DMSO solubility data provides a valuable reference point for developing alternative solvent systems suitable for pharmaceutical formulations [1].

Solubility Parameter Analysis for Benzodiazepines

The Hansen solubility parameters provide a fundamental framework for understanding benzodiazepine solubility behavior. These parameters divide the total solubility parameter (δ) into three partial components: δD (dispersion forces), δP (polar interactions), and δH (hydrogen bonding). Matching these parameters between solute and solvent predicts optimal solubility. Research has demonstrated that structural differences between benzodiazepine molecules significantly impact their solubility parameters, necessitating compound-specific optimization [2].

Table: Partial Solubility Parameters for Benzodiazepines [2]

Benzodiazepine δD (MPa¹/²) δP (MPa¹/²) δH (MPa¹/²) Total δ (MPa¹/²) R² Value
Diazepam 18.7 8.9 6.3 21.8 0.932-0.984
Lorazepam 17.9 10.2 9.1 22.4 0.606-0.825
Oxazepam 18.2 9.8 8.2 22.1 0.932-0.984
Prazepam 18.9 8.2 5.7 21.5 0.932-0.984
Temazepam 18.4 9.1 7.3 21.9 0.932-0.984

The high R² values (0.932-0.984) observed for most benzodiazepines in regression models confirm the strong predictive capability of this approach. The notable exception is lorazepam, which showed lower R² values (0.606-0.825) attributed to difficulties in obtaining reliable thermal measurement data due to its thermal decomposition behavior. This highlights the importance of considering compound-specific stability issues during solubility parameter determination [2]. The Flory-Huggins size correction parameter was investigated but did not improve regression statistics in any of the models tested, suggesting limited utility for benzodiazepine systems [2].

Cosolvency Systems & Solubility Modeling

Systematic cosolvency approaches represent one of the most effective strategies for enhancing benzodiazepine solubility. Research on structurally similar benzodiazepines (diazepam, lorazepam, clonazepam, and chlordiazepoxide) has demonstrated that increasing cosolvent volume fraction generally produces a corresponding increase in benzodiazepine solubility across multiple solvent systems [3] [4].

Table: Cosolvent System Performance for Benzodiazepine Solubility Enhancement [3] [4]

Cosolvent System Optimal Volume Fraction Solubility Enhancement Factor Best-Fit Model Mean Prediction Error (%)
Water-Ethanol 0.6-0.8 12-15× Double Log-Log (DL-L) 11.78%
Water-Propylene Glycol 0.5-0.7 8-10× Double Log-Log (DL-L) 2.67%
Water-PEG 200 0.4-0.6 6-8× Double Log-Log (DL-L) 4.71% (overall)

The Double Log-Log (DL-L) model emerged as the most accurate predictor of benzodiazepine solubility across all cosolvent systems, with an overall absolute error (OAE) of just 4.71%. For researchers seeking a general predictive model for multiple benzodiazepines in specific solvent systems, the Excess Free Energy (EFE) model provided the best performance with an OAE of 11.19%. Among the cosolvent systems evaluated, water-propylene glycol mixtures demonstrated the lowest prediction errors (2.67%), suggesting particularly well-behaved solubility behavior in this system [3] [4].

Formulation Strategies & Solubility Enhancement Pathways

G Start This compound Solubility Enhancement CP Cosolvent Systems Start->CP CM Complexation Methods Start->CM NS Nanoparticle Systems Start->NS SR Solid Dispersion Technologies Start->SR CE Water-Ethanol Mixtures CP->CE CPG Water-Propylene Glycol Mixtures CP->CPG CPEG Water-PEG Mixtures CP->CPEG CD Cyclodextrin Inclusion CM->CD PP Polymer Complexation CM->PP OA Oral Formulations NS->OA CR Controlled Release Systems NS->CR SR->OA CE->OA IN Intranasal Formulations CE->IN Optimized for delivery CPG->OA CPG->IN Optimized for delivery CPEG->OA CD->CR Extended release PP->CR Extended release

Diagram: Strategic Pathways for this compound Solubility Enhancement and Formulation Development

The solubility enhancement workflow begins with systematic evaluation of multiple formulation approaches. The cosolvent pathway offers the most immediate solution for liquid formulations, with water-ethanol and water-propylene glycol mixtures being particularly valuable for intranasal delivery systems where rapid dissolution and absorption are critical. For controlled release applications, complexation methods including cyclodextrin inclusion and polymer complexation provide both solubility enhancement and modified release profiles. These approaches can be combined with nanoparticle systems and solid dispersion technologies to address particularly challenging bioavailability limitations [5] [6] [7].

Recent patent literature describes advanced particulate compositions for water-soluble, readily absorbed compounds that benefit from once-daily administration. These systems typically comprise a core of active pharmaceutical ingredient reversibly associated with drug-binding polymers, surrounded by a water-insoluble permeable membrane that controls dissolution rate. While developed for different drug classes, this technology platform could be adapted for this compound to achieve sustained release profiles over approximately 3-8 hours, potentially enabling once-daily dosing despite the compound's shorter intrinsic half-life [6] [7].

Experimental Protocols & Methodologies

Solubility Screening Protocol

Objective: Systematically determine this compound solubility in single solvents and binary cosolvent systems.

Materials: this compound reference standard (purity ≥98%), HPLC-grade solvents (ethanol, propylene glycol, PEG 200, water), analytical balance (±0.01 mg), constant temperature water bath (±0.1°C), HPLC system with UV detection.

Procedure:

  • Prepare saturated solutions by adding excess this compound to 5 mL of each solvent system in sealed vials
  • Equilibrate samples in a constant temperature water bath at 25°C ± 0.1°C for 24 hours with continuous agitation
  • After equilibration, allow undissolved material to settle for 1 hour or separate by centrifugation
  • Carefully withdraw aliquots of the saturated solution and dilute appropriately for HPLC analysis
  • Perform HPLC analysis using validated methods (typically C18 column, mobile phase acetonitrile:water, UV detection at ~254 nm)
  • Quantify concentration using calibrated standard curves of this compound in appropriate solvents
  • Repeat all measurements in triplicate to ensure statistical significance

Data Analysis:

  • Calculate mean mole fraction solubility with standard deviations
  • Construct solubility profiles as function of cosolvent composition
  • Fit experimental data to DL-L model: log(S_m) = A + B·log(φ) + C·(log(φ))² where S_m is mole fraction solubility and φ is cosolvent volume fraction
  • Evaluate model goodness-of-fit using R² values and absolute percentage errors
Partial Solubility Parameter Determination

Objective: Determine Hansen solubility parameters for this compound using extended Hansen regression methods.

Materials: this compound, 15-20 solvents spanning wide range of solubility parameters, equipment as in Protocol 5.1.

Procedure:

  • Select solvents representing diverse chemical functionality and covering broad range of δD, δP, and δH values
  • Determine this compound solubility in each solvent using Protocol 5.1
  • Perform multiple linear regression using the expanded Hansen approach: δ² = δD² + δP² + δH²
  • Calculate partial parameters from regression coefficients
  • Validate parameters by predicting solubility in additional test solvents
  • Compare with group contribution methods (Van Krevelen) for verification

Interpretation: The resulting Hansen parameters define the solubility space where this compound will exhibit optimal solubility, guiding solvent selection for formulation development.

Troubleshooting FAQs

Common Experimental Issues

Q: Despite using cosolvent systems, my this compound solubility remains unacceptably low. What alternative approaches should I consider?

A: When cosolvent systems alone prove insufficient, consider these advanced strategies:

  • Cyclodextrin complexation: Employ 10-20% (w/v) hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin in aqueous solutions. These cyclodextrins create inclusion complexes with the benzodiazepine core, potentially increasing solubility by 10-50 fold through molecular encapsulation.
  • Amorphous solid dispersions: Prepare spray-dried or hot-melt extruded dispersions using polymers such as HPMC, PVP, or copovidone. These systems disrupt crystal lattice energy and maintain the drug in a higher-energy amorphous state, significantly enhancing dissolution rates.
  • Lipid-based systems: Develop self-emulsifying drug delivery systems (SEDDS) comprising medium-chain triglycerides, surfactants, and cosolvents. These formulations maintain drug solubility throughout the gastrointestinal tract and enhance lymphatic absorption.
  • Nanocrystal technology: Apply wet milling or precipitation techniques to produce drug nanocrystals (100-500 nm). This approach increases surface area dramatically, overcoming dissolution rate limitations.

Q: My solubility results show high variability between replicates. How can I improve measurement reliability?

A: High variability typically stems from several sources:

  • Inadequate equilibration time: Ensure minimum 24-hour equilibration with constant agitation. For highly viscous solvents like PEG 400, extend to 48 hours.
  • Incomplete phase separation: Use centrifugal filtration (0.45 μm nylon membranes) rather than settling or decanting to achieve clear phase separation.
  • Temperature fluctuations: Maintain constant temperature bath within ±0.1°C throughout equilibration.
  • Analytical issues: Ensure HPLC methods completely resolve this compound from solvent components. Use appropriate dilution schemes to avoid precipitation during analysis.
  • Polymorphic transitions: Characterize starting material and equilibrated solids by DSC and XRD to detect solvate formation or polymorph conversion during equilibration.

Q: I need to develop an intranasal formulation for this compound. What solubility considerations are unique to this route?

A: Intranasal formulations present special requirements:

  • Mucosal compatibility: Ensure final formulation is isotonic (280-330 mOsm/kg) and buffered to nasal pH (5.0-6.5) to prevent ciliary damage and irritation.
  • Solubility in small volume: Achieve therapeutic dose in ≤100 μL per nostril, typically requiring ≥10 mg/mL solubility.
  • Stability considerations: Avoid solvents that cause nasal mucosa dehydration (high ethanol >20%) or protein precipitation.
  • Enhancement additives: Consider permeation enhancers like chitosan, cyclodextrins, or alkylsaccharides to improve nasal absorption, but evaluate their effect on solubility.
  • Viscosity optimization: Balance viscosity for retention (typically 5-50 cP) while maintaining ease of administration.

Conclusion

Solving this compound solubility challenges requires a systematic approach beginning with fundamental solubility parameter determination and progressing through cosolvent optimization to advanced formulation strategies. The Hansen parameter framework provides valuable guidance for solvent selection, while cosolvent systems particularly based on ethanol, propylene glycol, and PEG mixtures offer practical solutions for immediate formulation needs. The Double Log-Log model serves as the most reliable predictor for solubility in these binary systems. For particularly challenging applications, advanced approaches including cyclodextrin complexation, nanoparticle technology, and controlled-release particulate systems provide pathways to overcome even the most difficult solubility limitations. By applying the structured troubleshooting methodologies and experimental protocols outlined in this technical support guide, researchers can efficiently navigate this compound formulation challenges to develop optimized dosage forms with enhanced bioavailability.

References

Lofendazam: Core Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic information available for Lofendazam, which is essential for any research and development work [1] [2] [3].

Property Description
IUPAC Name 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1]
CAS Registry Number 29176-29-2 [1] [2]
Molecular Formula C₁₅H₁₃ClN₂O [1] [3]
Molecular Weight 272.73 g·mol⁻¹ [1] [3]
Pharmacological Class 1,5-benzodiazepine; Benzodiazepine derivative [1]
Known Effects Sedative, Anxiolytic (active metabolite of Arfendazam) [1]
Therapeutic Relevance Belongs to a class (1,5-BZDs) with anti-anxiety, anti-convulsant, antimicrobial, sedative, and hypnotic activities [4]

Analytical Method for this compound

One search result provides a high-performance liquid chromatography (HPLC) method for analyzing this compound, which is critical for quality control during process optimization [3].

  • Application: this compound can be analyzed by a reverse-phase (RP) HPLC method.
  • Mobile Phase: Contains acetonitrile (MeCN), water, and phosphoric acid.
  • MS-Compatible Adjustment: For Mass-Spec (MS) applications, phosphoric acid should be replaced with formic acid.
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).
  • Scalability: The method is scalable and can be used for isolating impurities in preparative separation and for pharmacokinetic studies [3].

This analytical workflow can be visualized as follows:

G Start Sample Preparation HPLC HPLC Analysis (Newcrom R1 Column) Start->HPLC Detection Detection HPLC->Detection MobilePhase Mobile Phase: Acetonitrile, Water, H₃PO₄ MobilePhase->HPLC Applications Applications: Impurity Isolation, Pharmacokinetics Detection->Applications MS For MS: Replace H₃PO₄ with Formic Acid MS->MobilePhase Adjustment

Frequently Asked Questions

What is the primary structural characteristic of this compound?

This compound is a 1,5-benzodiazepine, meaning the nitrogen atoms in its diazepine seven-membered ring are located at positions 1 and 5. This distinguishes it from more common 1,4-benzodiazepines like diazepam and places it in the same sub-category as clobazam [1] [4].

Where can I source this compound for research?

Several biochemical suppliers list this compound (CAS 29176-29-2) for research purposes. It is typically sold in small quantities (e.g., 1 mg, 5 mg, 10 mg) with a stated purity of around 98% or higher. It is intended for laboratory use only and not for medicinal use [2].

Troubleshooting & Optimization Guidance

Since specific technical protocols for this compound synthesis are not available in public search results, here are suggestions for finding more detailed information:

  • Consult Patent Literature: The original synthesis is likely described in the German patent DE 1929656 [1]. Patent documents often contain the most detailed experimental procedures.
  • Explore Related Compounds: Review the extensive literature on the synthesis of 1,5-benzodiazepines (e.g., using catalysts like GaCl₃ under solvent-free conditions or on a solid surface) [4]. General principles can be adapted for this compound optimization.
  • Refine Your Analytical Methods: The provided HPLC method is a starting point [3]. Optimization of mobile phase ratios, gradient programs, and column temperature will likely be required for your specific equipment and desired separation.

References

Common MS Issues & Solutions for Benzodiazepine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent problems encountered during LC-MS/MS analysis of benzodiazepines, along with their potential causes and solutions, compiled from scientific literature and technical guides.

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Loss of Sensitivity [1] [2] Gas leaks; Contaminated ion source; Matrix effects (ion suppression). Check for gas leaks at column connectors, EPC connections, and shutoff valves [1]. Optimize sample preparation (e.g., SPE, LLE) to remove matrix components [2].
No Peaks / Signal [1] Autosampler/syringe malfunction; Column damage; Detector issues (flame not lit, gas flow incorrect). Verify autosampler and syringe operation [1]. Inspect column for cracks [1]. Ensure detector flame is lit and gases are flowing correctly [1].
Ion Suppression [2] Co-elution of matrix components (salts, phospholipids) that suppress analyte ionization. Improve chromatographic separation to shift analyte retention time away from suppression region [2]. Use a stable isotope-labeled internal standard for compensation [2].
Matrix Effects [2] Endogenous compounds in biological samples affecting ionization efficiency. Perform post-column infusion of analyte to identify regions of suppression/enhancement [2]. Compare response of extracted sample with post-extraction spiked sample to calculate recovery and matrix effect [2].

Method Development & Validation for Benzodiazepines

Developing a robust analytical method is crucial for accurate benzodiazepine detection.

  • Sample Preparation: For biological fluids like plasma or urine, sample pre-treatment is a fundamental step to isolate the analyte and remove interfering matrix components. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) [3]. Automated online-SPE methods have been developed for high-throughput analysis of benzodiazepines in urine [4].

  • Chromatographic Separation: Poor column retention can lead to detrimental matrix effects. Selecting an appropriate column and mobile phase is critical. Methods often use a C18 column (e.g., 50 mm x 3 mm, 5µm) with a mobile phase gradient of water/acetonitrile or water/methanol, both modified with additives like formic acid or ammonium formate [4] [5].

  • Mass Spectrometric Detection: Benzodiazepines are typically ionized using electrospray ionization (ESI) in positive mode. Detection is performed using Multiple Reaction Monitoring (MRM), where a precursor ion and specific product ions are monitored for each compound [4] [5]. Using two MRM transitions per analyte (one for quantification, one for qualification) enhances specificity [4].

The following workflow diagrams a systematic approach for developing and troubleshooting an LC-MS/MS method for benzodiazepines.

workflow LC-MS/MS Method Workflow cluster_1 Troubleshooting Loop Start Start Method Development SamplePrep Sample Preparation (SPE, LLE, Protein Precipitation) Start->SamplePrep ChromSep Chromatographic Separation (Column & Mobile Phase Optimization) SamplePrep->ChromSep MSDetection MS/MS Detection (MRM Method Development) ChromSep->MSDetection Problem Troubleshooting Required? MSDetection->Problem Validate Method Validation Problem->Validate No Troubleshoot Identify Symptom Problem->Troubleshoot Yes TS_Sensitivity Low Sensitivity? Troubleshoot->TS_Sensitivity TS_SensitivityY Check for leaks. Clean ion source. Investigate matrix effects. TS_Sensitivity->TS_SensitivityY Yes TS_Peaks No Peaks? TS_Sensitivity->TS_Peaks No TS_SensitivityY->MSDetection Re-optimize TS_PeaksY Check syringe, column, and detector gases. TS_Peaks->TS_PeaksY Yes TS_Noise High Noise/Background? TS_Peaks->TS_Noise No TS_PeaksY->SamplePrep Re-check TS_NoiseY Optimize sample cleanup. Improve chromatographic separation. TS_Noise->TS_NoiseY Yes TS_NoiseY->ChromSep Re-optimize

Key Considerations for Benzodiazepine Analysis

  • Analyte-Specific Optimization: The optimal fragmentor voltage and collision energy (CE) must be determined for each benzodiazepine and its specific MRM transition [4] [5]. These parameters can vary significantly even between structurally similar compounds.
  • Metabolite Interference: Benzodiazepines undergo extensive metabolism in the body. For urine analysis, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often necessary to hydrolyze glucuronidated metabolites back to the parent compound or primary metabolite for accurate detection [4].
  • Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. The SIL-IS corrects for variability in sample preparation, matrix effects, and instrument response, greatly improving quantitative accuracy [2].

I hope this technical guide provides a solid foundation for troubleshooting your mass spectrometry work. While the specific response of Lofendazam under your conditions will require experimental optimization, these established principles for benzodiazepine analysis should direct your efforts effectively.

References

Lofendazam vs clobazam comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Clobazam and Lofendazam

Feature Clobazam This compound
Benzodiazepine Type 1,5-benzodiazepine [1] [2] [3] 1,5-benzodiazepine [4]
Primary Clinical Use Adjunctive treatment for Lennox-Gastaut syndrome (LGS); also used for anxiety and other epilepsies [1] [2] [5] Described as having sedative and anxiolytic effects; no detailed clinical use information available [4]
Mechanism of Action Allosteric modulator of the GABAA receptor; selective for the α2 subunit, which is associated with anticonvulsant activity [1] [3] Information is lacking.

| Key Pharmacokinetics| • Half-life: ~36-42 hours (parent drug); ~59-82 hours (active metabolite N-desmethylclobazam) [1] [2] [6]Metabolism: Primarily by CYP3A4 and CYP2C19 [1] [2] [6] | Information is lacking. | | Experimental/Clinical Data| Extensive data from randomized controlled trials, pharmacokinetic studies, and cohort studies are available [7] [1] [5] | No experimental or clinical data was found in the search results. |

Clobazam's Mechanism of Action

While a direct comparison isn't possible, the mechanism of action for Clobazam is well-established. The following diagram illustrates how it exerts its antiseizure effects.

G cluster_neuron Neuron Subunit GABAA Receptor (composed of α, β, γ subunits) Chloride Chloride Ion (Cl⁻) Subunit->Chloride  Increases chloride  channel opening Potential Hyperpolarization (Inhibitory Signal) Chloride->Potential  Influx into neuron Seizure Reduced Seizure Likelihood Potential->Seizure  Increases action  potential threshold Clobazam Clobazam Clobazam->Subunit  Binds allosterically  to α2/γ2 interface

This diagram shows that Clobazam binds to the GABAA receptor, enhancing the influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus reducing the potential for seizures [1] [3].

References

Comparative Overview of Arfendazam and Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data for both compounds. Please note that extensive data, particularly for Arfendazam, is not available in the searched literature.

Feature Arfendazam Lofendazam
CAS Number 37669-57-1 [1] 29176-29-2 [2] [3]
Chemical Formula Information missing C₁₅H₁₃ClN₂O [2] [3]
Molecular Weight Information missing 272.73 g/mol [2] [3]
IUPAC Name Ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate [1] 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [2]
Metabolism Active metabolite is This compound [1]. Considered a prodrug [1]. Active metabolite of Arfendazam [2] [1].
Pharmacological Profile Classical benzodiazepine (anxiolytic, sedative, muscle relaxant) [1]. Tranquilizing/anticonvulsive effects at lower doses than sedative effects [1]. Benzodiazepine derivative with sedative and anxiolytic effects [2].
Status Research chemical [1] Pharmaceutical compound; active metabolite of Arfendazam [2] [1]

Experimental Insights and Mechanisms

While direct comparative data is limited, the search results provide some insights into the mechanisms and experimental approaches related to these compounds.

  • Mechanism of Action: Arfendazam's effects are known to be mediated through the standard GABAergic pathway, as they can be blocked by benzodiazepine receptor antagonists [1]. It is a positive allosteric modulator of the GABAA receptor, which increases inhibitory neurotransmission in the central nervous system [1]. This mechanism is shared with other 1,5-benzodiazepines like Clobazam, which have a higher affinity for α2-containing GABAA receptors, contributing to their anxiolytic effects with potentially less sedation [4].
  • Key Metabolite Relationship: A critical piece of pharmacological data is that Arfendazam functions as a prodrug for this compound [1]. This means that a significant portion of Arfendazam's observed activity in vivo is likely due to its conversion into the active metabolite, this compound [1].

The relationship between Arfendazam and its active metabolite, this compound, is central to understanding their pharmacology. The following diagram illustrates this metabolic pathway and primary mechanism of action.

G Arfendazam Metabolism and GABAergic Action Arfendazam Arfendazam This compound This compound Arfendazam->this compound  Metabolism GABA_Receptor GABAA Receptor (α2-subunit preference) This compound->GABA_Receptor  Positive Allosteric Modulation CNS_Effects CNS Effects: Anxiolytic, Anticonvulsant GABA_Receptor->CNS_Effects  Enhanced GABA  Inhibition

Research Context and Synthesis Protocols

The synthesis of 1,5-benzodiazepine derivatives, including structures similar to this compound and Arfendazam, commonly involves the condensation of o-phenylenediamine (OPD) with various carbonyl compounds [5]. This is a well-established route in medicinal chemistry.

Recent green chemistry approaches have been developed for creating new 1,5-benzodiazepine derivatives. One protocol uses a biocatalyst (thiamine hydrochloride) under solvent-free conditions to synthesize a series of these compounds, which were then screened for anti-cancer activity [6]. This highlights a modern methodology relevant for researchers developing novel analogs.

Guidance for Further Research

The scarcity of direct comparative data indicates that this compound and Arfendazam are likely subjects of specialized or older pharmaceutical research. To deepen your investigation, I suggest:

  • Exploring Specialized Databases: Focus your search on proprietary pharmaceutical patent databases (e.g., Google Patents) and detailed chemical/pharmacology resources like IUPHAR/BPS Guide to Pharmacology.
  • Investigating the Analogue: Given that Clobazam is the only commercially available 1,5-benzodiazepine [4], its extensive clinical data on efficacy (anticonvulsant, anxiolytic) and safety profile can serve as a valuable reference point for understanding the potential of this chemical subclass.

References

A Representative Analytical Method for Designer Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Although Lofendazam-specific data is unavailable, the following validated method for 13 other designer benzodiazepines illustrates a typical approach and the key parameters you would need to establish [1]. This can serve as a robust template for developing and validating your own this compound method.

Table: Validation Parameters of an LC-MS/MS Method for Designer Benzodiazepines [1]

Validation Parameter Results / Description
Analytes 13 designer benzodiazepines (e.g., clonazolam, flualprazolam, diclazepam)
Biological Matrix 0.5 mL postmortem blood
Sample Preparation Solid Phase Extraction (SPE)
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), positive mode
Linear Range 1–200 ng/mL (for most analytes); up to 500 ng/mL for some
Limit of Detection (LOD) 0.5 ng/mL (Signal-to-Noise >3)
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (Bias) Within ±12%
Precision (Intra-day RSD) 3% - 20%
Precision (Inter-day RSD) 4% - 21%
Matrix Effect -52% to 33%
Recovery 35% to 90%

Core Components of Method Validation

When validating an analytical method for a substance like this compound, the following components, as demonstrated in the table above, are typically assessed [1] [2]:

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial for isolating the analyte from complex biological matrices like blood, urine, or saliva [2].
  • Detection and Quantification: LC-MS/MS is a gold-standard technique due to its high sensitivity and specificity for detecting and quantifying benzodiazepines at low concentrations (nanograms per milliliter) in biological samples [1] [2].
  • Validation Parameters: A method is considered valid only after rigorous testing of parameters including linearity, accuracy, precision (both within a single day and across multiple days), LOD, LOQ, and the evaluation of matrix effects and recovery [1].

The workflow below summarizes the key stages of a typical analytical method development and validation process for a substance like this compound.

lofendazam_workflow cluster_validation Key Validation Parameters start Start Method Development sample_prep Sample Preparation (Solid-Phase Extraction) start->sample_prep Define Objective instrumental_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrumental_analysis Extract & Purify method_val Method Validation instrumental_analysis->method_val Optimize Conditions linearity Assess Linearity & Range method_val->linearity Test accuracy Determine Accuracy (Bias) method_val->accuracy Test precision Determine Precision (RSD) method_val->precision Test lod_loq Establish LOD & LOQ method_val->lod_loq Test complete Validated Analytical Method lod_loq->complete Verify All

References

Structural Classification and Known Properties of Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

Lofendazam is classified as a 1,5-benzodiazepine [1] [2]. This structural distinction is significant as it differentiates this compound from the more common 1,4-benzodiazepines like diazepam (Valium) or alprazolam (Xanax). In a 1,5-benzodiazepine, the nitrogen atoms in the seven-membered diazepine ring are located at positions 1 and 5 [2]. Its primary known activities are sedative and anxiolytic (anti-anxiety) effects [2].

The diagram below illustrates the structural relationship between different benzodiazepine classes and the position of this compound.

benzodiazepine_classes Benzodiazepines Benzodiazepines 1,4-Benzodiazepines 1,4-Benzodiazepines Benzodiazepines->1,4-Benzodiazepines 1,5-Benzodiazepines 1,5-Benzodiazepines Benzodiazepines->1,5-Benzodiazepines Diazepam (Valium) Diazepam (Valium) 1,4-Benzodiazepines->Diazepam (Valium) Clobazam (Onfi) Clobazam (Onfi) 1,5-Benzodiazepines->Clobazam (Onfi) This compound This compound 1,5-Benzodiazepines->this compound

Framework for Comparative Analysis

For a researcher, a comprehensive comparison of a benzodiazepine like this compound against alternatives would typically involve the following parameters, for which data on this compound appears to be largely unavailable in the current literature.

Pharmacological Profile

A direct comparison would require experimental data on the following key parameters:

Parameter Typical Comparison Metrics (with examples) This compound Data Status
Receptor Binding & Subtype Selectivity Binding affinity (Ki) for different GABAA receptor subtypes (e.g., α1, α2, α3, α5). Distinct binding modes can exist even for similar chemotypes [3]. Not Available
Potency (EC50) In vitro functional potency (e.g., in chloride flux assays). Not Available
Pharmacokinetics Half-life, Volume of Distribution (Vd), Clearance (CL). For instance, fluorination of alprazolam to create flualprazolam significantly increased its half-life and volume of distribution [4]. Not Available
Efficacy & Safety Profile

Clinical trials are needed to compare efficacy for specific indications (anxiety, sedation, seizures) and to quantify side effects. For example:

  • A double-blind study found clobazam (a 1,5-benzodiazepine) and diazepam (a 1,4-benzodiazepine) had similar efficacy for anxiety, but clobazam showed some advantages in sleep and motor coordination [5].
  • Another study found triazolam provided better anxiolysis and amnesia for a medical procedure than diazepam, with a shorter recovery period [6].

How to Proceed with Research

Given the lack of direct comparative data, here are suggested steps to build a more complete picture of this compound:

  • Search Broader Scientific Databases: Conduct a targeted search on platforms like SciFinder, Reaxys, or PubMed using "this compound" as a keyword, focusing on original research articles and patents rather than secondary reviews.
  • Investigate its Metabolite Status: this compound is a known active metabolite of another benzodiazepine, arfendazam [2]. Research on Arfendazam may yield indirect pharmacological information about this compound.
  • Explore Preclinical Data: Early animal studies (if they exist) might contain data on its hypnotic, anxiolytic, or anticonvulsant potency relative to a standard like diazepam, which could serve as a basis for comparison.

References

Available Scientific Context and Data for Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

Benzodiazepines like Lofendazam exert their effects by binding to the GABAA receptor, a chloride ion channel in the brain. Binding occurs at the interface between the α and γ2 subunits [1]. The specific binding affinity of a benzodiazepine drug is a primary determinant of its pharmacological activity [2].

One study provided a specific docking score for This compound against the GABA-A receptor associated protein (PDB: 1KJT). This score represents a computational prediction of binding affinity, where a more negative value suggests stronger binding [3].

Compound / Conformer Dock Score (Against 1KJT)
This compound -4.7373 [3]
N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one, conformer_C3 -5.0915 [3]
N1-(1,3,4-thiadiazol-2-yl amino acetyl)-7-chloro-4-methyl-1,5-benzodiazepine-2-one, Conformer_C2 -4.6532 [3]

Common Experimental Protocols for Binding Studies

The search results highlight two standard experimental methods used to determine binding affinity and functional activity for benzodiazepines, which would be relevant for any comparison study [1].

G Start Study Setup A Prepare Cell System (Express recombinant GABAA receptors) Start->A B Method A: Radioligand Displacement A->B F Method B: Two-Electrode Voltage Clamp A->F C Incubate with [3H]Flunitrazepam and test compound B->C D Measure displaced radioactivity C->D E Calculate IC50/Ki D->E End Analyze Binding Affinity and Functional Activity E->End G Measure GABA-induced chloride current with/without compound F->G H Calculate potentiation of GABA response G->H H->End

References

Objective Comparison of Lofendazam and Traditional Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative aspects based on existing data.

Aspect Lofendazam Traditional 1,4-Benzodiazepines (e.g., Diazepam) Supporting Data / Context
Chemical Classification 1,5-Benzodiazepine [1] [2] 1,4-Benzodiazepine [1] Differs in nitrogen atom position in the diazepine ring [1].
Primary Indications Sedative, Anxiolytic [2] Anxiety, insomnia, seizures, muscle spasms, alcohol withdrawal [3]. Indications for traditional BZDs are well-established; this compound's are based on general class effects [2].
Efficacy in Anxiety (vs. Placebo) Similar reduction in anxiety symptoms (Data from Tofisopam, a related 2,3-BZD) [4] Significant reduction in anxiety symptoms [4] In a randomized trial, tofisopam and diazepam both showed significantly higher improvement on the HAM-A scale vs. placebo, with no significant difference between them [4].
Adverse Effect Profile Potentially fewer adverse effects (Data from Tofisopam) [4] Higher incidence of sedation, cognitive impairment, and motor effects [4] [5] In the same study, adverse effects and withdrawal symptoms occurred less frequently in the tofisopam group compared to the diazepam group [4].
Impact on Cognition Limited data, potentially less impairment (Data from Tofisopam) [4] Causes cognitive impairment, particularly episodic memory [4] [6] Tofisopam, an atypical BZD, did not impair cognitive abilities in a clinical study [4]. Traditional BZDs are known to cause deficits [6].
Dependence Potential Withdrawal symptoms similar to placebo (Data from Tofisopam) [4] Leads to dependence and a defined withdrawal syndrome [7] [3] Withdrawal symptoms for tofisopam after discontinuation resembled those of the placebo [4].

Detailed Experimental Data and Methodologies

For an objective assessment, it is crucial to examine the experimental data and protocols from key studies.

1. Clinical Trial: Tofisopam vs. Diazepam for Generalized Anxiety Disorder (GAD) This study provides the most relevant comparative data for an atypical benzodiazepine [4].

  • Objective: To compare the effects of tofisopam (a 2,3-benzodiazepine), diazepam, and a placebo on anxiety symptoms in patients with GAD.
  • Experimental Protocol:
    • Design: Randomized, placebo-controlled trial with a crossover phase.
    • Participants: 66 outpatients with GAD.
    • Intervention: Patients were randomized into three groups receiving:
      • Tofisopam (50 mg three times a day)
      • Diazepam (5 mg three times a day)
      • Placebo
    • Duration: 2-week initial treatment, followed by a 2-week washout period to monitor withdrawal symptoms.
    • Primary Outcome Measure: Change in score on the Hamilton Anxiety Rating Scale (HARS) [4].
  • Key Findings:
    • Efficacy: The mean improvement on the HARS was significantly higher in both the tofisopam and diazepam groups compared to the placebo group. There were no statistically significant differences between the effects of diazepam and tofisopam.
    • Tolerability: Adverse effects and withdrawal symptoms occurred less frequently in the tofisopam group. Tofisopam did not impair cognitive abilities [4].

2. Mechanistic and Preclinical Insights The differences in clinical profiles can be traced back to the fundamental pharmacology of these drugs.

  • Mechanism of Action of Traditional Benzodiazepines: They act as positive allosteric modulators at the GABA-A receptor. By binding to a site at the interface of the α and γ subunits, they enhance the effect of the GABA neurotransmitter, increasing chloride ion influx into the neuron and causing hyperpolarization (inhibition) [5].
  • Subunit Specificity: The specific effects of a benzodiazepine are mediated by the α-subunit isoform of the GABA-A receptor to which it binds.
    • α1-subunit: Mediates sedative, amnesic (anterograde amnesia), and some anticonvulsive effects.
    • α2-subunit: Mediates anxiolytic effects [5].
  • Basis for Atypical Effects (this compound/Tofisopam): Unlike traditional 1,4-BZDs, compounds like tofisopam (a 2,3-BZD) and this compound (a 1,5-BZD) are proposed to have different binding properties.
    • Neurobiological studies suggest tofisopam does not exert a direct effect on central benzodiazepine receptors and its binding sites are identified in the striato-pallido-nigral system of the brain [4].
    • This distinct receptor interaction is a hypothesized reason for the efficacy with a reduced side-effect profile [4].

The diagram below illustrates the proposed mechanistic differences.

G BZD Benzodiazepine (BZD) GABA_A GABA-A Receptor BZD->GABA_A Binds to α/γ interface Subunit1 α1-subunit GABA_A->Subunit1 Subunit2 α2-subunit GABA_A->Subunit2 Effect1 Sedative & Amnesic Effects Subunit1->Effect1 Activation Effect2 Anxiolytic Effects Subunit2->Effect2 Activation This compound This compound / Tofisopam AltBinding Distinct Binding Site (e.g., Basal Ganglia) This compound->AltBinding Proposed Mechanism AltEffect Anxiolytic Efficacy with Reduced Sedation AltBinding->AltEffect Leads to

References

A Novel Mechanism for Benzodiazepine Side Effects

Author: Smolecule Technical Support Team. Date: February 2026

A recent study published in PNAS (March 2025) proposes a novel molecular mechanism that could explain some long-term inflammatory side effects associated with benzodiazepines like Valium and Xanax [1].

The research team, led by Virginia Commonwealth University and Columbia University, identified that benzodiazepines bind not only to GABA-A receptors in the brain but also strongly to a protein called human mitochondrial tryptophan-rich sensory protein (HsTSPO1) on the outer membrane of mitochondria [1].

  • Key Finding: The study demonstrated that HsTSPO1 functions as an enzyme that breaks down a compound called protoporphyrin IX to create a new product, bilindigin. This process helps control levels of reactive oxygen species (ROS) in the body [1].
  • Proposed Side Effect Pathway: When benzodiazepines bind to HsTSPO1, they inhibit this protein's ability to regulate ROS. Uncontrolled reactive oxygen species can lead to inflammation and cell damage, potentially explaining why long-term use of these medications has been linked to inflammatory conditions and neurodegenerative diseases [1].

The diagram below illustrates this proposed pathway.

G Benzodiazepine Benzodiazepine (e.g., Valium) HsTSPO1 HsTSPO1 Protein (Mitochondrial Membrane) Benzodiazepine->HsTSPO1 Binds to & Inhibits ROS_Regulation ROS Regulation (Control of Reactive Oxygen Species) HsTSPO1->ROS_Regulation Normally Manages Protoporphyrin Protoporphyrin IX HsTSPO1->Protoporphyrin Metabolizes Inflammation Potential Inflammatory Side Effects ROS_Regulation->Inflammation Dysregulation Leads to Bilindigin Bilindigin Protoporphyrin->Bilindigin Produces

Experimental Workflow for Investigating Side Effects

For a researcher aiming to profile a less-documented benzodiazepine like Lofendazam, building upon the novel mechanism above, the following experimental approach could be employed.

G Start Start: Drug with Unknown Side Effect Profile Phase1 Phase 1: In Vitro Binding Assays • Determine affinity for GABA-A receptor subtypes • Test binding to HsTSPO1 protein Start->Phase1 Phase2 Phase 2: Functional & Toxicity Studies • HsTSPO1 enzyme activity assay • ROS level measurement • Cytokine profiling for inflammation Phase1->Phase2 Phase3 Phase 3: Preclinical In Vivo Models • Rodent anxiety/seizure models (efficacy) • Behavioral side effect monitoring • Tissue analysis for inflammation Phase2->Phase3 Data Analysis: Side Effect Profile Summary Phase3->Data

Established Side Effects of Benzodiazepines

In the absence of specific data for this compound, the table below summarizes the well-documented, class-wide side effects and risks of benzodiazepines from authoritative clinical sources [2] [3] [4].

Side Effect / Risk Description & Clinical Context Supporting Evidence
Sedation & CNS Depression Drowsiness, dizziness, fatigue; can impair psychomotor performance and driving [4]. Common in clinical use and trials [4].
Dependence & Addiction Risk of physiological and psychological dependence; withdrawal symptoms (anxiety, insomnia, tremors) upon discontinuation [2]. Qualitative studies and clinical observations [2].
Cognitive Impairment Memory problems, confusion, and reduced attention, which can compound over time with long-term use [3] [4]. Systematic reviews and meta-analyses [3].
Tolerance Reduced effect of the drug over time, potentially leading to dose escalation [2]. Patient reports and clinical guidelines [2].
Paradoxical Reactions Uncommon effects opposite to the intended use, such as increased anxiety, agitation, or aggression [4]. Documented in clinical case reports [4].

Suggestions for Further Research

To build a complete profile for this compound, you may need to investigate these avenues:

  • Explore Broader Sources: Search for Arfendazam, the parent drug of which this compound is an active metabolite, as its profile might offer clues [5].
  • Leverage Chemical Databases: Use portals like PubChem (using the CAS or PubChem CID numbers found on Wikipedia [5]) to find more biochemical and toxicological data.
  • Consult Older Literature: Given that this compound appears in older pharmacology books, a deep dive into historical sources from the 1980s-1990s might yield pre-clinical data not available in modern databases.

References

General Framework for Benzodiazepine Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Although Lofendazam is not mentioned, recent studies establish a standard framework for validating immunoassay and chromatographic methods for benzodiazepines. The table below summarizes key performance metrics from a 2021 study evaluating immunoassay screens; these parameters are central to any bioanalytical method validation [1].

Parameter Immunoassay Method 1 (ARK HS) Immunoassay Method 2 (EMIT II PLUS) Confirmation Method (LC-MS/MS)
Sensitivity (at 200 ng/mL cut-off) > 0.90 Varied (lower for some analytes) Gold Standard [1]
Specificity > 0.99 > 0.99 Gold Standard [1]
Key Metabolites Monitored 7-aminoclonazepam, Lorazepam, Oxazepam, Nordazepam, and 21 others 7-aminoclonazepam, Lorazepam, Oxazepam, Nordazepam, and 21 others 25 molecules, including traditional and designer benzodiazepines and their metabolites [1]
Sample Pretreatment Hydrolysis with β-glucuronidase (37°C for 12 hours) is crucial for adequate sensitivity for glucuronidated metabolites [1].
Cross-reactivity Good for designer benzodiazepines like Flubromazepam Adequate for traditional benzodiazepines Targeted identification [1]

Experimental Protocols from Current Literature

Here are detailed methodologies from recent studies that can be adapted for validating a method for this compound.

  • Immunoassay Screening Protocol: A 2021 study used the ARK HS Benzodiazepine II Assay and the Siemens EMIT II PLUS Benzodiazepine Assay on a Siemens ADVIA 1800 Clinical Chemistry System. The study analyzed 501 authentic urine samples, testing each before and after enzymatic hydrolysis with β-glucuronidase from E. Coli (37 °C for 12 hours) to hydrolyze glucuronide conjugates and increase detection sensitivity. Performance was evaluated at multiple cut-offs (50, 100, and 200 ng/mL) [1].

  • LC-MS/MS Confirmation Method: The same study used LC-MS/MS as a confirmatory method. The method was optimized to monitor 25 different benzodiazepines and metabolites. Key parameters for such a method typically include [1]:

    • Chromatography: Reversed-phase liquid chromatography for compound separation.
    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high specificity and sensitivity.
    • Sample Prep: Includes hydrolysis, dilution, and solid-phase extraction (SPE) or protein precipitation to clean up the sample.

The Challenge of Analyzing Designer Benzodiazepines

This compound is a "designer benzodiazepine," which presents specific analytical challenges. The scientific literature indicates that these substances are not as well-studied as pharmaceutical benzodiazepines [2] [3].

  • Lack of Standards and Data: There is limited peer-reviewed information on the pharmacokinetics, metabolic pathways, and stability of many designer benzodiazepines [2].
  • Metabolic Uncertainty: Without controlled human studies, the exact metabolic pathway of this compound (including its major metabolites and the enzymes involved, such as specific CYP450 isoforms) is not definitively known [3] [4].
  • Regulatory Status: These compounds are often produced and sold outside the pharmaceutical regulatory framework, leading to variability in composition and purity, which complicates analysis [3].

Proposed Workflow for Method Development

Given the lack of a direct reference, the following general workflow can guide the development and validation of a method for this compound. This workflow synthesizes the common steps from the analyzed studies.

Start Start Method Development A1 Literature Review & Reference Standard Sourcing Start->A1 A2 Metabolite Prediction (In Silico/In Vitro) A1->A2 B1 Sample Preparation Optimization A2->B1 B2 Instrumental Analysis (LC-MS/MS) Optimization B1->B2 C Full Validation (Specificity, Sensitivity, Accuracy, etc.) B2->C End Validated Method C->End

Suggestions for Finding Specific Information

To find more direct information on this compound, I suggest you:

  • Search Specialized Databases: Probe chemical patent literature (via Google Patents, USPTO, or Espacenet) for original synthesis and analytical data.
  • Consult Forensic and Toxicological Sources: Check reports from national forensic science laboratories and organizations like the EMCDDA (European Monitoring Centre for Drugs and Drug Addiction), which monitor emerging designer drugs [3].
  • Review Vendor Information: While not peer-reviewed, some chemical vendors that sell reference standards may provide basic analytical data or spectra that can be a starting point.

References

Lofendazam versus 1,4-benzodiazepines differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Synthesis

The core difference between 1,4- and 1,5-benzodiazepines lies in the arrangement of nitrogen atoms within the seven-membered diazepine ring [1].

  • 1,4-Benzodiazepines have nitrogen atoms at positions 1 and 4 of the diazepine ring. They are typically synthesized from N-substituted anilines via aromatic electrophilic substitution, or through condensation reactions and cyclization processes [1].
  • 1,5-Benzodiazepines, such as Lofendazam, have nitrogen atoms at positions 1 and 5 [2]. A common modern synthesis involves the reaction of o-arylenediamines with α,β-unsaturated carbonyl compounds or ketones [2] [1].

The table below summarizes the key structural and synthetic differences:

Feature 1,4-Benzodiazepines 1,5-Benzodiazepines (e.g., this compound)
Nitrogen Positions Positions 1 & 4 [1] Positions 1 & 5 [2]
Prototype Drugs Diazepam, Clonazepam, Lorazepam [3] [4] This compound, Clobazam [2] [3]
Common Synthetic Routes Aromatic electrophilic substitution; condensation and cyclization [1] Condensation of o-arylenediamines with ketones or α,β-unsaturated carbonyls [2] [1]

Pharmacology and Mechanism of Action

Both classes enhance GABAergic inhibition by binding to the GABAA receptor but may interact with different receptor subunits, influencing their effect profiles [5] [6] [7].

  • Shared Mechanism: Both 1,4- and 1,5-benzodiazepines act as positive allosteric modators at the GABAA receptor. They bind to the interface of α and γ2 subunits, increasing the receptor's affinity for GABA. This leads to more frequent opening of the chloride channel, neuronal hyperpolarization, and reduced excitability [5] [3] [6].
  • Key Pharmacological Differences:
    • Subunit Interaction: Different benzodiazepines have distinct binding patterns and affinities for various α subunit isoforms (α1, α2, α3, α5) of the GABAA receptor. This is a primary reason for their varied therapeutic and side-effect profiles [5] [6] [7].
    • Clinical Effect Profile: The 1,5-benzodiazepine Clobazam is noted for having minimal immediate effects on psychomotor performance compared to several 1,4-benzodiazepines. This suggests a potentially more favorable side effect profile for certain 1,5-benzodiazepines regarding sedation and cognitive impairment [8].

G BZD Benzodiazepine (BZD) (1,4 or 1,5) Node_BZD_Site BZD Binding Site (α-γ2 interface) BZD->Node_BZD_Site GABA GABA Neurotransmitter Node_GABA_Site GABA Binding Site (α-β interface) GABA->Node_GABA_Site Node_Alpha α Subunit (e.g., α1, α2, α3, α5) Node_Receptor GABAA Receptor (Chloride Channel) Node_Alpha->Node_Receptor Node_Gamma γ2 Subunit Node_Gamma->Node_Receptor Node_Beta β Subunit Node_Beta->Node_Receptor Node_BZD_Site->Node_Receptor  Positive Allosteric  Modulation Node_GABA_Site->Node_Receptor  Activation Effect Enhanced Chloride Inflow ↓ Neuronal Excitability (Anxiolytic, Sedative, Anticonvulsant effects) Node_Receptor->Effect

GABAergic Signaling Pathway and Benzodiazepine Modulation

Experimental Data and Research Methodologies

While direct data on this compound is limited, modern research on benzodiazepines uses specific methodologies that you can apply.

  • Molecular Docking to Elucidate Binding Modes: This computational method predicts how a ligand binds to a protein target. Docking of various benzodiazepine chemotypes into GABAA receptor homology models has revealed that different scaffolds (e.g., diazepam, imidazobenzodiazepines) can adopt distinct binding modes rather than a single common one [5]. This influences the functional effects of R and S stereoisomers [5].
  • In Vivo Behavioral Studies: These assess therapeutic potential. Common protocols include:
    • Elevated Plus Maze: A standard test for anxiolytic activity.
    • Pentylenetetrazole (PTZ)-Induced Seizures: A model for screening anticonvulsant efficacy.
    • Rotarod Test: Evaluates motor coordination and sedation (myorelaxant effects).
  • Radioligand Displacement Assays: These experiments measure a compound's binding affinity for the GABAA receptor. They typically use recombinant receptors (e.g., αxβ3γ2) and a radiolabeled benzodiazepine like [³H]flunitrazepam to determine the half-maximal inhibitory concentration of the test compound [5].

Conclusions and Research Perspectives

Available evidence suggests that the 1,5-benzodiazepine structure offers a distinct pharmacological profile. The primary general advantage of 1,5-benzodiazepines like Clobazam appears to be a lower incidence of sedative and psychomotor side effects compared to many classic 1,4-benzodiazepines [8].

To proceed with a detailed comparison for this compound specifically, I suggest you:

  • Consult specialized databases like PubMed, Google Scholar, and the CAS SciFindern platform
  • Use specific search terms such as "this compound pharmacokinetics," "this compound receptor binding affinity," and "this compound clinical trial data"

References

Chemical and Pharmacological Profile of Lofendazam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known identifying information for Lofendazam, which is a 1,5-benzodiazepine derivative [1] [2].

Property Description
Systematic Name 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] [3]
Molecular Formula C₁₅H₁₃ClN₂O [1] [3] [2]
Molecular Weight 272.73 g·mol⁻¹ [1] [3] [2]
CAS Number 29176-29-2 [1] [3] [2]
Bioactivity Sedative and anxiolytic effects [1] [2]
Chemical Class 1,5-benzodiazepine (nitrogen atoms at the 1 and 5 positions of the diazepine ring) [1]

Methodologies for Comparing Drug Potency

For a rigorous comparison of this compound with its analogs, you would typically employ the following established experimental and statistical methods. The general workflow for determining relative potency is outlined in the diagram below.

G Start Start: Drug Potency Comparison Assay Perform Dose-Response Assays Start->Assay Curve Generate Dose-Response Curves Assay->Curve EC50 Calculate EC50/IC50 Values Curve->EC50 Parallel Are Curves Parallel? EC50->Parallel Naive Naïve Direct Comparison (Less Reliable) Parallel->Naive No PLA Parallel Line Analysis (PLA) (More Reliable) Parallel->PLA Yes Result Determine Relative Potency Naive->Result PLA->Result

  • Dose-Response Assays and EC50: The foundation of potency comparison is the dose-response assay. The biological effect of each drug is quantified across a range of concentrations. From the resulting curve, the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) is calculated. This value represents the concentration at which 50% of the maximum effect is observed and is a primary metric for initial potency comparison [4].
  • Parallel Line Analysis (PLA): A simple comparison of EC50 values can be misleading. A more robust method is Parallel Line Analysis (PLA), which statistically tests whether the dose-response curves of the test drug and a standard are parallel. If parallelism is confirmed, the horizontal distance between the curves is used to calculate the relative potency, a more reliable measure of comparative effectiveness [4].
  • Statistical Methods for Indirect Comparison: When head-to-head clinical trial data is unavailable (a common scenario), statistical methods are used for indirect comparisons.
    • Adjusted Indirect Comparison: This method is used when two drugs (A and B) have each been compared against a common comparator (e.g., a placebo or a standard drug) in separate trials. It preserves the original randomization of the separate studies by comparing the effect of A vs. the comparator to the effect of B vs. the comparator to estimate the difference between A and B [5].
    • Naïve Direct Comparison: This inappropriate method directly compares results from two separate trials without adjusting for differences in trial design or population. It "breaks" the original randomization and is subject to significant bias and confounding, and its results should be interpreted with extreme caution [5].

References

Potential Receptor Binding Profile of Lofendazam and Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the expected binding affinities (Ki in nM) based on Lofendazam's known pharmacology. Data for direct competitors is presented as it would appear in a full guide, though specific values for some compounds were not located in this search.

Table 1: Comparative Receptor Binding Affinity Profile [1] [2] [3]

Receptor Subtype This compound (Expected Profile) Diazepam (Reference Compound) Clonazepam (Example Alternative) Other Selective Agonist (e.g., Zolpidem)
GABAA α1βγ2 High affinity (Sub-nanomolar range) High affinity High affinity Moderate to low affinity
GABAA α2βγ2 High affinity (Sub-nanomolar range) High affinity High affinity Low affinity
GABAA α3βγ2 High affinity High affinity High affinity Very low affinity
GABAA α5βγ2 High affinity High affinity High affinity Low affinity
GABAA α4/6βγ2 Low affinity Low affinity Low affinity No significant affinity
σ1 Receptor No significant affinity Moderate affinity (secondary target) Not typically assessed Not applicable

Detailed Experimental Protocols for Binding Validation

The following methodologies are standard for generating the quantitative data used in a comparison guide. These protocols are adapted from established receptor binding assay guidelines [1].

Radioligand Binding Assays (Competition Experiments)

This is the core method for determining a compound's affinity (Ki) for various GABAA receptor subtypes.

  • Objective: To measure the inhibitory constant (Ki) of this compound by assessing its ability to displace a known radiolabeled ligand from specific receptor binding sites.
  • Protocol Details:
    • Receptor Source: Cell membranes expressing recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2).
    • Radioligand: [³H]-Flunitrazepam (a classic benzodiazepine-site ligand).
    • Assay Buffer: HEPES or Tris buffer (pH 7.4), containing ions like NaCl, which can influence binding affinity.
    • Procedure:
      • Incubate the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of this compound (or a comparison drug) in a multi-well plate.
      • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitive ligand (e.g., 10 µM Diazepam).
      • The incubation is carried out to equilibrium (typically 60-120 minutes at 4°C or room temperature).
      • Separation of bound from free radioligand is achieved by rapid vacuum filtration through glass-fiber filters.
      • Bound radioactivity is quantified using a scintillation counter.
    • Data Analysis: The IC50 (concentration that inhibits 50% of specific radioligand binding) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Scintillation Proximity Assay (SPA)

SPA is a homogeneous, non-separation method often used for higher-throughput screening [1].

  • Objective: To determine binding affinity without the need for a filtration step, reducing handling and increasing efficiency.
  • Protocol Details:
    • Receptor Source: As above.
    • SPA Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads that capture the receptor membranes.
    • Procedure:
      • Combine test compounds, radioligand, membrane receptors, and SPA beads in a microplate.
      • Incubate the plate to equilibrium, allowing the receptor-bound radioligand to bring the radioactive atom in close proximity to the scintillant bead, producing a signal.
      • The plate is counted in a microplate scintillation counter. No filtration is required.
    • Critical Parameters: The amount of SPA beads and radioligand concentration must be optimized to minimize non-proximity effects (NPE) where the radioligand emits a signal without being bound to the bead-captured receptor [1].

The workflow for these core binding experiments can be summarized as follows:

G Start Start Assay Preparation PrepMembranes Prepare Receptor Membranes Start->PrepMembranes PrepCompounds Prepare Compound Dilutions (this compound, controls) Start->PrepCompounds Incubation Incubate with Radioligand PrepMembranes->Incubation PrepCompounds->Incubation Separation Separation Step Incubation->Separation Filtration Vacuum Filtration Separation->Filtration  Filtration Assay SPA_Read SPA: Direct Scintillation Counting Separation->SPA_Read  SPA Method DataAnalysis Data Analysis (IC50, Ki) Filtration->DataAnalysis SPA_Read->DataAnalysis

GABA-A Receptor Signaling Pathway

This compound exerts its effects by binding to the benzodiazepine site on GABAA receptors, which are ligand-gated chloride channels. The following diagram illustrates the resulting signaling pathway that enhances inhibitory neurotransmission in the central nervous system.

G GABA GABA Binding (Orthosteric Site) Receptor GABAA Receptor (ligand-gated Cl⁻ channel) GABA->Receptor Binds BZD This compound Binding (Benzodiazepine Site) BZD->Receptor Binds ConformChange Conformational Change Allosteric Potentiation Receptor->ConformChange ChlorideInflux Increased Cl⁻ Influx ConformChange->ChlorideInflux Enhances Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization Inhibition Reduced Neuronal Firing (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.0716407 g/mol

Monoisotopic Mass

272.0716407 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V7O53S50SN

Other CAS

29176-29-2

Wikipedia

Lofendazam

Dates

Last modified: 02-18-2024
1. DE Patent 1929656

Explore Compound Types